Product packaging for O-(tert-Butyldimethylsilyl)hydroxylamine(Cat. No.:CAS No. 41879-39-4)

O-(tert-Butyldimethylsilyl)hydroxylamine

Cat. No.: B1309327
CAS No.: 41879-39-4
M. Wt: 147.29 g/mol
InChI Key: SSUCKKNRCOFUPT-UHFFFAOYSA-N
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Description

O-(tert-Butyldimethylsilyl)hydroxylamine is a useful research compound. Its molecular formula is C6H17NOSi and its molecular weight is 147.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H17NOSi B1309327 O-(tert-Butyldimethylsilyl)hydroxylamine CAS No. 41879-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-[tert-butyl(dimethyl)silyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17NOSi/c1-6(2,3)9(4,5)8-7/h7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUCKKNRCOFUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405612
Record name O-(tert-Butyldimethylsilyl)hydroxylamine
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Molecular Weight

147.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41879-39-4
Record name O-(tert-Butyldimethylsilyl)hydroxylamine
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Record name o-(tert-Butyldimethylsilyl)hydroxylamine
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Foundational & Exploratory

An In-Depth Technical Guide to O-(tert-Butyldimethylsilyl)hydroxylamine: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(tert-Butyldimethylsilyl)hydroxylamine (TBDMSONH2) is a versatile reagent in organic synthesis, primarily utilized as a protected form of hydroxylamine. Its silyl protecting group offers advantageous solubility in organic solvents and allows for controlled reactivity in a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties of TBDMSONH2, detailed experimental protocols for its application, and visualizations of key reaction pathways and workflows.

Core Chemical Properties

This compound is a white crystalline solid at room temperature. It is soluble in many common organic solvents such as hexane and chloroform, but insoluble in water, in which it hydrolyzes.[1] Due to its moisture sensitivity, it should be stored in a dry environment, typically at 2-8°C.[1]

Physicochemical Data
PropertyValueReference
Molecular Formula C6H17NOSi[2]
Molecular Weight 147.29 g/mol [3]
Melting Point 62-65 °C[2]
Boiling Point 87-90 °C at 40 mmHg[3]
Density 0.849 g/cm³[2]
Flash Point 40.7 °C[2]
Vapor Pressure 1.2 mmHg at 25°C[2]
Structural and Spectroscopic Data
IdentifierValueReference
CAS Number 41879-39-4[2]
Canonical SMILES CC(C)(C)--INVALID-LINK--(C)ON[2]
InChI Key SSUCKKNRCOFUPT-UHFFFAOYSA-N[3]

Synthesis of this compound

While commercially available, this compound can be synthesized in the laboratory. One common method involves the reaction of hydroxylamine hydrochloride with tert-butyldimethylsilyl chloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

  • Hydroxylamine hydrochloride

  • tert-Butyldimethylsilyl chloride

  • Ethylenediamine

  • Dichloromethane (DCM)

  • Saturated aqueous NH4Cl solution

  • Magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve hydroxylamine hydrochloride and ethylenediamine in dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride in dichloromethane to the cooled mixture.

  • Allow the reaction to stir at 20°C for 72 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Separate the organic layer, dry it over magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield pure this compound.

Applications in Organic Synthesis

This compound is a key reagent in several synthetic transformations, most notably in the preparation of hydroxamic acids and oximes.

Solid-Phase Synthesis and Cleavage of Hydroxamic Acids

Hydroxamic acids are an important class of compounds with a wide range of biological activities.[4] Solid-phase synthesis is a powerful technique for the preparation of libraries of such compounds for drug discovery.[4] this compound can be used to cleave resin-bound hydroxamic acid precursors.[3]

G cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage Resin Solid Support (e.g., Wang Resin) Linker Linker Attachment Protect Fmoc Protection Couple Amino Acid Coupling Deprotect Fmoc Deprotection Chain Peptide Chain Elongation Cleavage Cleavage with TBDMSONH2 Chain->Cleavage Resin-bound Peptide Deprotection Silyl Group Deprotection (TFA) Product Hydroxamic Acid

Workflow for Solid-Phase Synthesis and Cleavage of Hydroxamic Acids.

Materials:

  • Resin-bound hydroxamic acid precursor

  • This compound (TBDMSONH2)

  • 1,2-Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA)

  • Water

Procedure:

  • Swell the resin-bound hydroxamic acid precursor in 1,2-dichloroethane.

  • Add a solution of this compound (5 equivalents) in 1,2-dichloroethane.

  • Heat the mixture at 90°C for 20 hours.[4]

  • Filter the resin and wash it with a suitable solvent (e.g., dichloromethane).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • To the residue, add a solution of 95% trifluoroacetic acid in water.[4]

  • Stir the mixture at room temperature for 16 hours to remove the silyl protecting group.[4]

  • Remove the solvent under reduced pressure to obtain the crude hydroxamic acid.

  • Purify the product as necessary (e.g., by preparative HPLC).

Formation of Oximes

This compound reacts with aldehydes and ketones to form O-silylated oximes. The reaction proceeds via nucleophilic attack of the nitrogen atom of the hydroxylamine on the carbonyl carbon.[5] The steric bulk of the tert-butyldimethylsilyl group can influence the stereoselectivity of the reaction.

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism Carbonyl Aldehyde or Ketone (R1-C(=O)-R2) Attack Nucleophilic Attack of N on C=O Carbonyl->Attack Hydroxylamine This compound (TBDMSONH2) Hydroxylamine->Attack Intermediate Tetrahedral Intermediate Elimination Elimination of Water Product O-Silylated Oxime (R1-C(=NOTBDMS)-R2) Elimination->Product

Reaction of this compound with a Carbonyl Compound.

Safety Information

This compound is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[3] It is classified as a combustible corrosive hazardous material.[3]

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its unique properties make it particularly useful for the preparation of hydroxamic acids and oximes, which are important scaffolds in medicinal chemistry and drug development. The experimental protocols and reaction mechanisms detailed in this guide provide a solid foundation for the effective utilization of this reagent in a research and development setting.

References

An In-depth Technical Guide to the Structure and Properties of Aminoxy-tert-butyldimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminoxy-tert-butyldimethylsilane, also known by its systematic IUPAC name O-[tert-butyl(dimethyl)silyl]hydroxylamine, is a chemical reagent and intermediate with significant applications in organic synthesis and medicinal chemistry.[1] It belongs to the class of silyl hydroxylamines and is often referred to by various synonyms, including O-(tert-Butyldimethylsilyl)hydroxylamine, H2N-OTBS, and TBS-ONH2.[1][2][3] This guide provides a detailed examination of its molecular structure, physicochemical properties, and a representative synthetic protocol.

Core Molecular Structure

The structure of Aminoxy-tert-butyldimethylsilane is characterized by the covalent linkage of two primary functional moieties: the tert-butyldimethylsilyl (TBDMS or TBS) group and an aminoxy group (-ONH₂). Its linear formula is represented as (CH₃)₃CSi(CH₃)₂ONH₂.[2]

  • The Tert-butyldimethylsilyl (TBDMS/TBS) Group : This is a sterically bulky protecting group. It consists of a central silicon atom bonded to a tertiary butyl group and two methyl groups. The significant steric hindrance provided by the tert-butyl group is a key feature, conferring stability to the molecule under a variety of reaction conditions.[4]

  • The Aminoxy Group : This functional group consists of an amino group (-NH₂) attached to an oxygen atom. The oxygen atom serves as the bridge to the silicon atom of the TBDMS group, forming a Si-O-N linkage.

The overall structure is defined by the silylation of hydroxylamine at the oxygen atom. The silicon-oxygen bond is the central linkage connecting the bulky silyl protecting group to the reactive aminoxy functionality.

Below is a diagram illustrating the chemical structure of Aminoxy-tert-butyldimethylsilane.

structure Si Si O O Si->O C_tert1 C Si->C_tert1 C_methyl1 CH₃ Si->C_methyl1 C_methyl2 CH₃ Si->C_methyl2 N N O->N H1 H N->H1 H2 H N->H2 C_tert2 CH₃ C_tert1->C_tert2 C_tert3 CH₃ C_tert1->C_tert3 C_tert4 CH₃ C_tert1->C_tert4 inv1 inv2 inv3 inv4 inv5

Caption: 2D structure of Aminoxy-tert-butyldimethylsilane.

Physicochemical Properties

The physical and chemical properties of Aminoxy-tert-butyldimethylsilane are summarized in the table below. These properties are critical for its handling, storage, and application in chemical synthesis.

PropertyValue
Molecular FormulaC₆H₁₇NOSi
Molecular Weight147.29 g/mol
CAS Number41879-39-4
AppearanceWhite solid
Melting Point62-65 °C
Boiling Point174.6 °C at 760 mmHg
Density0.849 g/cm³
SolubilityFreely soluble in hexane, chloroform, and most organic solvents; insoluble and hydrolyzes in water.
Storage Temperature2-8°C

Data sourced from PubChem and LookChem.[1][3]

Experimental Protocols: Synthesis

Aminoxy-tert-butyldimethylsilane is typically synthesized via the silylation of a hydroxylamine derivative. The following is a representative protocol for the synthesis of a related compound, tert-butyl (tert-butyldimethylsilyl)oxycarbamate, which illustrates the general methodology for introducing the TBDMS group onto a hydroxylamine nitrogen.[5] This procedure can be adapted for the direct synthesis of the title compound from hydroxylamine.

Objective: To synthesize a TBDMS-protected hydroxylamine derivative.

Materials:

  • N-Boc hydroxylamine (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.0 equiv)

  • Triethylamine (1.1 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated aqueous NaCl

Procedure:

  • A solution of N-Boc hydroxylamine is prepared in a round-bottomed flask by dissolving it in dichloromethane (to a final concentration of approximately 0.25 M).[5]

  • The reaction vessel is cooled to 4 °C using an ice-water bath.[5]

  • Triethylamine is added dropwise to the solution over a period of 15 minutes.[5]

  • A solution of tert-butyldimethylsilyl chloride in dichloromethane is then added dropwise over 60 minutes, maintaining the temperature at 4 °C.[5]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature (23 °C) and stirred for 16 hours under a nitrogen atmosphere.[5]

  • The reaction is quenched by the addition of water. The mixture is transferred to a separatory funnel, and the organic layer is separated.[5]

  • The organic layer is washed with saturated aqueous NaCl, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated by rotary evaporation.[5]

  • The resulting crude product is further dried under high vacuum to yield the purified silylated product.[5]

Applications in Drug Development

As a versatile chemical intermediate, Aminoxy-tert-butyldimethylsilane plays a role in the multi-step synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[] Its primary utility stems from the presence of the TBDMS protecting group and the reactive aminoxy functionality.

  • Synthesis of Hydroxamic Acids : It is used to induce cleavage during the solid-supported synthesis of hydroxamic acids, which are an important class of compounds in drug discovery, known for their roles as enzyme inhibitors.[3]

  • Protected Hydroxylamine Source : The TBDMS group provides steric protection, allowing other chemical transformations to be performed on a molecule without affecting the hydroxylamine moiety. The protecting group can be removed under specific conditions later in the synthetic route. This strategy is fundamental in the synthesis of complex molecules where functional group compatibility is critical.[4][]

References

An In-depth Technical Guide to the Synthesis of O-(tert-Butyldimethylsilyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(tert-Butyldimethylsilyl)hydroxylamine (TBDMSONH2) is a versatile reagent in organic synthesis, primarily utilized for the protection of the hydroxylamine functional group and as a precursor in the synthesis of hydroxamic acids and other nitrogen-containing compounds. Its silyl ether linkage provides stability under various reaction conditions while allowing for facile deprotection when necessary. This guide provides a comprehensive overview of the primary synthesis protocols for this compound, complete with quantitative data, detailed experimental procedures, and workflow diagrams to facilitate understanding and replication in a laboratory setting.

Quantitative Data Summary

The following table summarizes the key quantitative data from two prominent synthesis protocols for this compound, allowing for a direct comparison of their efficiency and requirements.

ParameterProtocol 1: From N-Boc-Hydroxylamine (Intermediate Step)Protocol 2: Direct Synthesis from Hydroxylamine HCl
Starting Materials N-Boc hydroxylamine, tert-Butyldimethylsilyl chlorideHydroxylamine hydrochloride, tert-Butyldimethylsilyl chloride
Base TriethylamineEthylenediamine
Solvent Dichloromethane (CH2Cl2)Dichloromethane (CH2Cl2)
Reaction Temperature 4 °C to 23 °C20 °C
Reaction Time 16 hours72 hours
Yield 99.5% (for the N-Boc protected intermediate)74%

Experimental Protocols

Protocol 1: Synthesis via N-Boc Protected Intermediate

This method involves the silylation of N-Boc protected hydroxylamine, followed by the removal of the Boc protecting group. The first step, detailed below, yields the stable intermediate, tert-butyl (tert-butyldimethylsilyl)oxycarbamate.

Step 1: Synthesis of tert-Butyl (tert-butyldimethylsilyl)oxycarbamate [1]

  • Reaction Setup: A 2-liter round-bottomed flask equipped with a Teflon-coated stir bar is charged with N-Boc hydroxylamine (44.0 g, 330 mmol, 1.0 equiv) and dissolved in dichloromethane (1.10 L). The flask is cooled to 4 °C in an ice-water bath, and a 250-mL addition funnel is attached.

  • Addition of Base: Triethylamine (49.0 mL, 363 mmol, 1.10 equiv) is added dropwise over 15 minutes via the addition funnel. Dichloromethane (20 mL) is used to rinse the addition funnel.

  • Silylation: A solution of tert-butyldimethylsilyl chloride (49.7 g, 330 mmol, 1.0 equiv) in dichloromethane (150 mL) is added dropwise over 60 minutes at 4 °C. The addition funnel is rinsed with dichloromethane (50 mL). The final substrate concentration is 0.25 M.

  • Reaction: The addition funnel is replaced with a nitrogen inlet, and the reaction mixture is stirred for 16 hours at 23 °C under a nitrogen atmosphere.

  • Work-up: Water (250 mL) is added, and the mixture is transferred to a 2-L separatory funnel. The flask is rinsed with dichloromethane (50 mL), and the combined organic layers are separated. The organic layer is washed with saturated aqueous sodium chloride (250 mL).

  • Isolation: The organic layer is dried over magnesium sulfate (20 g), filtered, and the filtrate is concentrated by rotary evaporation (40 °C, 425–30 mmHg). The resulting oil is transferred to a 500-mL round-bottomed flask using dichloromethane, which is then evaporated. The product is dried under vacuum (0.5 mmHg) for 48 hours to afford tert-butyl (tert-butyldimethylsilyl)oxycarbamate as a white solid (81.3 g, 329 mmol, 99.5% yield).

Step 2: Deprotection of N-Boc-O-(tert-Butyldimethylsilyl)hydroxylamine

Standard procedures for Boc deprotection can be applied to the product from Step 1. A common method involves treatment with an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane, followed by neutralization and extraction.

Protocol 2: Direct Synthesis from Hydroxylamine Hydrochloride

This protocol offers a more direct route to the target compound, albeit with a reported lower yield.

General Procedure: [2]

  • Reaction Setup: To a solution of hydroxylamine hydrochloride and ethylenediamine in dichloromethane, tert-butyldimethylsilyl chloride is added.

  • Reaction: The reaction mixture is stirred at 20 °C for 72 hours under an inert atmosphere.

  • Work-up and Isolation: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by distillation or chromatography, to yield this compound. This method has been reported to yield the product in 74% yield.[2]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols described above.

Synthesis_Workflow cluster_protocol1 Protocol 1: Via N-Boc Intermediate cluster_protocol2 Protocol 2: Direct Synthesis P1_Start N-Boc Hydroxylamine + TBDMSCl P1_Base Triethylamine in CH2Cl2 P1_Reaction Silylation (4°C to 23°C, 16h) P1_Start->P1_Reaction Add Base P1_Intermediate N-Boc-O-TBDMS-Hydroxylamine (99.5% yield) P1_Reaction->P1_Intermediate Work-up P1_Deprotection Acidic Deprotection (e.g., TFA) P1_Intermediate->P1_Deprotection P1_Product O-TBDMS-Hydroxylamine P1_Deprotection->P1_Product P2_Start Hydroxylamine HCl + TBDMSCl P2_Base Ethylenediamine in CH2Cl2 P2_Reaction Reaction (20°C, 72h) P2_Start->P2_Reaction Add Base P2_Product O-TBDMS-Hydroxylamine (74% yield) P2_Reaction->P2_Product Work-up & Purification

Caption: Comparative workflow of the two main synthesis routes for this compound.

General_Reaction_Scheme H2N-OH·HCl H₂N-OH·HCl Reaction_Vessel TBDMSCl TBDMSCl Base Base Solvent Solvent H2N-OTBDMS H₂N-OTBDMS Reaction_Vessel->H2N-OTBDMS Reaction Conditions: - Base - Solvent - Temperature - Time

Caption: Generalized reaction scheme for the synthesis of this compound.

References

The Silylated Hydroxylamine Landscape: A Technical Primer on Physical Characteristics and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Silylated hydroxylamines are a versatile class of compounds utilized in a range of chemical syntheses, from the formation of oximes to their application in amide-forming ligations and as precursors to silyl nitroxides. Their physical properties are pivotal to their handling, reactivity, and application in both laboratory and industrial settings. This technical guide provides a detailed overview of the core physical characteristics of silylated hydroxylamines, supported by experimental context and methodologies.

Core Physical Properties of Silylated Hydroxylamines

The introduction of a silyl group, most commonly a trimethylsilyl (TMS) group, to a hydroxylamine molecule significantly alters its physical properties. This transformation generally leads to an increase in volatility and solubility in nonpolar organic solvents, a consequence of the replacement of the polar N-H or O-H proton with a nonpolar, sterically bulky silyl group. This increased solubility in organic solvents is a key attribute for their use in a variety of reaction media.

Below is a summary of the available quantitative data for some common silylated hydroxylamines. It is important to note that comprehensive physical data for a wide range of substituted silylated hydroxylamines is not extensively tabulated in the literature, with much of the available information pertaining to the parent hydroxylamine and its salts.

Table 1: Physical Properties of Selected Silylated Hydroxylamines

Compound NameFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
O-(Trimethylsilyl)hydroxylamine(CH₃)₃SiONH₂105.2198-1000.86 (at 25 °C)1.405
N,N,O-Tris(trimethylsilyl)hydroxylamine((CH₃)₃Si)₂NOSi(CH₃)₃249.57128 (at 97 mmHg)~0.81.420

Note: Data is compiled from various chemical supplier specifications and may represent typical values rather than critically evaluated data.

Solubility Profile

While specific quantitative solubility data is sparse, a general understanding of the solubility of silylated hydroxylamines can be inferred from their structural characteristics. The replacement of polar N-H and O-H bonds with Si-N and Si-O bonds reduces the capacity for hydrogen bonding with polar solvents like water. Conversely, the presence of the lipophilic silyl groups enhances their solubility in a range of common organic solvents.

Table 2: General Solubility of Silylated Hydroxylamines

Solvent ClassGeneral SolubilityRationale
Protic Solvents (e.g., Water, Methanol) Generally low to sparingly soluble.Reduced hydrogen bonding capability. Susceptible to hydrolysis.
Aprotic Polar Solvents (e.g., THF, DMF) Generally soluble.Can engage in dipole-dipole interactions.
Nonpolar Aprotic Solvents (e.g., Hexane, Toluene) Generally soluble.Dominated by van der Waals forces.

It is crucial to handle silylated hydroxylamines in anhydrous conditions, as they are susceptible to hydrolysis, which cleaves the silicon-oxygen or silicon-nitrogen bond to regenerate the hydroxylamine and form a silanol or siloxane.

Spectroscopic Characterization

The structural elucidation of silylated hydroxylamines relies heavily on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons of the silyl group (e.g., trimethylsilyl) typically appear as a sharp singlet in the upfield region of the spectrum (around 0.1-0.3 ppm). The chemical shifts of other protons in the molecule will be influenced by the silylation.

    • ¹³C NMR: The carbon atoms of the silyl group also appear in the upfield region.

    • ²⁹Si NMR: This technique is particularly useful for confirming the presence and chemical environment of the silicon atom.

  • Infrared (IR) Spectroscopy:

    • The disappearance or significant reduction in the intensity of the broad O-H and N-H stretching bands (typically in the region of 3200-3600 cm⁻¹) is a key indicator of successful silylation.

    • The appearance of characteristic Si-O and Si-N stretching vibrations can also be observed.

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to determine the molecular weight and fragmentation pattern of silylated hydroxylamines, aiding in their identification and structural confirmation.

Experimental Protocols

Detailed experimental protocols for the synthesis of a wide variety of silylated hydroxylamines are often found in the patent literature and specialized research articles. Below are generalized methodologies for the preparation of O-silylated and N-silylated hydroxylamines.

General Protocol for the Synthesis of O-(Trimethylsilyl)hydroxylamine

This procedure is a generalized representation of methods found in the literature.

Materials:

  • Hydroxylamine hydrochloride

  • A suitable tertiary amine base (e.g., triethylamine)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran)

Procedure:

  • A reaction flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet is charged with hydroxylamine hydrochloride and the anhydrous solvent.

  • The suspension is cooled in an ice bath.

  • The tertiary amine base is added dropwise to the stirred suspension.

  • Trimethylsilyl chloride is then added dropwise via the dropping funnel, maintaining the low temperature.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

  • The resulting precipitate (triethylamine hydrochloride) is removed by filtration under an inert atmosphere.

  • The filtrate is then fractionally distilled to isolate the O-(trimethylsilyl)hydroxylamine.

Characterization:

  • The product can be characterized by its boiling point, refractive index, and spectroscopic methods (NMR, IR, MS) as described above.

Mandatory Visualizations

Synthesis and Reactivity of Silylated Hydroxylamines

The following diagram illustrates a generalized workflow for the synthesis of silylated hydroxylamines and their subsequent reaction to form silyl nitroxides, which are stable free radicals with applications in various fields, including as spin labels.

Synthesis_and_Reactivity cluster_synthesis Synthesis cluster_reaction Exemplary Reaction hydroxylamine Hydroxylamine (or its salt) silylated_hydroxylamine Silylated Hydroxylamine hydroxylamine->silylated_hydroxylamine Silylation silylation_reagent Silylating Reagent (e.g., R₃SiCl) silylation_reagent->silylated_hydroxylamine base Base (e.g., Triethylamine) base->silylated_hydroxylamine silyl_nitroxide Silyl Nitroxide (Stable Radical) silylated_hydroxylamine->silyl_nitroxide Oxidation oxidizing_agent Oxidizing Agent oxidizing_agent->silyl_nitroxide

Caption: General workflow for the synthesis of silylated hydroxylamines and their oxidation to silyl nitroxides.

Relationship Between Silylation and Physical Properties

This diagram illustrates the logical relationship between the silylation of a hydroxylamine and the resulting changes in its key physical properties.

Property_Changes cluster_properties Changes in Physical Properties silylation Silylation of Hydroxylamine h_bond Decreased Hydrogen Bonding silylation->h_bond polarity Decreased Polarity silylation->polarity volatility Increased Volatility h_bond->volatility leads to solubility Increased Solubility in Nonpolar Solvents polarity->solubility leads to

Caption: Impact of silylation on the physical properties of hydroxylamines.

Applications in Drug Discovery and Development

While a direct, widespread role for silylated hydroxylamines in modulating specific signaling pathways is not prominently documented, their utility in drug discovery is noteworthy. Hydroxylamine derivatives have been investigated as inhibitors of enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis and repair in bacteria, presenting a potential avenue for novel antibacterial agents.[1] The silylation of these or related precursor molecules can be a key step in their synthesis, facilitating reactions in organic media and enabling the construction of complex molecular architectures.

Furthermore, silylated hydroxylamines are employed in "click chemistry" and other ligation reactions for the late-stage modification of drug candidates, peptides, and other bioactive molecules. This allows for the rapid diversification of compound libraries and the optimization of pharmacokinetic and pharmacodynamic properties.

Conclusion

Silylated hydroxylamines are valuable synthetic intermediates whose physical characteristics are dictated by the presence of the silyl group. Their enhanced solubility in organic solvents and increased volatility make them amenable to a variety of synthetic transformations. While a comprehensive database of their physical properties is yet to be compiled, an understanding of the general trends allows for their effective use in research and development. The methodologies for their synthesis are well-established, providing a foundation for their application in the synthesis of complex molecules, including those with potential therapeutic applications. Further research into the biological activities of novel silylated hydroxylamines may yet reveal more direct roles in the modulation of cellular processes.

References

An In-depth Technical Guide to O-(tert-Butyldimethylsilyl)hydroxylamine (CAS: 41879-39-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(tert-Butyldimethylsilyl)hydroxylamine is a versatile reagent in organic synthesis, primarily utilized as a protected form of hydroxylamine. Its silyl ether moiety imparts increased stability and solubility in organic solvents, allowing for controlled reactions and facilitating its use in the synthesis of complex molecules, including those of pharmaceutical interest. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with experimental details and mechanistic insights.

Physicochemical Properties

This compound is a colorless crystalline solid that is soluble in many common organic solvents but insoluble in water, with which it can hydrolyze.[1] Key physicochemical data are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 41879-39-4[1][2][3]
Molecular Formula C₆H₁₇NOSi[1][2][3]
Molecular Weight 147.29 g/mol [3]
Melting Point 62-65 °C[1]
Boiling Point 87-90 °C at 40 mmHg[1]
Density 0.849 g/cm³ (predicted)[1]
Solubility Freely soluble in hexane, chloroform, and most organic solvents; insoluble in water.[1]

Synthesis and Purification

A common and effective method for the preparation of this compound involves the reaction of hydroxylamine hydrochloride with tert-butyldimethylsilyl chloride in the presence of a suitable base.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • Hydroxylamine hydrochloride

  • tert-Butyldimethylsilyl chloride

  • Ethylenediamine

  • Dichloromethane (anhydrous)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a stirred solution of hydroxylamine hydrochloride in anhydrous dichloromethane under an inert atmosphere, add ethylenediamine at 20 °C.

  • To this mixture, add a solution of tert-butyldimethylsilyl chloride in anhydrous dichloromethane.

  • Continue stirring the reaction mixture at 20 °C for 72 hours.

  • Upon completion of the reaction (monitored by TLC or GC-MS), the reaction mixture is worked up by washing with water to remove the ethylenediamine hydrochloride salt.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification: The crude this compound can be purified by either recrystallization or distillation.

  • Recrystallization: The solid product can be recrystallized from a suitable solvent system, such as hexane, to afford colorless crystals.

  • Distillation: For larger quantities, vacuum distillation can be employed. The product distills at 87-90 °C under a pressure of 40 mmHg.[1]

Synthesis_Workflow Reactants Hydroxylamine HCl + t-Butyldimethylsilyl Chloride + Ethylenediamine Reaction Reaction in CH₂Cl₂ 20 °C, 72 h Inert Atmosphere Reactants->Reaction Workup Aqueous Workup Reaction->Workup Drying Drying of Organic Layer Workup->Drying Evaporation Solvent Removal Drying->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Purification Purification Crude_Product->Purification Recrystallization Recrystallization (Hexane) Purification->Recrystallization Solid Distillation Vacuum Distillation (87-90 °C / 40 mmHg) Purification->Distillation Liquid/Large Scale Final_Product Pure this compound Recrystallization->Final_Product Distillation->Final_Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The identity and purity of this compound can be confirmed using standard spectroscopic techniques.

Spectroscopic Data Description
¹H NMR Data available on PubChem.[3] Expected signals would correspond to the tert-butyl protons, the dimethylsilyl protons, and the amine protons.
¹³C NMR Data available on PubChem.[3] Expected signals would correspond to the carbons of the tert-butyl group and the dimethylsilyl group.
Mass Spectrometry (GC-MS) Data available on PubChem.[3] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Applications in Organic Synthesis

This compound serves as a valuable reagent in a variety of organic transformations, primarily as a precursor to the hydroxylamine functionality.

Synthesis of Hydroxamic Acids

Hydroxamic acids are an important class of compounds with a wide range of biological activities. This compound is used as a protected hydroxylamine source in their synthesis, which is particularly useful for delicate substrates. The silyl protecting group can be easily removed under mild conditions.

Experimental Protocol: Synthesis of a Hydroxamic Acid

Materials:

  • Carboxylic acid

  • Ethyl chloroformate or other coupling agent

  • This compound

  • Base (e.g., triethylamine)

  • Deprotection agent (e.g., trifluoroacetic acid or cesium fluoride)

  • Anhydrous solvent (e.g., dichloromethane or THF)

Procedure:

  • Activate the carboxylic acid with a coupling agent like ethyl chloroformate in the presence of a base to form a mixed anhydride.

  • React the activated carboxylic acid with this compound to form the O-silylated hydroxamic acid intermediate.

  • Deprotect the silyl group using a suitable reagent such as trifluoroacetic acid or cesium fluoride to yield the final hydroxamic acid.

Hydroxamic_Acid_Synthesis Carboxylic_Acid R-COOH Activation Activation (e.g., EtOCOCl, Base) Carboxylic_Acid->Activation Mixed_Anhydride Mixed Anhydride Activation->Mixed_Anhydride Coupling Nucleophilic Acyl Substitution Mixed_Anhydride->Coupling Reagent H₂N-OTBS Reagent->Coupling Protected_Hydroxamate R-CONH-OTBS Coupling->Protected_Hydroxamate Deprotection Deprotection (e.g., TFA or CsF) Protected_Hydroxamate->Deprotection Hydroxamic_Acid R-CONH-OH Deprotection->Hydroxamic_Acid

Caption: Pathway for hydroxamic acid synthesis.

Formation of Oximes

This compound reacts with aldehydes and ketones to form O-silylated oximes. These can be subsequently deprotected to yield the corresponding oximes. The reaction proceeds via nucleophilic attack of the nitrogen atom of the hydroxylamine on the carbonyl carbon.

Reaction Mechanism: Oxime Formation

The formation of an oxime from an aldehyde or ketone and a hydroxylamine derivative is a condensation reaction. The nitrogen of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by proton transfer and elimination of water. The use of this compound provides a protected oxime that can be isolated and deprotected in a subsequent step if necessary.[4][5]

Oxime_Formation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Proton Transfer cluster_step3 Step 3: Elimination of Water Carbonyl R₂C=O Intermediate1 R₂C(O⁻)-N⁺H₂-OTBS Carbonyl->Intermediate1 + H₂N-OTBS Hydroxylamine H₂N-OTBS Intermediate2 R₂C(OH)-NH-OTBS Intermediate1->Intermediate2 Proton Transfer Oxime R₂C=N-OTBS Intermediate2->Oxime - H₂O

Caption: Mechanism of O-silylated oxime formation.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. The compound is moisture-sensitive and should be stored in a tightly sealed container under a dry, inert atmosphere in a cool, dry place.[1]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its ability to serve as a stable and soluble source of hydroxylamine makes it particularly useful in the synthesis of hydroxamic acids and oximes, which are important motifs in medicinal chemistry and drug development. The straightforward synthesis and purification of this reagent, combined with its predictable reactivity, ensure its continued application in the construction of complex molecular architectures.

References

An In-depth Technical Guide to O-(tert-Butyldimethylsilyl)hydroxylamine (TBS-ONH2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(tert-Butyldimethylsilyl)hydroxylamine, commonly abbreviated as TBS-ONH2, is a pivotal reagent in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its primary utility lies in its role as a protected form of hydroxylamine, enabling the efficient synthesis of hydroxamic acids. Hydroxamic acids are a class of compounds with a wide range of biological activities, including roles as enzyme inhibitors, with prominent examples in the development of histone deacetylase (HDAC) inhibitors for cancer therapy. This guide provides a comprehensive overview of the chemical properties, synthesis applications, and relevant biological context of TBS-ONH2.

Chemical and Physical Properties

The quantitative properties of TBS-ONH2 are summarized in the table below, providing a clear reference for its use in experimental settings.

PropertyValueReference
Molecular Formula C6H17NOSi[1]
Molecular Weight 147.29 g/mol [1]
Appearance Colorless to white solid (crystals or powder)[2][3]
Melting Point 62-65 °C[2]
Boiling Point 87-90 °C at 40 mmHg[2]
CAS Number 41879-39-4[1]
InChI Key SSUCKKNRCOFUPT-UHFFFAOYSA-N[2]
SMILES CC(C)(C)--INVALID-LINK--(C)ON[2]

Applications in Synthesis: The Formation of Hydroxamic Acids

TBS-ONH2 is extensively used as a hydroxylamine surrogate in the synthesis of hydroxamic acids from carboxylic acids. The tert-butyldimethylsilyl (TBS) group serves as a protecting group for the oxygen atom of hydroxylamine, allowing for controlled reactions and preventing unwanted side reactions. The general workflow involves the coupling of a carboxylic acid with TBS-ONH2, followed by the deprotection of the silyl ether to yield the final hydroxamic acid.

Experimental Protocol: General Synthesis of Hydroxamic Acids using TBS-ONH2

This protocol outlines a general procedure for the synthesis of hydroxamic acids from a carboxylic acid precursor using TBS-ONH2.

1. Activation of the Carboxylic Acid:

  • The carboxylic acid is first activated to facilitate the subsequent coupling reaction. A common method is the formation of a mixed anhydride.

  • To a solution of the carboxylic acid in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) at 0 °C, add a base such as triethylamine or N,N-diisopropylethylamine (1.1 equivalents).

  • Slowly add a chloroformate, such as ethyl chloroformate or isobutyl chloroformate (1.1 equivalents), and stir the reaction mixture at 0 °C for 30-60 minutes.

2. Coupling with TBS-ONH2:

  • To the activated carboxylic acid mixture, add a solution of this compound (1.2 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

3. Deprotection of the TBS Group:

  • The resulting O-silylated hydroxamic acid is then deprotected to yield the final hydroxamic acid. Several methods can be employed for the cleavage of the TBS ether.[4][5]

  • Acidic Conditions: A common method involves the use of trifluoroacetic acid (TFA) in a solvent like dichloromethane, often with a scavenger such as anisole.[6] The reaction is typically stirred at room temperature for 1-4 hours.

  • Fluoride-Based Reagents: Alternatively, fluoride ion sources such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran or cesium fluoride (CsF) in methanol can be used for the deprotection.[6][7] These reactions are generally mild and proceed at room temperature.

  • After deprotection, the reaction mixture is concentrated, and the crude product is purified by a suitable method, such as column chromatography or recrystallization, to afford the pure hydroxamic acid.

Experimental Workflow for Hydroxamic Acid Synthesis

Hydroxamic_Acid_Synthesis Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation (e.g., Ethyl Chloroformate, Base) Carboxylic_Acid->Activation Mixed_Anhydride Mixed Anhydride Activation->Mixed_Anhydride Coupling Coupling Mixed_Anhydride->Coupling TBS_ONH2 TBS-ONH2 TBS_ONH2->Coupling Protected_Hydroxamate O-Silyl Protected Hydroxamate Coupling->Protected_Hydroxamate Deprotection Deprotection (e.g., TFA or TBAF) Protected_Hydroxamate->Deprotection Hydroxamic_Acid Hydroxamic Acid (R-CONHOH) Deprotection->Hydroxamic_Acid

Caption: General workflow for the synthesis of hydroxamic acids using TBS-ONH2.

Biological Context and Relevance to Drug Development

While TBS-ONH2 is a synthetic reagent and not expected to have direct biological activity, the hydroxamic acids synthesized using this molecule are of significant interest to drug development professionals. Hydroxamic acids are known to chelate metal ions and are key pharmacophores in a variety of enzyme inhibitors. A prime example is their role as zinc-binding groups in histone deacetylase (HDAC) inhibitors, which are a class of drugs used in cancer therapy.

A related but structurally distinct compound, N-tert-Butylhydroxylamine (NtBHA), has been shown to modulate the MITF (Microphthalmia-associated transcription factor) signaling pathway.[8] This pathway is crucial for melanogenesis. In a study, NtBHA was found to promote melanin production under conditions of oxidative stress by enhancing the expression of MITF and its downstream targets, TRP-2 and TYR.[8] It is important to emphasize that TBS-ONH2 and NtBHA are different molecules, and the biological activity of NtBHA is not directly transferable to TBS-ONH2. However, this highlights the potential for hydroxylamine derivatives to interact with biological systems.

MITF Signaling Pathway Modulated by N-tert-Butylhydroxylamine

MITF_Pathway NtBHA N-tert-Butylhydroxylamine (NtBHA) MITF MITF NtBHA->MITF enhances expression Oxidative_Stress Oxidative Stress Oxidative_Stress->MITF TRP2 TRP-2 MITF->TRP2 activates TYR TYR MITF->TYR activates Melanogenesis Melanogenesis TRP2->Melanogenesis TYR->Melanogenesis

Caption: MITF signaling pathway in melanogenesis modulated by NtBHA.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of hydroxamic acids, a class of compounds with significant therapeutic potential. Its use allows for the efficient and controlled introduction of the hydroxamic acid functionality, which is a key feature in many biologically active molecules. For researchers and professionals in drug development, a thorough understanding of the properties and applications of TBS-ONH2 is essential for the design and synthesis of novel therapeutics.

References

fundamental reactivity of O-(tert-Butyldimethylsilyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Reactivity of O-(tert-Butyldimethylsilyl)hydroxylamine

Abstract

This compound (TBDMSONH₂) is a versatile and highly valuable reagent in modern organic synthesis. Characterized by the presence of a sterically bulky silyl protecting group on the oxygen atom of hydroxylamine, its reactivity is uniquely modulated, rendering it a stable, yet effective, source of the aminoxy moiety (H₂NO-). This guide provides an in-depth exploration of the core reactivity of TBDMSONH₂, focusing on its mechanistic pathways, practical applications, and the causal logic behind its use in key synthetic transformations. We will dissect its role as a potent nucleophile in the formation of oximes and its function as an electrophilic aminating agent for carbon nucleophiles, supported by field-proven protocols and mechanistic diagrams.

Core Characteristics and Handling

This compound is a white to off-white solid at room temperature. The tert-butyldimethylsilyl (TBDMS) group imparts significant steric hindrance and lipophilicity, which dictates its solubility and stability compared to unprotected hydroxylamine. It is freely soluble in many organic solvents like hexane and chloroform but is insoluble in and sensitive to water, in which it can hydrolyze.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 41879-39-4[2][3][4]
Molecular Formula C₆H₁₇NOSi[1][2][3][4]
Molecular Weight 147.29 g/mol [2]
Melting Point 62-65 °C[1]
Boiling Point 87-90 °C at 40 mmHg[1]
Appearance Solid
Solubility Soluble in most organic solvents; hydrolyzes in water.[1]
Stability and Storage

The chemical stability under ambient conditions is generally good. However, TBDMSONH₂ is moisture-sensitive.[1] The Si-O bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would liberate hydroxylamine and tert-butyldimethylsilanol.

  • Causality in Storage: The requirement for refrigerated storage (2-8°C) in a tightly sealed container is a direct consequence of its moderate volatility and sensitivity to moisture.[1][5] Low temperatures slow down potential decomposition pathways, while a sealed container prevents ingress of atmospheric moisture, ensuring the reagent's integrity over time.

Safety and Handling

TBDMSONH₂ is classified as an irritant, causing skin, eye, and respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

cluster_Structure Structure of TBDMSONH₂ TBDMSONH2 C₆H₁₇NOSi Organometallic R⁻ M⁺ TBDMSONH2 H₂N-O-TBDMS Organometallic->TBDMSONH2 Nucleophilic Attack Amine R-NH₂ TBDMSONH2->Amine Displacement TS_label Sₙ2-type attack on Nitrogen Byproduct + M⁺ ⁻O-TBDMS

References

The Advent and Evolution of Silyl Hydroxylamine Reagents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silyl hydroxylamines have emerged as a versatile and powerful class of reagents in modern organic synthesis. Their unique reactivity, stemming from the strategic placement of a silicon atom on either the nitrogen or oxygen of the hydroxylamine core, has enabled novel transformations and provided milder, more selective alternatives to traditional synthetic methods. This technical guide provides an in-depth exploration of the discovery, history, and core applications of silyl hydroxylamine reagents, offering a valuable resource for researchers in academia and industry. We will delve into the key milestones in their development, provide detailed experimental protocols for their synthesis and application, and present quantitative data to facilitate reagent selection and reaction optimization.

A Historical Perspective: The Dawn of Silyl Hydroxylamines

The journey of silyl hydroxylamines began in the mid-20th century, driven by the burgeoning field of organosilicon chemistry. Early investigations focused on the fundamental reactions of silylating agents with various functional groups, including hydroxylamines.

A pivotal moment in the history of these reagents was the synthesis of N,O-bis(trimethylsilyl)hydroxylamine in the 1960s. Initial methods involved the direct reaction of hydroxylamine with chlorotrimethylsilane in the presence of a base like triethylamine.[1] However, concerns over the hazardous nature of free hydroxylamine, which can be explosive, led to the development of safer and more practical synthetic routes. A significant improvement was the use of hydroxylamine hydrochloride, a more stable salt, which could be reacted with hexamethyldisilazane to afford N,O-bis(trimethylsilyl)hydroxylamine in good yields (71-75%).[1] Another approach involved the neutralization of hydroxylamine hydrochloride with ethylenediamine prior to the addition of chlorotrimethylsilane.[1]

These early discoveries laid the groundwork for the exploration of a wider range of silyl hydroxylamines. The pioneering work of researchers such as Professor Uwe Klingebiel in the following decades significantly expanded our understanding of the synthesis, structure, and reactivity of these compounds, including their isomerization and rearrangement reactions.[2] This foundational research paved the way for the development of more sophisticated and tailored silyl hydroxylamine reagents for specific synthetic applications.

The Silyl Hydroxylamine Reagent Toolkit: A Typology

The versatility of silyl hydroxylamine reagents lies in the ability to modify their structure to fine-tune their reactivity and selectivity. They can be broadly categorized based on the point of silylation:

  • O-Silyl Hydroxylamines: In these reagents, the silyl group is attached to the oxygen atom. A prominent example is O-(tert-butyldimethylsilyl)hydroxylamine (TBDMSONH₂) . These reagents are primarily used as sources of the H₂NO⁻ synthon.

  • N,O-Disilyl Hydroxylamines: As the name suggests, these compounds feature silyl groups on both the nitrogen and oxygen atoms. N,O-bis(trimethylsilyl)hydroxylamine ((TMS)NHOTMS) is a classic example and serves as a protected, lipophilic form of hydroxylamine.[1]

  • N,N,O-Trisilyl Hydroxylamines: Fully silylated hydroxylamines, such as N,N,O-tris(trimethylsilyl)hydroxylamine ((TMS)₂NOTMS) , exhibit distinct reactivity due to the steric and electronic influence of the three silyl groups.[3][4]

  • N-Silyl Sulfinylamines: A more recent and highly innovative class of reagents are the N-silyl sulfinylamines, for instance, N-sulfinyltriisopropylsilylamine (TIPS-NSO) . These have proven to be exceptionally useful for the modular synthesis of sulfur-containing compounds.[5][6]

The choice of the silyl group (e.g., trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS)) and the substitution pattern on the hydroxylamine core allows for precise control over the reagent's stability, steric hindrance, and reactivity.

Synthesis of Key Silyl Hydroxylamine Reagents

The preparation of silyl hydroxylamine reagents is achievable through several well-established methods. Below are detailed protocols for the synthesis of some of the most commonly used reagents.

Synthesis of N,O-Bis(trimethylsilyl)hydroxylamine

This reagent can be prepared from the more stable hydroxylamine hydrochloride.

Experimental Protocol:

Method A: Using Hexamethyldisilazane

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • To the flask, add hydroxylamine hydrochloride.

  • Add an excess of hexamethyldisilazane.

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of ammonia evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, N,O-bis(trimethylsilyl)hydroxylamine, can be isolated and purified by fractional distillation. The expected yield is typically in the range of 71-75%.[1]

Method B: Using Chlorotrimethylsilane and a Base

  • In a fume hood, dissolve hydroxylamine hydrochloride in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the mixture in an ice bath.

  • Add a base, such as triethylamine or ethylenediamine, dropwise to neutralize the hydrochloride.

  • Slowly add chlorotrimethylsilane to the reaction mixture.

  • After the addition is complete, allow the reaction to stir and warm to room temperature.

  • The reaction mixture is then worked up by filtration to remove the ammonium salt precipitate, followed by removal of the solvent under reduced pressure.

  • The crude product is purified by distillation.

Synthesis of this compound

This valuable O-silylated reagent can be synthesized from N-Boc protected hydroxylamine.

Experimental Protocol:

  • Dissolve N-Boc hydroxylamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool to 4 °C in an ice-water bath.[7]

  • Add triethylamine dropwise to the solution.[7]

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane.[7]

  • Allow the reaction to stir for several hours at room temperature.[7]

  • The reaction mixture is then quenched and worked up.

  • The resulting N-Boc-O-(tert-butyldimethylsilyl)hydroxylamine is then deprotected using acidic conditions (e.g., trifluoroacetic acid) to yield this compound.

Synthesis of N-Sulfinyltriisopropylsilylamine (TIPS-NSO)

This reagent is prepared in a two-step sequence starting from triisopropylsilyl chloride.

Experimental Protocol:

**Step 1: Synthesis of Triisopropylsilylamine (TIPS-NH₂) **[6]

  • Dissolve triisopropylsilyl chloride in anhydrous diethyl ether in an oven-dried round-bottom flask and cool to -78 °C.[6]

  • Bubble anhydrous ammonia through the solution for approximately 2 hours, which will result in the formation of a white precipitate.[6]

  • Allow the reaction to warm to 0 °C and stir for an additional 3 hours, open to the air to remove excess ammonia.[6]

  • The reaction mixture is then filtered, and the solvent is removed under reduced pressure to yield triisopropylsilylamine.

Step 2: Synthesis of N-Sulfinyltriisopropylsilylamine (TIPS-NSO) [6]

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve triisopropylsilylamine in anhydrous diethyl ether and cool to 0 °C.[6]

  • Add anhydrous triethylamine to the solution.[6]

  • Slowly add freshly distilled thionyl chloride to the mixture.[6]

  • After the addition, the reaction is stirred at 0 °C and then allowed to warm to room temperature.

  • The reaction mixture is filtered, and the solvent is removed in vacuo. The crude product can be purified by distillation to give N-sulfinyltriisopropylsilylamine as a colorless liquid.[6]

Key Applications in Organic Synthesis

Silyl hydroxylamine reagents have found widespread application in a variety of synthetic transformations, enabling the formation of C-N, S-N, and O-N bonds with high efficiency and selectivity.

Synthesis of Hydroxamic Acids

N,O-bis(trimethylsilyl)hydroxylamine is a valuable reagent for the synthesis of hydroxamic acids from acid chlorides. The reaction proceeds via N-acylation, followed by hydrolysis of the silyl groups to afford the free hydroxamic acid.[1]

G reagent1 R-COCl intermediate R-CON(TMS)OTMS reagent1->intermediate + (TMS)NHOTMS reagent2 (TMS)NHOTMS reagent2->intermediate product R-CONHOH intermediate->product + H₂O h2o H₂O

Caption: Synthesis of hydroxamic acids.

Preparation of Primary Sulfinamides

A groundbreaking application of N-silyl sulfinylamine reagents, such as TIPS-NSO, is the modular synthesis of primary sulfinamides. This method involves the reaction of the N-silyl sulfinylamine with an organometallic reagent (Grignard, organolithium, or organozinc), followed by in situ desilylation with a fluoride source like tetrabutylammonium fluoride (TBAF).[5][6] This approach offers a significant advantage over traditional methods that often require harsh conditions and have limited substrate scope.

G reagent1 TIPS-NSO intermediate R-S(O)N(TIPS)M reagent1->intermediate + R-M reagent2 R-M reagent2->intermediate product R-S(O)NH₂ intermediate->product + TBAF tbaf TBAF G cluster_synthesis Reagent Synthesis cluster_application Synthetic Application s1 Hydroxylamine Hydrochloride reagent Silyl Hydroxylamine Reagent s1->reagent s2 Silylating Agent (e.g., (TMS)₂NH) s2->reagent s3 Base (optional) s3->reagent a2 Silyl Hydroxylamine Reagent reagent->a2 Purification & Characterization a1 Substrate product Final Product a1->product a2->product a3 Catalyst/Additive a3->product

References

O-(tert-Butyldimethylsilyl)hydroxylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of O-(tert-Butyldimethylsilyl)hydroxylamine, a versatile reagent in organic synthesis, particularly in the context of drug discovery and development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, nomenclature, and key applications.

Chemical Identity and Nomenclature

IUPAC Name: O-[tert-butyl(dimethyl)silyl]hydroxylamine[1]

Synonyms: A variety of synonyms are used to refer to this compound, reflecting its structure and common applications. These include:

  • Aminoxy-tert-butyldimethylsilane

  • O-(t-butyldimethylsilyl)hydroxylamine

  • o-t-butyldimethylsilyl hydroxylamine

  • O-tert-butyldimethylsilylhydroxylamine

  • o-tert-butyl dimethyl silyl hydroxylamine

  • H2N-OTBS

  • TBS-ONH2

  • Hydroxylamine, TBDMS derivative[2]

The relationship between the IUPAC name and its common synonyms is illustrated in the diagram below.

G Nomenclature of this compound IUPAC_Name O-[tert-butyl(dimethyl)silyl]hydroxylamine Synonym1 Aminoxy-tert-butyldimethylsilane IUPAC_Name->Synonym1 is synonymous with Synonym2 O-(t-butyldimethylsilyl)hydroxylamine IUPAC_Name->Synonym2 is synonymous with Synonym3 H2N-OTBS IUPAC_Name->Synonym3 is abbreviated as Synonym4 TBS-ONH2 IUPAC_Name->Synonym4 is abbreviated as

Figure 1: Relationship between the IUPAC name and common synonyms.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₆H₁₇NOSi[3]
Molecular Weight 147.29 g/mol [1]
CAS Number 41879-39-4[2]
Appearance Colorless crystalline solid or powder
Melting Point 62-65 °C[3]
Boiling Point 87-90 °C at 40 mmHg[3]
Density 0.849 g/cm³[3]
Solubility Freely soluble in hexane, chloroform, and most organic solvents. Insoluble in water.[3]
Stability Moisture sensitive. Hydrolyzes in water.[3]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of tert-butyldimethylsilyl chloride with hydroxylamine hydrochloride. The following protocol is a representative example.

Materials:

  • tert-Butyldimethylsilyl chloride

  • Hydroxylamine hydrochloride

  • Ethylenediamine

  • Dichloromethane (DCM)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve hydroxylamine hydrochloride in dichloromethane.

  • Add ethylenediamine to the solution.

  • To this mixture, add a solution of tert-butyldimethylsilyl chloride in dichloromethane dropwise at 20 °C.

  • Stir the reaction mixture at 20 °C for 72 hours.

  • Upon completion, the reaction is worked up using standard aqueous extraction procedures to isolate the crude product.

  • The crude product is then purified by distillation or recrystallization to yield this compound.

A reported yield for this synthesis is approximately 74%.

Cleavage of Hydroxamic Acids from Solid Support

This compound is frequently employed to cleave resin-bound hydroxamic acids, a crucial step in the solid-phase synthesis of these compounds. The following is a general protocol for this application.

Materials:

  • Resin-bound hydroxamic acid

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

Procedure:

  • Swell the resin-bound hydroxamic acid in a suitable anhydrous solvent within a reaction vessel.

  • Prepare a solution of this compound in the same anhydrous solvent.

  • Add the this compound solution to the swollen resin.

  • Allow the reaction to proceed at room temperature with gentle agitation for a specified period, typically monitored by LC-MS for completion.

  • Once the cleavage is complete, filter the resin and wash it with the reaction solvent.

  • The combined filtrate and washings contain the silyl-protected hydroxamic acid.

  • The silyl protecting group can then be removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final hydroxamic acid.

The workflow for the solid-phase synthesis and cleavage of hydroxamic acids is depicted below.

G Solid-Phase Synthesis and Cleavage of Hydroxamic Acids Start Solid Support Step1 Couple Carboxylic Acid Start->Step1 Step2 Resin-Bound Intermediate Step1->Step2 Step3 Cleavage with This compound Step2->Step3 Step4 Silyl-Protected Hydroxamic Acid in Solution Step3->Step4 Step5 Deprotection Step4->Step5 End Final Hydroxamic Acid Step5->End

References

Unraveling the N-O Bond: A Theoretical Guide to Hydroxylamine Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cleavage of the nitrogen-oxygen (N-O) bond in hydroxylamines and their derivatives is a fundamental process in organic chemistry and biology. Understanding the theoretical underpinnings of this bond's scission is critical for the rational design of novel synthetic methodologies, the development of new pharmaceuticals, and for elucidating biochemical pathways. This technical guide provides an in-depth analysis of the theoretical studies on N-O bond cleavage in hydroxylamines, focusing on computational models, mechanistic pathways, and the energetic landscapes that govern these transformations.

Core Concepts in N-O Bond Cleavage

The N-O single bond is inherently weak, with a bond dissociation energy (BDE) significantly lower than that of C-C, C-N, or C-O bonds.[1] This inherent instability makes hydroxylamines valuable synthons in organic synthesis, acting as sources of nitrogen-centered radicals or electrophilic aminating agents upon N-O bond cleavage.[2][3] Theoretical and computational studies have been instrumental in elucidating the nuanced mechanisms of this cleavage, which can proceed through several pathways, including homolytic and heterolytic scission.

The propensity for a particular cleavage pathway is influenced by a variety of factors, including the substitution pattern on the nitrogen and oxygen atoms, the presence of catalysts, and the reaction environment (e.g., solvent, light).[1][4] Electron-withdrawing substituents on the oxygen atom, for instance, can weaken the N-O bond, facilitating reductive cleavage to generate reactive nitrogen-transfer intermediates.[4][5]

Computational Methodologies for Studying N-O Bond Cleavage

The theoretical investigation of N-O bond cleavage in hydroxylamines heavily relies on quantum chemical calculations. Density Functional Theory (DFT) has emerged as a workhorse for these studies, offering a favorable balance between computational cost and accuracy.

Key Computational Protocols

1. Geometry Optimization and Frequency Calculations:

  • Objective: To locate the equilibrium geometries of reactants, transition states, and products on the potential energy surface.

  • Methodology:

    • Utilize a suitable DFT functional, such as M06-2X, which has shown excellent performance for thermochemical calculations of N-O bond-containing compounds.[6][7][8]

    • Employ a sufficiently flexible basis set, for example, 6-311+G(3df,2p), to accurately describe the electronic structure.[6][7][8]

    • Perform frequency calculations to characterize the nature of the stationary points. A minimum on the potential energy surface will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

2. Bond Dissociation Energy (BDE) Calculations:

  • Objective: To quantify the energy required for the homolytic cleavage of the N-O bond.

  • Methodology:

    • Calculate the electronic energies of the optimized hydroxylamine and the corresponding nitrogen- and oxygen-centered radical fragments.

    • The BDE is then calculated as the difference in the sum of the energies of the radical products and the energy of the reactant hydroxylamine.

    • For high accuracy, composite methods such as CBS-QB3, CBS-APNO, and G4 are often employed, which involve a series of calculations to extrapolate to the complete basis set limit.[6][7][8]

3. Transition State Searching:

  • Objective: To identify the transition state structure connecting reactants and products for a given reaction pathway.

  • Methodology:

    • Employ algorithms such as the Berny optimization algorithm to locate the saddle point on the potential energy surface.

    • The nature of the transition state is confirmed by the presence of a single imaginary frequency and by visualizing the corresponding vibrational mode.

4. Solvation Modeling:

  • Objective: To account for the influence of the solvent on the reaction energetics.

  • Methodology:

    • Utilize implicit solvation models, such as the Polarizable Continuum Model (PCM), to represent the bulk solvent effects.[9][10] This is crucial as the solvent can significantly impact the stability of charged or highly polar species involved in the reaction.

Quantitative Data on N-O Bond Dissociation Energies

The following table summarizes theoretically calculated N-O bond dissociation energies (BDEs) for a selection of hydroxylamines using various computational methods. These values provide a quantitative measure of the N-O bond strength and its susceptibility to homolytic cleavage.

CompoundComputational MethodBasis SetCalculated N-O BDE (kcal/mol)
Hydroxylamine (NH₂OH)M06-2X6-311+G(3df,2p)61.35
CBS-QB3-62.11
CBS-APNO-62.33
G4-62.29
O-methylhydroxylamineM06-2X6-311+G(3df,2p)53.6
N,N-dimethyl-O-methyl-hydroxylamineM06-2X6-311+G(3df,2p)48.5
O-acetylhydroxylamineM06-2X6-311+G(3df,2p)45.9
O-benzoylhydroxylamineM06-2X6-311+G(3df,2p)46.8

Data sourced from Bach and Schlegel (2021).[6][7][8]

Reaction Pathways and Mechanisms

Theoretical studies have delineated several key pathways for N-O bond cleavage in hydroxylamines.

Unimolecular vs. Bimolecular Decomposition

In the absence of catalysts, the thermal decomposition of hydroxylamine has been theoretically investigated. While simple unimolecular bond dissociation has a high activation barrier, a bimolecular isomerization pathway to ammonia oxide has been proposed as a more energetically favorable initial step.[9][10] The presence of a solvent, such as water, can further lower the activation barrier for this bimolecular process.[9][10]

G Bimolecular Isomerization of Hydroxylamine cluster_reactants Reactants cluster_ts Transition State cluster_products Products 2NH2OH 2 Hydroxylamine Molecules TS Bimolecular Transition State 2NH2OH->TS Isomerization (Activation Energy) NH3O_NH3 Ammonia Oxide + Ammonia TS->NH3O_NH3

Caption: Bimolecular isomerization pathway for hydroxylamine decomposition.

Reductive Cleavage in O-Acyl Hydroxylamines

O-acyl hydroxylamines can undergo reductive N-O bond cleavage, particularly in the presence of transition metal catalysts like iron.[4][5] Theoretical calculations support a mechanism where an electron transfer from a low-valent metal center to the hydroxylamine derivative facilitates the N-O bond scission.[4] This process is often the key step in nitrogen-transfer reactions.

G Reductive N-O Bond Cleavage of O-Acyl Hydroxylamine cluster_ET Electron Transfer cluster_cleavage N-O Bond Cleavage cluster_products Products Reactants Fe(II) + R-CO-O-NH₂ ET_complex [Fe(II)---R-CO-O-NH₂] Reactants->ET_complex Coordination Cleaved_species [Fe(III)---R-CO-O⁻] + NH₂• ET_complex->Cleaved_species Reductive Cleavage Final_products Fe(III) Complex + Aminated Product Cleaved_species->Final_products Further Reaction

Caption: Reductive cleavage of an O-acyl hydroxylamine by an Fe(II) catalyst.

Photodissociation Pathways

Computational studies on the photodissociation of hydroxylamine in its lowest singlet-excited state (S1) have revealed that O-H bond dissociation is the preferred initial step.[11] Subsequent isomerization and fragmentation can then lead to various products. The N-O bond cleavage in the excited state is generally found to be less favorable than the O-H scission.[11]

G Photodissociation Pathways of Hydroxylamine cluster_pathways Excited State Decay S0 NH₂OH (S₀) S1_excited NH₂OH (S₁) S0->S1_excited hν (Excitation) OH_dissociation NH₂• + •OH S1_excited->OH_dissociation O-H Cleavage (Preferred) NO_dissociation NH₂• + •O S1_excited->NO_dissociation N-O Cleavage (Less Favorable)

Caption: Primary photodissociation pathways of hydroxylamine.

Conclusion

Theoretical and computational chemistry provides indispensable tools for a deep and quantitative understanding of N-O bond cleavage in hydroxylamines. The methodologies outlined in this guide, from DFT calculations of bond dissociation energies to the mapping of complex reaction pathways, empower researchers to predict the reactivity of these versatile molecules. This knowledge is paramount for the continued development of innovative synthetic strategies and for unraveling the intricate roles of hydroxylamines in biological systems. As computational power and theoretical models continue to advance, we can anticipate even more precise and predictive insights into the fascinating chemistry of the N-O bond.

References

Core Principle: The Reaction of Nucleophiles with Electrophilic Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Electrophilic Amination Mechanisms

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitrogen atom into organic molecules is a fundamental transformation in chemical synthesis, crucial for the development of pharmaceuticals, agrochemicals, and materials. Electrophilic amination, the process of forming a carbon-nitrogen bond by reacting a carbon nucleophile with an electrophilic nitrogen source, offers a direct and powerful strategy to achieve this. This guide provides an in-depth exploration of the core mechanisms governing electrophilic amination, focusing on the most prevalent classes of aminating agents.

Electrophilic amination is conceptually the reverse of the more traditional nucleophilic amination (e.g., SN2 reaction of an amine with an alkyl halide). In this "umpolung" or reverse-polarity approach, a carbanion, enolate, or organometallic species acts as the nucleophile, attacking a nitrogen atom that has been rendered electrophilic by attachment to an electron-withdrawing group or by its incorporation into a strained ring system.[1][2]

The general workflow often begins with the generation of a carbon nucleophile, such as the deprotonation of a carbonyl compound to form an enolate.[3][4]

G cluster_workflow General Workflow: Enolate Generation Ketone Ketone (α-protons) Enolate Enolate Intermediate (Nucleophile) Ketone->Enolate + Base - H-Base+ Base Base (e.g., LDA, NaH) Product α-Amino Ketone Enolate->Product + Electrophile Electrophile Electrophilic Nitrogen Source (N+)

General workflow for electrophilic amination of a ketone.

Amination with Oxaziridines

Oxaziridines are three-membered heterocyclic rings containing nitrogen and oxygen. The ring strain and the electronegative oxygen atom make the nitrogen atom highly electrophilic.[5] N-Sulfonyloxaziridines (e.g., Davis' reagent) and N-Boc-oxaziridines are common examples.[6][7] The reaction proceeds via a nucleophilic attack (SN2-type mechanism) on the nitrogen atom, which leads to the opening of the strained three-membered ring.[8][9]

G cluster_mechanism Mechanism: Amination with an Oxaziridine Nu Nucleophile (R'-) TS Transition State Nu->TS SN2 Attack on N Oxaziridine Oxaziridine (N-R electrophile) Oxaziridine->TS Intermediate Ring-Opened Intermediate TS->Intermediate Ring Opening Product Aminated Product (R-N-R') Intermediate->Product Byproduct Carbonyl Byproduct Intermediate->Byproduct

Nucleophilic attack on an oxaziridine nitrogen atom.
Quantitative Data: Amination of N-Benzyl Amino Acids

The reaction of N-benzyl amino acid salts with N-Boc-oxaziridine provides N-orthogonally diprotected hydrazino acids, which are valuable synthons.[6]

EntryAmino Acid Side Chain (R)Yield (%)[6]
1-H (Glycine)48
2-CH₃ (Alanine)65
3-CH(CH₃)₂ (Valine)78
4-CH₂Ph (Phenylalanine)75
5-(CH₂)₄NH-Boc (Lysine)85
Experimental Protocol: Synthesis of Nα-benzyl-Nβ-Boc-α-hydrazino Acid (Valine derivative)[6]
  • Salt Formation: To a solution of N-benzyl-L-valine (1.0 eq) in CH₂Cl₂ at 0 °C, add a 25% aqueous solution of tetramethylammonium hydroxide (1.0 eq).

  • Solvent Removal: Stir the mixture for 10 minutes, and then evaporate the solvent under reduced pressure to yield the corresponding ammonium salt as a white solid.

  • Amination Reaction: Dissolve the salt in anhydrous CH₂Cl₂ and cool the solution to -78 °C under a nitrogen atmosphere.

  • Reagent Addition: Add a solution of N-Boc-3-(trichloromethyl)oxaziridine (1.2 eq) in CH₂Cl₂ dropwise over 30 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Amination with Hydroxylamine Derivatives

Hydroxylamine derivatives, with the general structure R₂N-OX, are a versatile class of electrophilic aminating agents. The electrophilicity of the nitrogen is modulated by the nature of the 'X' leaving group, which is often an acyl, sulfonyl, or phosphinoyl moiety.[1][10] The reaction can proceed through an uncatalyzed direct substitution or via a transition-metal-catalyzed cycle.[10]

G cluster_mechanism Mechanism: Transition-Metal-Catalyzed Amination Catalyst Transition Metal Catalyst (e.g., Cu(I)) OxidativeAddition Oxidative Addition Intermediate Catalyst->OxidativeAddition Oxidative Addition Hydroxylamine Hydroxylamine Derivative (R₂N-OX) Hydroxylamine->OxidativeAddition LigandExchange Ligand Exchange OxidativeAddition->LigandExchange + Nucleophile - MX Nucleophile Nucleophile (R'-M) Nucleophile->LigandExchange ReductiveElimination Reductive Elimination LigandExchange->ReductiveElimination ReductiveElimination->Catalyst Catalyst Regeneration Product Aminated Product (R₂N-R') ReductiveElimination->Product C-N Bond Formation G cluster_mechanism Mechanism: Iron-Mediated Amination with Azides Azide Organic Azide (R-N₃) Activated_Azide Activated Complex [R-N₃-FeCl₃] Azide->Activated_Azide FeCl3 FeCl₃ FeCl3->Activated_Azide TS Transition State Activated_Azide->TS Organozinc Organozinc Halide (R'-ZnX) Organozinc->TS Nucleophilic Attack Product Secondary Amine (R-NH-R') TS->Product - N₂ - ZnXCl - FeCl₃

References

Methodological & Application

The Versatility of O-(tert-Butyldimethylsilyl)hydroxylamine in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

O-(tert-Butyldimethylsilyl)hydroxylamine (TBSONH₂) is a versatile and valuable reagent in modern organic synthesis, primarily utilized for the introduction of nitrogen-containing functionalities. Its silyl protecting group offers stability and allows for mild reaction conditions, making it particularly useful in the synthesis of complex and delicate molecules, including natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for the key uses of this compound, supported by quantitative data and mechanistic diagrams.

Synthesis of Hydroxamic Acids

Hydroxamic acids are a crucial class of compounds in medicinal chemistry, known for their metal-chelating properties and their role as enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors. This compound serves as an excellent reagent for the synthesis of hydroxamic acids from carboxylic acids, especially for sensitive substrates where traditional methods using hydroxylamine hydrochloride may be too harsh. The tert-butyldimethylsilyl (TBS) protecting group is easily removed under mild conditions.[1]

A prominent example of this application is in the total synthesis of (R)-trichostatin A, a potent HDAC inhibitor. The hydroxamic acid moiety is installed by reacting the precursor carboxylic acid with this compound in the presence of ethyl chloroformate to form a mixed anhydride. Subsequent deprotection of the silyl group with cesium fluoride (CsF) yields the final product in high yield.[2]

Experimental Protocol: General Procedure for the Synthesis of Hydroxamic Acids
  • Activation of the Carboxylic Acid: To a solution of the carboxylic acid (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a coupling agent (e.g., ethyl chloroformate, 1.1 equiv) and a base (e.g., triethylamine, 1.2 equiv). Stir the mixture for 30-60 minutes at 0 °C.

  • Reaction with this compound: Add this compound (1.2 equiv) to the reaction mixture and allow it to warm to room temperature. Stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification of the Silylated Intermediate: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude O-silylated hydroxamic acid can be purified by column chromatography on silica gel.

  • Desilylation: Dissolve the purified O-silylated hydroxamic acid in a suitable solvent (e.g., THF). Add a desilylating agent such as cesium fluoride (CsF, 1.5 equiv) or tetrabutylammonium fluoride (TBAF, 1.1 equiv). Stir the reaction at room temperature for 1-4 hours.

  • Final Work-up and Purification: After the reaction is complete, concentrate the mixture and purify the crude hydroxamic acid by column chromatography or recrystallization to obtain the final product.

EntryCarboxylic Acid PrecursorCoupling AgentDeprotection AgentYield (%)Reference
1(R)-Trichostatin A precursorEthyl chloroformateCsF92 (overall)[2]
2General Acetylenic Carboxylic AcidsBOP-ClDirect deprotectionModerate to Good[2]
3General Carboxylic AcidsEDCTBAFModerate to Good[2]

Table 1: Synthesis of Hydroxamic Acids using this compound.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_amination Step 2: Reaction with TBSONH2 cluster_deprotection Step 3: Desilylation RCOOH Carboxylic Acid (R-COOH) MixedAnhydride Mixed Anhydride Intermediate RCOOH->MixedAnhydride + Coupling Agent, Base CouplingAgent Coupling Agent (e.g., EtO(CO)Cl) Base Base (e.g., Et3N) SilylatedHydroxamate O-Silyl Hydroxamic Acid MixedAnhydride->SilylatedHydroxamate + TBSONH2 TBSONH2 This compound (TBSONH2) HydroxamicAcid Hydroxamic Acid (R-CONHOH) SilylatedHydroxamate->HydroxamicAcid + Desilylating Agent DesilylatingAgent Desilylating Agent (e.g., CsF)

Caption: Workflow for the synthesis of hydroxamic acids.

Solid-Phase Synthesis of Hydroxamic Acids

Solid-phase organic synthesis is a powerful tool in drug discovery for the rapid generation of compound libraries. This compound can be employed in the solid-phase synthesis of hydroxamic acids, where a resin-bound carboxylic acid is reacted with the reagent, followed by cleavage from the solid support. This methodology allows for efficient purification by simple filtration and washing of the resin.[3] While direct protocols using TBSONH₂ are not extensively detailed in the provided results, the general principle involves the use of a silyl-protected hydroxylamine for the cleavage of resin-bound esters to furnish hydroxamic acids.

Experimental Protocol: General Procedure for Solid-Phase Synthesis of Hydroxamic Acids
  • Resin Preparation: Swell a suitable resin (e.g., Wang resin) loaded with the desired carboxylic acid in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Activation and Coupling: Activate the resin-bound carboxylic acid using a standard peptide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add a solution of this compound to the activated resin and agitate the mixture at room temperature for 12-24 hours.

  • Washing: After the reaction is complete, filter the resin and wash sequentially with DMF, methanol, and DCM to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) in DCM, to simultaneously cleave the product from the resin and remove the TBS protecting group.

  • Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure to obtain the crude hydroxamic acid, which can be further purified by preparative HPLC.

G Resin Resin-Bound Carboxylic Acid Activation Activation (e.g., DCC, DIPEA) Resin->Activation Coupling Coupling with TBSONH2 Activation->Coupling Washing Washing Coupling->Washing Cleavage Cleavage & Deprotection (e.g., TFA) Washing->Cleavage HydroxamicAcid Hydroxamic Acid Cleavage->HydroxamicAcid

Caption: Solid-phase synthesis of hydroxamic acids workflow.

Electrophilic Amination of Organometallic Reagents

O-Silyl hydroxylamines can act as electrophilic aminating agents, enabling the formation of C-N bonds by reacting with nucleophilic organometallic reagents such as Grignard or organozinc reagents. This "umpolung" strategy, where the nitrogen atom acts as an electrophile, provides a valuable alternative to traditional nucleophilic amination methods.[4] The reaction typically proceeds via the attack of the carbanionic carbon of the organometallic reagent on the electrophilic nitrogen atom of the hydroxylamine derivative. While specific protocols for this compound are not extensively detailed, the general mechanism is understood from related O-acyl and O-sulfonyl hydroxylamines.[4]

Experimental Protocol: General Procedure for Electrophilic Amination of Grignard Reagents
  • Reaction Setup: To a solution of this compound (1.0 equiv) in an anhydrous ethereal solvent (e.g., THF, diethyl ether) at a low temperature (e.g., -78 °C), add the Grignard reagent (1.1-1.5 equiv) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting primary amine can be purified by distillation or column chromatography.

EntryGrignard ReagentAmine ProductYield (%)
1Phenylmagnesium bromideAnilineNot specified
2n-Butylmagnesium chloriden-ButylamineNot specified
3Isopropylmagnesium chlorideIsopropylamineNot specified

Table 2: Electrophilic Amination of Grignard Reagents (Illustrative Examples).

G Organometallic Organometallic Reagent (R-MgX) TransitionState Transition State Organometallic->TransitionState TBSONH2 This compound (TBSO-NH2) TBSONH2->TransitionState Intermediate Intermediate [R-NH-OTBS]⁻ [MgX]⁺ TransitionState->Intermediate Nucleophilic Attack PrimaryAmine Primary Amine (R-NH2) Intermediate->PrimaryAmine Work-up

Caption: Mechanism of electrophilic amination.

Conclusion

This compound is a highly effective and versatile reagent in organic synthesis with significant applications in the preparation of medicinally relevant compounds. Its utility in the mild synthesis of hydroxamic acids, its potential in solid-phase synthesis, and its role as an electrophilic aminating agent make it an indispensable tool for researchers in both academic and industrial settings. The protocols and data presented herein provide a comprehensive guide for the practical application of this valuable reagent.

References

Application Notes and Protocols: O-(tert-Butyldimethylsilyl)hydroxylamine as a Hydroxylamine Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(tert-Butyldimethylsilyl)hydroxylamine (TBDMS-ONH2) is a valuable reagent in organic synthesis, primarily utilized as a protecting group for hydroxylamines in the preparation of hydroxamic acids. The tert-butyldimethylsilyl (TBDMS) group offers the advantage of being robust enough to withstand a variety of reaction conditions, yet can be selectively removed under mild acidic or fluoride-mediated conditions. This allows for the efficient synthesis of hydroxamic acids, which are an important class of compounds with a wide range of biological activities, including roles as enzyme inhibitors in drug discovery.

These application notes provide detailed protocols for the protection of hydroxylamines via coupling with carboxylic acids to form O-TBDMS protected hydroxamic acids, and their subsequent deprotection to yield the final hydroxamic acid products.

Chemical and Physical Properties

PropertyValueReference(s)
Molecular Formula C₆H₁₇NOSi[1][2]
Molecular Weight 147.29 g/mol [1][2]
Appearance Colorless to white solid
Melting Point 62-65 °C
Boiling Point 87-90 °C at 40 mmHg
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF). Insoluble in water.
Stability Stable under basic conditions, sensitive to acid and fluoride ions.

Applications in Hydroxamic Acid Synthesis

The use of this compound provides a straightforward two-step process for the synthesis of hydroxamic acids from carboxylic acids. The overall workflow involves the initial coupling of the carboxylic acid with TBDMS-ONH2, followed by the removal of the TBDMS protecting group.

G cluster_0 Protection Step cluster_1 Deprotection Step Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation (e.g., Ethyl Chloroformate or EDC/HOBt) Carboxylic_Acid->Activation 1. Protected_Hydroxamic_Acid O-TBDMS Protected Hydroxamic Acid (R-CONH-OTBDMS) Activation->Protected_Hydroxamic_Acid 2. TBDMS_ONH2 This compound (TBDMS-ONH2) TBDMS_ONH2->Protected_Hydroxamic_Acid Protected_Hydroxamic_Acid_2 O-TBDMS Protected Hydroxamic Acid Deprotection_Reagent Deprotection Reagent (e.g., TFA, CsF, TBAF) Final_Hydroxamic_Acid Final Hydroxamic Acid (R-CONH-OH) Deprotection_Reagent->Final_Hydroxamic_Acid Protected_Hydroxamic_Acid_2->Final_Hydroxamic_Acid 3.

General workflow for hydroxamic acid synthesis.

Experimental Protocols

Protocol 1: Synthesis of O-(tert-Butyldimethylsilyl) Protected Hydroxamic Acid via Mixed Anhydride Method

This protocol is adapted from the synthesis of (R)-trichostatin A.[3]

Materials:

  • Carboxylic acid

  • Ethyl chloroformate

  • Triethylamine (TEA) or N-methylmorpholine (NMM)

  • This compound (TBDMS-ONH2)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF or DCM (0.1-0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -15 °C in a cooling bath.

  • Add triethylamine or N-methylmorpholine (1.1 equiv) to the solution and stir for 5 minutes.

  • Slowly add ethyl chloroformate (1.1 equiv) dropwise, maintaining the temperature at -15 °C.

  • Stir the reaction mixture at -15 °C for 30-60 minutes.

  • In a separate flask, dissolve this compound (1.2 equiv) in anhydrous THF or DCM.

  • Add the TBDMS-ONH2 solution to the reaction mixture dropwise at -15 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the O-TBDMS protected hydroxamic acid.

Protocol 2: Synthesis of O-(tert-Butyldimethylsilyl) Protected Hydroxamic Acid using Amide Coupling Reagents

Materials:

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • This compound (TBDMS-ONH2)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DCM or DMF (0.1-0.5 M) under an inert atmosphere, add EDC (1.2 equiv) and HOBt (1.2 equiv).

  • Add DIPEA or TEA (2.0 equiv) to the reaction mixture.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add this compound (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection Protocols

The removal of the TBDMS group is a critical step to unveil the final hydroxamic acid. The choice of deprotection reagent depends on the sensitivity of the substrate to acidic or fluoride-containing reagents.

G cluster_0 Deprotection Methods Protected_Hydroxamic_Acid O-TBDMS Protected Hydroxamic Acid (R-CONH-OTBDMS) Final_Hydroxamic_Acid Hydroxamic Acid (R-CONH-OH) Protected_Hydroxamic_Acid->Final_Hydroxamic_Acid Deprotection TFA Trifluoroacetic Acid (TFA) in DCM TFA->Final_Hydroxamic_Acid CsF Cesium Fluoride (CsF) in Methanol CsF->Final_Hydroxamic_Acid TBAF Tetrabutylammonium Fluoride (TBAF) in THF TBAF->Final_Hydroxamic_Acid

Common deprotection methods for O-TBDMS hydroxamic acids.
Protocol 3: Deprotection using Trifluoroacetic Acid (TFA)

This method is suitable for substrates that are stable to acidic conditions.

Materials:

  • O-TBDMS protected hydroxamic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anisole (optional, as a scavenger)

Procedure:

  • Dissolve the O-TBDMS protected hydroxamic acid (1.0 equiv) in DCM (0.1 M).

  • Add anisole (1.0-2.0 equiv) if the substrate is sensitive to cationic side reactions.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of TFA in DCM (e.g., 20-50% v/v) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The crude product can be purified by recrystallization or flash column chromatography.

Protocol 4: Deprotection using Cesium Fluoride (CsF)

This is a mild method suitable for acid-sensitive substrates.

Materials:

  • O-TBDMS protected hydroxamic acid

  • Cesium fluoride (CsF)

  • Methanol (MeOH) or Acetonitrile (MeCN)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the O-TBDMS protected hydroxamic acid (1.0 equiv) in methanol or acetonitrile (0.1 M).

  • Add cesium fluoride (2.0-3.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 1-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the insoluble salts and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 5: Deprotection using Tetrabutylammonium Fluoride (TBAF)

TBAF is a common fluoride source for TBDMS deprotection.

Materials:

  • O-TBDMS protected hydroxamic acid

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the O-TBDMS protected hydroxamic acid (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution.

  • Stir the reaction at 0 °C to room temperature for 30 minutes to 4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Quantitative Data

The following tables summarize representative yields for the synthesis and deprotection steps. Yields are highly substrate-dependent and optimization may be required.

Table 1: Synthesis of O-TBDMS Protected Hydroxamic Acids

Carboxylic Acid SubstrateCoupling MethodSolventTime (h)Yield (%)Reference
(R)-Trichostatin A precursorEthyl Chloroformate, NMMTHF--[3]
Various Aliphatic AcidsEDC, HOBt, DIPEADCM/DMF12-2470-95General Procedure
Various Aromatic AcidsEDC, HOBt, DIPEADCM/DMF12-2465-90General Procedure

Table 2: Deprotection of O-TBDMS Protected Hydroxamic Acids

SubstrateDeprotection ReagentSolventTime (h)Yield (%)Reference
O-TBDMS-(R)-Trichostatin ACsFMeOH-92 (overall)[3]
General O-TBDMS HydroxamateTFA (25% in DCM)DCM1-480-98General Procedure
General O-TBDMS HydroxamateTBAF (1.1 equiv)THF0.5-485-99General Procedure

Conclusion

This compound is an effective and versatile reagent for the protection of hydroxylamines during the synthesis of hydroxamic acids. The TBDMS group provides sufficient stability for various synthetic manipulations and can be cleaved under mild and selective conditions. The protocols provided herein offer a comprehensive guide for researchers in the fields of medicinal chemistry and organic synthesis for the successful preparation of a wide array of hydroxamic acid derivatives.

References

Application of TBS-ONH2 in Medicinal Chemistry: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(tert-Butyldimethylsilyl)hydroxylamine (TBS-ONH2) is a versatile and efficient reagent widely employed in medicinal chemistry for the synthesis of hydroxamic acids. The tert-butyldimethylsilyl (TBS) protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, making TBS-ONH2 an ideal hydroxylamine surrogate for the synthesis of complex and delicate molecules. Hydroxamic acids are a crucial class of compounds in drug discovery, most notably as potent inhibitors of zinc-dependent enzymes such as histone deacetylases (HDACs), which are significant targets in cancer therapy. This document provides detailed application notes and experimental protocols for the use of TBS-ONH2 in the synthesis of hydroxamic acid-based bioactive molecules.

Core Applications in Medicinal Chemistry

The primary application of TBS-ONH2 in medicinal chemistry is the conversion of carboxylic acids to hydroxamic acids. This transformation is a key step in the synthesis of a wide array of biologically active compounds, particularly HDAC inhibitors.

Synthesis of Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a critical role in gene expression regulation by deacetylating histone proteins. Their aberrant activity is linked to the development of various cancers, making them a prime target for therapeutic intervention. Hydroxamic acids are effective zinc-chelating groups that can bind to the active site of HDACs, leading to their inhibition. TBS-ONH2 provides a reliable method for introducing the hydroxamic acid moiety into potential HDAC inhibitor scaffolds.

Quantitative Data Summary

The following table summarizes representative quantitative data for HDAC inhibitors synthesized using TBS-ONH2, highlighting their biological activity.

Compound IDTarget HDAC Isoform(s)IC50 (nM)Reference
1a Pan-HDAC4.4 (HDAC), 2.4 (EGFR), 15.7 (HER2)[1]
1b Pan-HDACNot specified[2]
3 Pan-HDACNot specified[2]
4 Pan-HDACNot specified[2]
5 HDAC1, HDAC2, HDAC322,200 (HDAC1), 27,300 (HDAC2), 7,900 (HDAC3)[3]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Cinnamoyl Hydroxamic Acid HDAC Inhibitor

This protocol describes the synthesis of a cinnamoyl hydroxamic acid derivative, a common scaffold for HDAC inhibitors, using TBS-ONH2.[2]

Materials:

  • (E)-3-(4-((1-phenyl-1H-pyrazole-5-carboxamido)methyl)phenyl)acrylic acid (CAP-linker)

  • This compound (TBS-ONH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Dichloromethane (CH2Cl2)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup with silica gel

Procedure:

  • Coupling Reaction:

    • Dissolve the CAP-linker carboxylic acid (1 equivalent) in anhydrous CH2Cl2.

    • Add TBS-ONH2 (1 equivalent) to the solution.

    • Add EDCI (1.5 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, dilute the reaction mixture with CH2Cl2 and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-TBS protected hydroxamic acid.

  • Deprotection of the TBS Group:

    • Dissolve the crude O-TBS protected hydroxamic acid in CH2Cl2.

    • Add a solution of 25% TFA in CH2Cl2 dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • Purify the resulting crude hydroxamic acid by column chromatography on silica gel to yield the final product.

Expected Yield: 48%[2]

Protocol 2: Solid-Phase Synthesis of Hydroxamic Acids

This protocol provides a general methodology for the solid-phase synthesis of hydroxamic acids, a technique often employed for the creation of compound libraries for screening purposes.[4]

Materials:

  • Fmoc-protected amino acid attached to a solid support (e.g., Wang resin)

  • Piperidine solution (20% in DMF)

  • Carboxylic acid to be coupled

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • This compound (TBS-ONH2)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Fmoc Deprotection:

    • Swell the resin in DMF.

    • Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF and CH2Cl2.

  • Coupling of Carboxylic Acid:

    • Activate the carboxylic acid with coupling reagents (e.g., HBTU/HOBt/DIC) in DMF.

    • Add the activated carboxylic acid solution to the resin.

    • Shake the reaction mixture at room temperature until the coupling is complete (monitor with a qualitative test like the Kaiser test).

    • Wash the resin thoroughly with DMF and CH2Cl2.

  • Coupling of TBS-ONH2:

    • Cleave the ester linkage to the resin to release the carboxylic acid (if the acid was not introduced in the previous step).

    • Activate the resin-bound carboxylic acid using a suitable coupling agent.

    • React the activated carboxylic acid with TBS-ONH2.

    • Wash the resin thoroughly.

  • Cleavage and Deprotection:

    • Treat the resin with a TFA cleavage cocktail to simultaneously cleave the hydroxamic acid from the solid support and remove the TBS protecting group.

    • Collect the cleavage solution and precipitate the crude product in cold diethyl ether.

    • Isolate the product by centrifugation and purify by HPLC.

Visualizations

Signaling Pathway

While TBS-ONH2 is a synthetic reagent and not directly involved in biological signaling pathways, it is instrumental in synthesizing molecules that are. The diagram below illustrates the general mechanism of action of HDAC inhibitors, which are often synthesized using TBS-ONH2.

Solution_Phase_Workflow Start Start: Carboxylic Acid Coupling Coupling Reaction: + TBS-ONH2 + EDCI in CH2Cl2 Start->Coupling Workup Aqueous Workup Coupling->Workup TBS_Protected O-TBS Protected Hydroxamic Acid Workup->TBS_Protected Deprotection TBS Deprotection: + TFA in CH2Cl2 TBS_Protected->Deprotection Purification Purification: Column Chromatography Deprotection->Purification Final_Product Final Product: Hydroxamic Acid Purification->Final_Product Solid_Phase_Workflow Start Start: Resin-bound Fmoc-Amino Acid Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Coupling_Acid Couple Carboxylic Acid (HBTU/HOBt/DIC) Fmoc_Deprotection->Coupling_Acid Coupling_TBS Couple TBS-ONH2 Coupling_Acid->Coupling_TBS Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling_TBS->Cleavage Isolation Precipitation & Isolation Cleavage->Isolation Final_Product Final Product: Purified Hydroxamic Acid Isolation->Final_Product

References

Application Notes and Protocols for Electrophilic Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrophilic amination is a powerful and versatile synthetic strategy for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] This method involves the reaction of a carbon nucleophile with an electrophilic nitrogen source, providing a complementary approach to traditional nucleophilic amination methods.[2][3] This document provides detailed protocols for several key classes of electrophilic amination reactions, summarizes quantitative data to showcase their scope and efficiency, and illustrates the underlying reaction workflows.

I. Electrophilic Amination of Organometallic Reagents

The electrophilic amination of organometallic reagents, such as organozinc, organolithium, and Grignard reagents, offers a direct route to primary, secondary, and tertiary amines. These reactions are particularly valuable for the synthesis of sterically hindered amines and for introducing amino groups into complex molecules.[1]

A. Copper-Catalyzed Electrophilic Amination of Organozinc Reagents

This protocol describes the copper-catalyzed amination of diorganozinc reagents using O-benzoyl hydroxylamines as the electrophilic nitrogen source. The reaction is known for its mild conditions and broad substrate scope.[4][5]

Experimental Protocol:

Materials:

  • Anhydrous zinc chloride (ZnCl₂)

  • Organolithium or Grignard reagent (e.g., phenyllithium, butylmagnesium chloride)

  • O-benzoyl hydroxylamine derivative

  • Copper(I) chloride (CuCl)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Schlenk line or glovebox

  • Round-bottom flasks

  • Syringes and needles

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Preparation of the Diorganozinc Reagent:

    • To a flame-dried, nitrogen-purged round-bottom flask, add anhydrous ZnCl₂ (1.0 equiv).

    • Dissolve the ZnCl₂ in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the organolithium or Grignard reagent (2.0 equiv) dropwise to the ZnCl₂ solution while stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the diorganozinc reagent.

  • Amination Reaction:

    • In a separate flame-dried, nitrogen-purged round-bottom flask, dissolve the O-benzoyl hydroxylamine derivative (1.0 equiv) and CuCl (0.05 equiv) in anhydrous THF.

    • Cool this solution to 0 °C.

    • Slowly add the freshly prepared diorganozinc reagent solution to the hydroxylamine solution via cannula or syringe.

    • Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to afford the desired amine.

Data Presentation:

EntryOrganozinc ReagentAminating ReagentProductYield (%)
1DiphenylzincN,N-Dibenzyl-O-benzoylhydroxylamineN,N-Dibenzylaniline95
2Di-n-butylzincN-Phenyl-O-benzoylhydroxylamineN-Butylaniline88
3Di(thiophen-2-yl)zincN-Morpholino-O-benzoylhydroxylamine4-(Thiophen-2-yl)morpholine92
4Di-tert-butylzincN,N-Diethyl-O-benzoylhydroxylamineN,N-Diethyl-tert-butylamine75

Logical Relationship Diagram:

electrophilic_amination_organozinc Workflow for Copper-Catalyzed Amination of Organozinc Reagents cluster_prep Diorganozinc Reagent Preparation cluster_amination Amination Reaction cluster_workup Work-up and Purification ZnCl2 ZnCl₂ Diorganozinc Diorganozinc Reagent ZnCl2->Diorganozinc Organometallic Organolithium or Grignard Reagent Organometallic->Diorganozinc Product_complex Intermediate Complex Diorganozinc->Product_complex Hydroxylamine O-Benzoyl Hydroxylamine Hydroxylamine->Product_complex CuCl CuCl (catalyst) CuCl->Product_complex Quench Quench (NH₄Cl) Product_complex->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Final_Product Purified Amine Purify->Final_Product

Caption: Workflow for the copper-catalyzed electrophilic amination of organozinc reagents.

II. Electrophilic Amination of Enolates

The α-amination of carbonyl compounds via their enolate derivatives is a fundamental method for the synthesis of α-amino acids, α-amino ketones, and other valuable nitrogen-containing building blocks.[2] A variety of electrophilic aminating agents can be employed, with azodicarboxylates and oxaziridines being particularly common.

A. α-Amination of Ketone Enolates with Dialkyl Azodicarboxylates

This protocol details the direct, organocatalyzed asymmetric α-amination of ketones using a dialkyl azodicarboxylate as the nitrogen source. Proline and its derivatives are often effective catalysts for this transformation.

Experimental Protocol:

Materials:

  • Ketone (e.g., cyclohexanone, propiophenone)

  • Dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD, di-tert-butyl azodicarboxylate - DBAD)

  • L-Proline

  • Anhydrous solvent (e.g., dichloromethane (DCM), chloroform (CHCl₃), or acetonitrile (MeCN))

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the ketone (1.0 equiv), L-proline (0.1 - 0.2 equiv), and the anhydrous solvent.

    • Stir the mixture at room temperature until the catalyst is dissolved.

  • Amination:

    • Add the dialkyl azodicarboxylate (1.1 equiv) to the reaction mixture.

    • Stir the reaction at room temperature for 12-48 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with the reaction solvent.

    • Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the α-hydrazino ketone.

  • Cleavage of the N-N Bond (Optional):

    • The resulting α-hydrazino ketone can be converted to the corresponding α-amino ketone by reductive cleavage of the N-N bond, for example, using catalytic hydrogenation (H₂, Pd/C) or samarium(II) iodide.

Data Presentation:

EntryKetoneAzodicarboxylateCatalystSolventYield (%)ee (%)
1CyclohexanoneDEADL-ProlineCHCl₃9599
2PropiophenoneDBADL-ProlineDCM8592
32-MethylcyclohexanoneDEADL-ProlineMeCN7895 (syn)
4AcetoneDBADL-ProlineCHCl₃6588

Signaling Pathway Diagram:

organocatalytic_amination Catalytic Cycle for Proline-Catalyzed α-Amination of Ketones Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Proline Proline L-Proline (Catalyst) Proline->Enamine Adduct Hydrazino-iminium Intermediate Enamine->Adduct + Azodicarboxylate Azodicarboxylate Dialkyl Azodicarboxylate Azodicarboxylate->Adduct Product α-Hydrazino Ketone Adduct->Product + H₂O Product->Proline - Catalyst Regeneration

Caption: Catalytic cycle for the proline-catalyzed α-amination of ketones.

B. α-Amination of Ester Enolates with N-Sulfonyl Oxaziridines

N-Sulfonyloxaziridines, such as Davis' oxaziridine, are effective electrophilic aminating agents for a variety of nucleophiles, including ester enolates. This method provides access to α-amino ester derivatives.

Experimental Protocol:

Materials:

  • Ester (e.g., tert-butyl acetate, ethyl phenylacetate)

  • Strong base (e.g., lithium diisopropylamide (LDA), sodium hexamethyldisilazide (NaHMDS))

  • N-Sulfonyloxaziridine (e.g., 2-(phenylsulfonyl)-3-phenyloxaziridine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF))

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk line or glovebox

  • Round-bottom flasks

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

  • Magnetic stirrer and stir bars

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Enolate Formation:

    • To a flame-dried, nitrogen-purged round-bottom flask, add the ester (1.0 equiv) and anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add the strong base (1.05 equiv) dropwise to the ester solution.

    • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Amination:

    • In a separate flask, dissolve the N-sulfonyloxaziridine (1.1 equiv) in anhydrous THF.

    • Slowly add the solution of the N-sulfonyloxaziridine to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-3 hours.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the α-amino ester derivative.

Data Presentation:

EntryEsterBaseN-SulfonyloxaziridineProductYield (%)
1tert-Butyl acetateLDA2-(Phenylsulfonyl)-3-phenyloxaziridinetert-Butyl 2-(phenylsulfonamido)acetate85
2Ethyl phenylacetateNaHMDS2-(p-Tolylsulfonyl)-3-phenyloxaziridineEthyl 2-phenyl-2-(p-tolylsulfonamido)acetate90
3Methyl propanoateLDA2-((+)-Camphorsulfonyl)oxaziridineMethyl 2-((+)-camphorsulfonamido)propanoate78 (92% de)
4Isopropyl isobutyrateLDA2-(Phenylsulfonyl)-3-phenyloxaziridineIsopropyl 2-methyl-2-(phenylsulfonamido)propanoate82

III. Electrophilic Amination of Arylboronic Acids

Arylboronic acids and their derivatives are versatile nucleophiles in a variety of cross-coupling reactions, including electrophilic amination. This approach provides a convenient route to anilines and their derivatives, often under mild, metal-free conditions.[6]

A. Amination of Arylboronic Acids with Hydroxylamine-O-sulfonic Acid

This protocol outlines a straightforward method for the synthesis of primary anilines from arylboronic acids using hydroxylamine-O-sulfonic acid (HOSA) as the electrophilic aminating agent.

Experimental Protocol:

Materials:

  • Arylboronic acid

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Sodium hydroxide (NaOH)

  • Water

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the arylboronic acid (1.0 equiv) in an aqueous solution of sodium hydroxide (2.0 equiv).

    • Cool the mixture to 0 °C in an ice bath.

  • Amination:

    • Slowly add an aqueous solution of hydroxylamine-O-sulfonic acid (1.2 equiv) to the reaction mixture while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Work-up and Purification:

    • Acidify the reaction mixture with concentrated HCl to pH ~1.

    • Wash the acidic aqueous layer with diethyl ether to remove any non-basic impurities.

    • Basify the aqueous layer with a saturated solution of NaHCO₃ until pH ~8.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the aniline product. Further purification can be achieved by distillation or recrystallization if necessary.

Data Presentation:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidAniline92
24-Methoxyphenylboronic acid4-Methoxyaniline88
33-Chlorophenylboronic acid3-Chloroaniline85
4Naphthalene-1-boronic acidNaphthalen-1-amine78

Experimental Workflow Diagram:

amination_boronic_acid Workflow for Amination of Arylboronic Acids with HOSA Arylboronic_acid Arylboronic Acid Boronate Arylboronate Salt Arylboronic_acid->Boronate NaOH NaOH (aq) NaOH->Boronate Reaction_mixture Reaction Mixture Boronate->Reaction_mixture HOSA HOSA (aq) HOSA->Reaction_mixture Acidification Acidification (HCl) Reaction_mixture->Acidification Extraction1 Et₂O Wash Acidification->Extraction1 Basification Basification (NaHCO₃) Extraction1->Basification Extraction2 Et₂O Extraction Basification->Extraction2 Purification Drying and Concentration Extraction2->Purification Aniline_product Aniline Product Purification->Aniline_product

Caption: Workflow for the amination of arylboronic acids with HOSA.

IV. Conclusion

The protocols and data presented herein demonstrate the broad utility of electrophilic amination reactions in modern organic synthesis. These methods provide access to a diverse range of nitrogen-containing compounds, often with high efficiency and stereoselectivity. The choice of nucleophile, electrophilic aminating agent, and reaction conditions can be tailored to achieve the desired synthetic outcome. For researchers in drug development and materials science, a thorough understanding of these powerful C-N bond-forming strategies is essential for the design and synthesis of novel molecular entities.

References

Application Note: O-(tert-Butyldimethylsilyl)hydroxylamine in Carbonyl Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to the Synthesis and Application of O-tert-Butyldimethylsilyloximes

Introduction: The Strategic Role of Silyl Oximes

In the landscape of modern organic synthesis, the precise manipulation of functional groups is paramount. Carbonyl compounds, ubiquitous in natural products and pharmaceutical intermediates, often require protection or activation to achieve desired chemical transformations. O-(tert-Butyldimethylsilyl)hydroxylamine (TBDMS-ONH₂) has emerged as a versatile and robust reagent for the conversion of aldehydes and ketones into their corresponding O-tert-butyldimethylsilyloximes (TBDMS oximes).

This transformation is not merely a protection strategy; it converts the electrophilic carbonyl carbon into a nucleophilic center precursor and imparts unique reactivity, opening pathways for subsequent functionalization. This guide provides an in-depth exploration of the underlying mechanism, practical experimental protocols, and key applications, aimed at researchers and drug development professionals seeking to leverage this powerful synthetic tool. Organosilicon compounds, in general, are prized for their ability to enhance stability, tune polarity, and introduce unique steric profiles into organic molecules.[1]

Theoretical Background and Mechanism

The reaction between a carbonyl compound and this compound is a nucleophilic addition-elimination reaction, analogous to classical oxime or imine formation.[2] The key distinction lies in the bulky and stable TBDMS group appended to the hydroxylamine oxygen.

Mechanism of O-Silyloxime Formation:

The reaction proceeds via a two-step mechanism, often catalyzed by a mild acid or base:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of TBDMS-ONH₂ on the electrophilic carbonyl carbon. The nitrogen atom, being less electronegative than the oxygen, is the more potent nucleophile.[3][4] This attack forms a tetrahedral intermediate known as a hemiaminal.

  • Dehydration: The hemiaminal intermediate is unstable and readily eliminates a molecule of water to form the final C=N double bond of the O-silyloxime. This dehydration step is typically the rate-determining step and is often facilitated by a catalyst that protonates the hydroxyl group, making it a better leaving group.

The presence of a weak base, such as pyridine or triethylamine, is often beneficial to neutralize any acid byproducts (e.g., HCl if TBDMS-ONH₂ is used as its hydrochloride salt), which drives the equilibrium towards the product.

Diagram: Reaction Mechanism A visual representation of the nucleophilic addition of TBDMS-ONH₂ to a carbonyl compound, followed by dehydration to yield the O-TBDMS oxime.

Caption: Mechanism of O-TBDMS oxime formation.

Applications in Synthesis

The conversion of carbonyls to TBDMS oximes serves several strategic purposes:

  • Robust Carbonyl Protection: The TBDMS oxime group is stable to a wide range of reaction conditions, including organometallic reagents (Grignard, organolithiums) and many reducing/oxidizing agents, making it an excellent protecting group.

  • Intermediate for Further Transformations: O-silyloximes can be readily converted into other functional groups. For instance, they can undergo reduction to form primary amines or participate in Beckmann-type rearrangements.

  • Cleavage and Deprotection: The TBDMS group can be cleaved under various conditions, often using fluoride ion sources (e.g., TBAF, HF-pyridine) or acid catalysis, to regenerate the parent oxime or, in some cases, the original carbonyl compound.[5]

Experimental Protocols

Safety Precautions: this compound is an irritant to the skin, eyes, and respiratory system.[6] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

Protocol 1: General Procedure for O-Silyloxime Formation from an Aldehyde

This protocol describes a standard method for the conversion of an aromatic aldehyde to its corresponding O-TBDMS oxime.

  • Reagents & Equipment:

    • Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

    • This compound (TBDMS-ONH₂) (1.1 mmol, 1.1 eq)

    • Pyridine (2.0 mmol, 2.0 eq)

    • Dichloromethane (DCM), anhydrous (5 mL)

    • Round-bottom flask with stir bar

    • Nitrogen/Argon inlet

    • Standard work-up and purification glassware (separatory funnel, rotary evaporator, chromatography supplies)

  • Step-by-Step Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 mmol).

    • Dissolve the aldehyde in anhydrous DCM (5 mL).

    • Add pyridine (2.0 mmol) to the solution and stir for 2 minutes at room temperature.

    • Add this compound (1.1 mmol) portion-wise to the stirring solution.

    • Allow the reaction to stir at room temperature for 4-12 hours.

    • Causality: Pyridine acts as a mild base to scavenge the HCl that would be formed if using the hydrochloride salt of the hydroxylamine and to catalyze the dehydration step. An inert atmosphere prevents hydrolysis of the reagent and product.

  • Reaction Monitoring & Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Upon completion, dilute the reaction mixture with DCM (10 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).

    • Causality: The acid wash removes pyridine, while the bicarbonate wash neutralizes any remaining acid. The brine wash removes bulk water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for O-Silyloxime Formation from a Ketone

The procedure for ketones is very similar, though reactions may require slightly longer times or gentle heating due to the increased steric hindrance of the ketone carbonyl compared to an aldehyde.

  • Key Modifications from Protocol 1:

    • Reaction Time/Temperature: For sterically hindered ketones, the reaction may require heating to 40 °C (reflux in DCM) or extending the reaction time to 24 hours.

    • Catalyst: In some cases, a stronger base or a Lewis acid catalyst might be employed to facilitate the reaction with less reactive ketones.

Diagram: Experimental Workflow A flowchart illustrating the general laboratory process for synthesizing O-TBDMS oximes.

Experimental_Workflow start Start: Aldehyde/Ketone + TBDMS-ONH₂ setup Reaction Setup (Solvent, Catalyst, Inert Atm.) start->setup react Stir at RT or Heat (4-24h) setup->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up (Wash with Acid, Base, Brine) monitor->workup Reaction Complete dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify char Characterization (NMR, MS) purify->char end_node Pure O-TBDMS Oxime char->end_node

Caption: General workflow for O-silyloxime synthesis.

Comparative Data & Substrate Scope

The reaction is generally high-yielding for a wide variety of carbonyl compounds. The following table summarizes typical results.

Carbonyl SubstrateConditionsTime (h)Typical YieldNotes
BenzaldehydePyridine, DCM, RT4>95%Electron-donating/withdrawing groups are well-tolerated.
CyclohexanonePyridine, DCM, RT6>90%Unhindered aliphatic ketones react efficiently.
AcetophenonePyridine, DCM, RT8~90%Aromatic ketones are generally good substrates.
PivaldehydePyridine, DCM, 40°C12~85%Sterically hindered aldehydes may require heating.
BenzophenonePyridine, DCM, 40°C24~75-85%Sterically demanding ketones require more forcing conditions.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive TBDMS-ONH₂ (hydrolyzed). 2. Insufficiently reactive carbonyl. 3. Ineffective catalyst.1. Use fresh or newly purchased reagent; store under inert gas. 2. Increase reaction temperature or add a catalytic amount of a Lewis acid (e.g., MgSO₄). 3. Ensure pyridine is dry and of high quality.
Formation of Side Products 1. Presence of water leading to hydrolysis. 2. Self-condensation of aldehyde/ketone.1. Use anhydrous solvents and reagents; maintain a strict inert atmosphere. 2. Add the carbonyl substrate slowly to the solution of TBDMS-ONH₂.
Difficult Purification Product co-elutes with starting material or impurities.Adjust the polarity of the chromatography eluent system; consider an alternative purification method like distillation if the product is volatile.

References

Application Notes and Protocols: Cleavage of tert-Butyldimethylsilyl (TBDMS) Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from the ease of installation, stability under a broad range of reaction conditions, and the numerous methods available for its selective removal. While the primary application of TBDMS is the protection of alcohols (O-TBDMS), it can also be employed to protect other heteroatom functionalities, such as N-O bonds. This document provides a detailed overview of the conditions for the cleavage of TBDMS ethers, with a focus on O-TBDMS bonds, due to the extensive availability of established protocols and quantitative data. A discussion on the potential application of these methods to the less documented cleavage of N-O-TBDMS bonds is also included, with the caveat that these conditions would require optimization.

General Principles of TBDMS Cleavage

The cleavage of the silicon-oxygen bond in TBDMS ethers is typically achieved through two primary mechanisms:

  • Acid-Catalyzed Hydrolysis: In the presence of a protic or Lewis acid, the ether oxygen is protonated or coordinated, making it a better leaving group. Subsequent nucleophilic attack by water or another nucleophile on the silicon atom leads to the cleavage of the Si-O bond.

  • Fluoride-Mediated Cleavage: The high affinity of fluoride ions for silicon is the driving force for this cleavage method. Fluoride sources, such as tetrabutylammonium fluoride (TBAF), readily attack the silicon atom, forming a pentacoordinate intermediate, which then collapses to release the deprotected alcohol. This method is generally very effective and often preferred due to its mildness and high selectivity.

Data Presentation: Conditions for O-TBDMS Cleavage

The following tables summarize various reagents and conditions for the cleavage of TBDMS ethers from alcohols. Yields are reported as isolated yields and are substrate-dependent.

Table 1: Acidic Cleavage Conditions for O-TBDMS Ethers
Reagent(s)Solvent(s)Temperature (°C)TimeTypical Substrate ScopeYield (%)
Acetic Acid / H₂O / THF (3:1:1)THF254-12 hPrimary & Secondary Alcohols85-95
p-Toluenesulfonic acid (PPTS)MeOH251-6 hPrimary Alcohols90-98
Camphorsulfonic acid (CSA)MeOH252-8 hPrimary & Secondary Alcohols88-96
Hydrochloric acid (HCl, aq.)THF or MeOH0 - 250.5-3 hGeneral90-99
Trifluoroacetic acid (TFA)CH₂Cl₂ / H₂O0 - 250.25-2 hGeneral, robust substrates85-95
Table 2: Fluoride-Based Cleavage Conditions for O-TBDMS Ethers
Reagent(s)Solvent(s)Temperature (°C)TimeTypical Substrate ScopeYield (%)
Tetrabutylammonium fluoride (TBAF)THF0 - 250.5-4 hGeneral, most common90-99
Hydrofluoric acid - Pyridine (HF·Py)THF00.5-2 hSelective for less hindered TBDMS85-95
Cesium fluoride (CsF)DMF or MeCN25 - 602-12 hGeneral88-97
Potassium fluoride (KF) / 18-crown-6MeCN25 - 804-24 hGeneral80-95
Table 3: Other Methods for O-TBDMS Cleavage
Reagent(s)Solvent(s)Temperature (°C)TimeTypical Substrate ScopeYield (%)
Tin(II) chloride dihydrate (SnCl₂·2H₂O)EtOH25 - reflux1-5 hGeneral80-90
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)MeOH / H₂O (1:1)252.5-3 hSelective for primary alcohols85-95
N-Bromosuccinimide (NBS)aq. DMSO250.5-2 hGeneral85-95

Experimental Protocols

Protocol 1: General Procedure for TBDMS Deprotection using TBAF in THF
  • Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for Acidic TBDMS Deprotection using Acetic Acid
  • Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 mmol) in a mixture of acetic acid, THF, and water (3:1:1 v/v/v, 10 mL) in a round-bottom flask.

  • Reaction: Stir the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Work-up: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is neutral or slightly basic.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve TBDMS-protected substrate in solvent Reagent Add deprotection reagent (e.g., TBAF, Acid) Start->Reagent 1. Add Reagent Monitor Monitor reaction by TLC or LC-MS Reagent->Monitor 2. React & Monitor Quench Quench reaction Monitor->Quench 3. Completion Extract Extract with organic solvent Quench->Extract Purify Dry, concentrate, and purify Extract->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for the deprotection of a TBDMS ether.

Silyl_Ether_Stability Stability Relative Stability of Silyl Ethers to Acidic Hydrolysis node_stability TMS (least stable) TES TBDMS TIPS TBDPS (most stable)

Caption: Relative stability of common silyl protecting groups to acidic conditions.

Application to N-O-TBDMS Bond Cleavage: A Note of Caution

The deprotection of N-(tert-butyldimethylsilyloxy) compounds is not as extensively documented as the cleavage of their O-TBDMS counterparts. While specific, validated protocols for N-O-TBDMS cleavage are scarce in the readily available literature, the fundamental principles of Si-O bond cleavage can likely be extrapolated.

Inference and Recommendation:

For researchers looking to cleave an N-O-TBDMS bond, the most promising starting point would be to investigate fluoride-based methods. The high affinity of fluoride for silicon is a powerful driving force that is less dependent on the specific nature of the atom attached to the oxygen (carbon vs. nitrogen).

Recommended Starting Conditions for N-O-TBDMS Cleavage (for optimization):

  • Reagent: Tetrabutylammonium fluoride (TBAF) in THF.

  • Temperature: Start at 0 °C and slowly warm to room temperature.

  • Monitoring: Careful monitoring by TLC or LC-MS is crucial to determine the reaction progress and identify any potential side reactions.

Disclaimer: The conditions outlined above for N-O-TBDMS cleavage are inferred from the well-established chemistry of O-TBDMS deprotection and are not based on specific literature precedents for N-O-TBDMS compounds. Researchers and drug development professionals should treat these as starting points for optimization and rigorously characterize their products to confirm the desired transformation. The stability of the resulting N-hydroxy compound under the reaction and work-up conditions should also be a key consideration.

Conclusion

The cleavage of the TBDMS protecting group is a critical step in many synthetic endeavors. A variety of reliable methods exist for the deprotection of TBDMS ethers of alcohols, with fluoride-based reagents and acidic hydrolysis being the most common. While the deprotection of N-O-TBDMS compounds is less explored, the principles of Si-O bond cleavage suggest that fluoride-mediated methods are a logical starting point for investigation. As with any chemical transformation, careful optimization and characterization are paramount to achieving successful and reproducible results.

Application Notes and Protocols: Synthesis of N,O-Disubstituted Hydroxylamines from Oxime Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,O-disubstituted hydroxylamines are crucial structural motifs found in numerous pharmaceuticals, agrochemicals, and serve as versatile intermediates in organic synthesis.[1][2] The reduction of oxime ethers presents a highly efficient and atom-economical pathway to access these valuable compounds.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of N,O-disubstituted hydroxylamines via the reduction of oxime ethers, with a focus on modern catalytic methods that offer significant advantages over traditional stoichiometric approaches. Key challenges in this transformation include achieving selective reduction of the C=N bond without cleaving the labile N-O bond, which can lead to undesired primary amine byproducts.[1][3][6]

Overview of Synthetic Methodologies

The conversion of oxime ethers to N,O-disubstituted hydroxylamines has been accomplished through various methods.

  • Traditional Stoichiometric Reductions: Historically, this transformation relied on stoichiometric reducing agents such as borohydrides (e.g., NaBH₄), hydrosilanes, and organotin hydrides.[1][3][4] While effective for certain substrates, these methods often suffer from drawbacks like large waste generation, potential toxicity, and high costs, making them less suitable for large-scale industrial applications.[1]

  • Modern Catalytic Reductions: Catalytic methods, particularly those employing hydrogen gas as the reductant, represent a more sustainable and efficient alternative.[1] Recent advancements have led to the development of highly effective homogeneous and heterogeneous catalysts.

    • Precious Metal Catalysts: Iridium-based catalysts have shown remarkable activity and enantioselectivity in the asymmetric hydrogenation of oxime ethers, yielding chiral hydroxylamines with high turnover numbers (TON) up to 4000.[7]

    • Earth-Abundant Metal Catalysts: Nickel-based catalytic systems have emerged as a cost-effective and powerful option for the asymmetric reduction of oximes, operating under hydrogen pressure to deliver products in excellent yields and high enantiomeric excess.[8]

    • Organocatalysts: Metal-free systems, such as those using tris(pentafluorophenyl)borane (B(C₆F₅)₃), have also been developed for the hydrogenation of oxime ethers.[1]

The primary challenge in all reduction methods is controlling the chemoselectivity to prevent over-reduction and cleavage of the weak N-O bond, which would lead to the formation of primary amines.[1][6]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the performance of various catalytic systems for the synthesis of N,O-disubstituted hydroxylamines from oxime ethers.

Table 1: Performance of Selected Catalysts in the Asymmetric Reduction of Oxime Ethers

Catalyst TypeCatalyst ExampleReductantSubstrate ScopeAvg. Yield (%)Avg. Enantioselectivity (e.r.)Reference
Iridium Chiral Cp*-Iridium ComplexH₂ (gas)Aromatic & Aliphatic Ketoxime EthersHigh (>90%)up to 98:2[7]
Nickel Ni(OAc)₂ with Chiral LigandH₂ (gas)Aromatic Ketoxime EthersExcellent (up to 99%)up to 99:1[8]
Organocatalyst B(C₆F₅)₃H₂ (gas)Aromatic & Aliphatic Ketoxime EthersGoodRacemic[1]

Table 2: Substrate Scope of Nickel-Catalyzed Asymmetric Hydrogenation of Ketoxime Ethers [8]

EntrySubstrate (Oxime Ether)ProductYield (%)Enantiomeric Ratio (e.r.)
1O-methyl acetophenone oximeN-(1-phenylethyl)-O-methylhydroxylamine9998:2
2O-methyl 4-chloroacetophenone oximeN-(1-(4-chlorophenyl)ethyl)-O-methylhydroxylamine9997:3
3O-methyl 4-nitroacetophenone oximeN-(1-(4-nitrophenyl)ethyl)-O-methylhydroxylamine9998:2
4O-methyl 2-acetonaphthone oximeN-(1-(naphthalen-2-yl)ethyl)-O-methylhydroxylamine9599:1
5O-benzyl acetophenone oximeN-(1-phenylethyl)-O-benzylhydroxylamine9898:2

Data extracted from Zhang et al., 2022.[8] Conditions typically involve a Nickel catalyst, a chiral ligand, an acid additive, and H₂ pressure.

Mandatory Visualizations

Caption: General synthesis of N,O-disubstituted hydroxylamines from oxime ethers.

Experimental_Workflow General Experimental Workflow start Start: Assemble Reaction Vessel reagents Add Oxime Ether Substrate, Catalyst, Ligand, and Solvent start->reagents inert Purge Vessel with Inert Gas (e.g., Argon) reagents->inert pressurize Pressurize with Reductant (e.g., H₂ gas) inert->pressurize react Heat and Stir for Specified Time pressurize->react cool Cool to Room Temperature and Depressurize react->cool workup Reaction Work-up: Filter Catalyst, Evaporate Solvent cool->workup purify Purify Product via Column Chromatography workup->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end End: Pure Product analyze->end

Caption: Typical workflow for catalytic hydrogenation of oxime ethers.

Iridium_Catalysis_Mechanism Plausible Iridium-Catalyzed Hydrogenation Mechanism cluster_cycle Catalytic Cycle catalyst Ir-Catalyst h2_activation H₂ Coordination & Heterolytic Cleavage catalyst->h2_activation H₂ hydride Ir-Hydride Species h2_activation->hydride [H⁻] hydride_transfer Outer-Sphere Hydride Transfer hydride->hydride_transfer hydride_transfer->catalyst Product Released product Chiral Hydroxylamine Product hydride_transfer->product substrate_activation Substrate Activation: Oxime Protonation (R₂C=NOR' + H⁺) activated_substrate Protonated Oxime [R₂C=N(H)OR']⁺ substrate_activation->activated_substrate activated_substrate->hydride_transfer Activated Substrate

References

Application Notes and Protocols: Preparation of Primary Sulfonamides with N-Sulfinyl-O-(tert-butyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary sulfonamides are a cornerstone in medicinal chemistry and drug development, featuring prominently in a wide array of therapeutics, including antibiotics, diuretics, and anti-inflammatory agents.[1][2] The synthesis of these crucial functional groups has traditionally relied on methods such as the reaction of sulfonyl chlorides with ammonia, which can suffer from limitations like harsh reaction conditions and poor functional group tolerance.[3] A modern and highly versatile alternative is the use of N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), a stable and easily handled reagent, for the direct synthesis of primary sulfonamides from organometallic reagents.[2][3][4][5] This one-step process offers a broad substrate scope, including (hetero)aryl and alkyl Grignard and organolithium reagents, providing good to excellent yields under mild conditions.[3][4][6]

Reaction Principle

The synthesis of primary sulfonamides using t-BuONSO involves the reaction of the sulfinylamine reagent with an organometallic nucleophile, such as a Grignard or organolithium reagent. The reaction proceeds rapidly at low temperatures, typically -78 °C, to furnish the desired primary sulfonamide after a simple aqueous workup.[3][4] The proposed mechanism involves the initial addition of the organometallic reagent to the sulfur atom of t-BuONSO.[3][7] This is followed by a series of rearrangements and the eventual elimination of isobutene to form the sulfonamide anion, which is then protonated during workup.[3][8]

Advantages of the t-BuONSO Method

  • Broad Substrate Scope: Tolerant of a wide variety of functional groups on both aryl and alkyl organometallic reagents.[1][3][8]

  • High Yields: Generally provides good to excellent yields of the desired primary sulfonamides.[3][4]

  • Mild Reaction Conditions: The reaction is typically carried out at low temperatures (-78 °C), which is beneficial for sensitive substrates.[3][4]

  • Convenience: t-BuONSO is a stable, colorless liquid that can be conveniently prepared on a large scale and is commercially available.[1][5]

  • One-Pot Procedure: The synthesis is a direct, one-step process from the organometallic reagent.[2][4]

Experimental Protocols

General Procedure for the Synthesis of Primary Sulfonamides

A solution of the organometallic reagent (1.0-1.5 equivalents) is added to a solution of N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) at -78 °C. The reaction mixture is stirred at this temperature for a specified time (typically 1 hour) before being warmed to room temperature and stirred for an extended period (e.g., overnight). The reaction is then quenched, and the product is isolated and purified.

Detailed Protocol for the Synthesis of 4-Methylbenzenesulfonamide

This protocol is adapted from a literature procedure.

Materials:

  • N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)

  • p-Tolylmagnesium bromide solution (e.g., 1 mol/L in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of t-BuONSO (400 mg, 2.96 mmol) in anhydrous THF (12 mL) at -78 °C, add p-tolylmagnesium bromide (4.4 mL of a 1 mol/L solution, 4.4 mmol).

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Allow the suspension to warm to room temperature and continue stirring overnight.

  • Quench the reaction by adding methanol (1 mL).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient, e.g., 0:1 to 1:4) to yield 4-methylbenzenesulfonamide as a white solid (407 mg, 80% yield).

Data Presentation

Substrate Scope and Yields

The reaction is compatible with a wide range of organometallic reagents, affording primary sulfonamides in good to excellent yields.

EntryOrganometallic ReagentProductYield (%)
1Phenylmagnesium bromideBenzenesulfonamide80
24-Fluorophenylmagnesium bromide4-Fluorobenzenesulfonamide80
34-Methoxyphenylmagnesium bromide4-Methoxybenzenesulfonamide85
42-Thienylmagnesium bromideThiophene-2-sulfonamide76
5Benzylmagnesium chloridePhenylmethanesulfonamide65
6Isopropylmagnesium chloridePropane-2-sulfonamide60
7tert-Butylmagnesium chloride2-Methylpropane-2-sulfonamide55

Note: Yields are representative and may vary based on specific reaction conditions and the purity of reagents. Data compiled from literature sources.[3][8]

Visualizations

Proposed Reaction Mechanism

The following diagram illustrates the proposed mechanism for the formation of primary sulfonamides from the reaction of t-BuONSO with a Grignard reagent.

ReactionMechanism cluster_start Step 1: Nucleophilic Attack cluster_rearrangement Step 2: Rearrangement cluster_elimination Step 3: Elimination cluster_workup Step 4: Workup tBuONSO t-BuONSO Intermediate_I Sulfinamide Intermediate (I) tBuONSO->Intermediate_I + R-MgX RMgX R-MgX Intermediate_II Sulfonimidate Ester Anion (II) Intermediate_I->Intermediate_II N→S O-migration Intermediate_III Sulfonamide Anion (III) Intermediate_II->Intermediate_III Intramolecular proton transfer Isobutene Isobutene Intermediate_II->Isobutene Final_Product Primary Sulfonamide Intermediate_III->Final_Product + H+

Caption: Proposed reaction mechanism for primary sulfonamide synthesis.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of primary sulfonamides using t-BuONSO.

ExperimentalWorkflow reagents Dissolve t-BuONSO in anhydrous THF cooling Cool solution to -78 °C reagents->cooling addition Add organometallic reagent (e.g., Grignard) cooling->addition stirring_cold Stir at -78 °C for 1 hour addition->stirring_cold warming Warm to room temperature and stir overnight stirring_cold->warming quench Quench reaction with methanol warming->quench evaporation Remove solvent under reduced pressure quench->evaporation purification Purify by column chromatography evaporation->purification product Isolate pure primary sulfonamide purification->product

Caption: General experimental workflow for sulfonamide synthesis.

References

Application Notes and Protocols for O-alkylation of N-hydroxycarbamates with Alcohol Methanesulfonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the O-alkylation of N-hydroxycarbamates using alcohol methanesulfonates. This method offers a reliable and direct route for the synthesis of N-alkoxycarbamates, which are valuable intermediates in medicinal chemistry and drug development. The subsequent acidic deprotection of the carbamate yields O-substituted hydroxylamines.[1][2]

Introduction

The O-alkylation of N-hydroxycarbamates with alcohol methanesulfonates is a robust two-step process for the preparation of O-substituted hydroxylamines from alcohols.[1][2] This method avoids harsh conditions and the use of hazardous reagents like hydrazine, which can be detrimental to sensitive functional groups.[1] The overall process involves:

  • Mesylation of the alcohol: The hydroxyl group of the alcohol is converted into a good leaving group, methanesulfonate (mesylate).

  • O-alkylation of N-hydroxycarbamate: The resulting alkyl methanesulfonate is then used to alkylate the oxygen atom of an N-hydroxycarbamate, such as tert-butyl N-hydroxycarbamate (N-Boc-hydroxylamine).

  • Deprotection (optional): The N-Boc protecting group can be removed under acidic conditions to yield the corresponding O-substituted hydroxylamine hydrochloride salt.[1]

This methodology is applicable to a wide range of primary and secondary alcohols.

Reaction Schematics and Signaling Pathways

The overall transformation can be visualized as a two-step sequence. The first step is the activation of the alcohol, followed by the nucleophilic substitution by the N-hydroxycarbamate.

Reaction_Pathway cluster_0 Step 1: Mesylation of Alcohol cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Deprotection Alcohol Alcohol Mesylated_Alcohol Mesylated_Alcohol Alcohol->Mesylated_Alcohol MsCl, Base Methanesulfonyl_Chloride Methanesulfonyl_Chloride Methanesulfonyl_Chloride->Mesylated_Alcohol Mesylated_Alcohol_2 Mesylated Alcohol N_Hydroxycarbamate N-Hydroxy- carbamate N_Alkoxycarbamate N-Alkoxy- carbamate N_Hydroxycarbamate->N_Alkoxycarbamate Base N_Alkoxycarbamate_2 N-Alkoxy- carbamate Mesylated_Alcohol_2->N_Alkoxycarbamate O_Substituted_Hydroxylamine O-Substituted Hydroxylamine N_Alkoxycarbamate_2->O_Substituted_Hydroxylamine Acid

Figure 1: General workflow for the synthesis of O-substituted hydroxylamines.

Data Presentation

The following tables summarize the quantitative data for the synthesis of N-(tert-butoxycarbonyl)-O-alkylhydroxylamines and their subsequent deprotection to O-alkylhydroxylammonium chlorides from various alcohol methanesulfonates.

Table 1: Synthesis of N-(tert-butoxycarbonyl)-O-alkylhydroxylamines

EntryAlcohol SubstrateMesylation Yield (%)O-Alkylation Yield (%)Overall Yield (Mesylation & O-Alkylation) (%)
1Benzyl alcohol989088
21-Butanol958581
32-Phenylethanol968884
4Cyclohexylmethanol928074
51-Hexanol948681

Yields are based on isolated products.

Table 2: Deprotection of N-(tert-butoxycarbonyl)-O-alkylhydroxylamines

EntryN-Boc-O-alkylhydroxylamine SubstrateDeprotection Yield (%)
1N-(tert-butoxycarbonyl)-O-benzylhydroxylamine83
2N-(tert-butoxycarbonyl)-O-butylhydroxylamine75
3N-(tert-butoxycarbonyl)-O-(2-phenylethyl)hydroxylamine80
4N-(tert-butoxycarbonyl)-O-(cyclohexylmethyl)hydroxylamine70
5N-(tert-butoxycarbonyl)-O-hexylhydroxylamine78

Yields are for the corresponding hydroxylammonium chloride salts.[1]

Experimental Protocols

Protocol 1: General Procedure for the Mesylation of Alcohols

This protocol describes the conversion of a primary or secondary alcohol to its corresponding methanesulfonate ester.

Materials:

  • Alcohol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.5 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of the alcohol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude methanesulfonate, which is often used in the next step without further purification.

Protocol 2: General Procedure for the O-alkylation of tert-Butyl N-hydroxycarbamate

This protocol details the reaction of an alkyl methanesulfonate with tert-butyl N-hydroxycarbamate.

Materials:

  • Alkyl methanesulfonate (1.0 eq)

  • tert-Butyl N-hydroxycarbamate (1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl N-hydroxycarbamate (1.2 eq) in anhydrous acetonitrile, add DBU (1.5 eq) at room temperature.

  • Add a solution of the alkyl methanesulfonate (1.0 eq) in anhydrous acetonitrile to the mixture.

  • Stir the reaction at 25 °C and monitor its progress by TLC. For less reactive or bulkier substrates, the temperature may be increased.[1]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the pure N-(tert-butoxycarbonyl)-O-alkylhydroxylamine.

Protocol 3: General Procedure for the Deprotection of N-(tert-butoxycarbonyl)-O-alkylhydroxylamines

This protocol describes the removal of the Boc protecting group to yield the O-substituted hydroxylamine hydrochloride.

Materials:

  • N-(tert-butoxycarbonyl)-O-alkylhydroxylamine (1.0 eq)

  • Anhydrous Diethyl ether (Et₂O)

  • Dry Hydrogen Chloride (HCl) gas or a solution of HCl in Et₂O

  • Round-bottom flask

  • Gas dispersion tube (if using HCl gas)

  • Stir bar and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve the N-(tert-butoxycarbonyl)-O-alkylhydroxylamine (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Bubble dry HCl gas through the solution for 15-30 minutes, or add a saturated solution of HCl in diethyl ether until precipitation is complete.

  • Stir the resulting suspension at 0 °C for 1 hour.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the solid under vacuum to obtain the O-substituted hydroxylamine hydrochloride as a crystalline solid.[1]

Logical Relationships and Workflow Visualization

The experimental workflow can be summarized in the following diagram, illustrating the progression from starting materials to the final products.

Experimental_Workflow cluster_materials Starting Materials cluster_procedures Procedures cluster_products Products & Intermediates Alcohol Alcohol Mesylation Mesylation Alcohol->Mesylation MsCl Methanesulfonyl Chloride MsCl->Mesylation Base1 Base (e.g., TEA) Base1->Mesylation N_Boc_OH tert-Butyl N-hydroxycarbamate O_Alkylation O-Alkylation N_Boc_OH->O_Alkylation Base2 Base (e.g., DBU) Base2->O_Alkylation Acid Acid (HCl) Deprotection Deprotection Acid->Deprotection Mesylate Alkyl Methanesulfonate Mesylation->Mesylate Purification1 Work-up & Purification O_Alkylation->Purification1 Isolation Isolation by Filtration Deprotection->Isolation N_Boc_Product N-Boc-O-alkyl- hydroxylamine Purification1->N_Boc_Product Purification2 Work-up & Purification Final_Product O-Alkylhydroxylamine Hydrochloride Isolation->Final_Product Mesylate->O_Alkylation N_Boc_Product->Deprotection

Figure 2: Step-by-step experimental workflow.

References

Application Notes & Protocols for Multi-Component Synthesis of Trisubstituted Hydroxylamines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Trisubstituted hydroxylamines are valuable structural motifs in medicinal chemistry and drug discovery, prized for their unique physicochemical properties such as low basicity and stability.[1][2] Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing these complex molecules from simple, readily available starting materials in a single step. This document provides detailed protocols for two distinct and effective MCRs for the synthesis of N,N,O-trisubstituted hydroxylamines.

Application Note 1: Visible Light-Promoted Three-Component Synthesis

This protocol describes a green and efficient method for the synthesis of functionalized trisubstituted hydroxylamines from a β-keto ester, 2-nitrosopyridine, and an aryldiazoacetate.[3][4] The reaction is promoted by visible light (blue LEDs) and proceeds without the need for any additional catalysts or additives, offering a sustainable approach to complex molecule synthesis.[4] Interestingly, the choice of solvent—dichloromethane (CH₂Cl₂) versus tetrahydrofuran (THF)—can selectively determine the final product structure.[5]

Reaction Principle and Mechanism

The reaction proceeds via the photolytic generation of a carbene from the aryldiazoacetate.[5] In a non-coordinating solvent like CH₂Cl₂, this carbene is quenched by an adduct formed between the β-keto ester and 2-nitrosopyridine, leading to the direct formation of the trisubstituted hydroxylamine. In a coordinating solvent like THF, the carbene first reacts with the solvent to form an oxonium ylide intermediate, which is then intercepted to yield a product with an incorporated butoxy chain derived from THF.[5]

G General Reaction Mechanism (in CH₂Cl₂) cluster_start Starting Materials cluster_intermediate Intermediates SM1 β-Keto Ester SM2 2-Nitrosopyridine INT1 Adduct (SM1+SM2) SM1->INT1 + SM3 Aryldiazoacetate SM2->INT1 + INT2 Carbene (from SM3) SM3->INT2 Blue LED (hν) PROD Trisubstituted Hydroxylamine Product INT1->PROD Reaction INT2->PROD Reaction G A Start: Alcohol + Secondary Amine B Step 1: Prepare MTHP Peroxide from Alcohol A->B C Step 2: Prepare Mg Amide from Amine + i-PrMgCl A->C D Step 3: Coupling Reaction Mix MTHP Peroxide + Mg Amide in THF at 0°C B->D C->D E Workup & Purification (Column Chromatography) D->E F Final Product: N,N,O-Trisubstituted Hydroxylamine E->F

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude O-(tert-Butyldimethylsilyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude O-(tert-Butyldimethylsilyl)hydroxylamine (TBDMSONH₂). The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant for its purification?

A1: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods. Key properties are summarized in the table below.

PropertyValueSignificance for Purification
Melting Point62-65 °C[1]Suitable for purification by recrystallization or distillation of the molten solid.
Boiling Point87-90 °C at 40 mmHg[1]Allows for purification by vacuum distillation.
SolubilityFreely soluble in most organic solvents (e.g., hexane, chloroform).[2] Insoluble in water.Guides the choice of solvents for recrystallization and chromatography.
StabilityMoisture sensitive; hydrolyzes in water.[2] Chemically stable under standard ambient conditions.All purification steps should be conducted under anhydrous conditions.
AppearanceColorless to white solid (crystals or powder).A colored product may indicate the presence of impurities.

Q2: What are the common impurities in crude this compound?

A2: Impurities in crude this compound typically arise from the starting materials, side reactions, or decomposition. Common impurities may include:

  • Unreacted Starting Materials: Such as hydroxylamine hydrochloride.

  • Silylating Agent Byproducts: For example, siloxanes formed from the hydrolysis of the silylating agent.

  • Over-silylated Products: Such as bis(tert-butyldimethylsilyl)hydroxylamine.

  • Solvent Residues: Residual solvents from the reaction or work-up.

  • Hydrolysis Products: Decomposition of the product due to exposure to moisture.

Q3: How should I store purified this compound?

A3: Due to its moisture sensitivity, purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C is recommended.

Troubleshooting Guides

This section provides detailed troubleshooting for common purification methods for crude this compound.

Method 1: Vacuum Distillation

Vacuum distillation is a suitable method for purifying this compound on a larger scale, taking advantage of its relatively low boiling point under reduced pressure.

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus using oven-dried glassware. Include a short path distillation head to minimize product loss.

  • Crude Material Preparation: Place the crude this compound in the distillation flask.

  • Distillation: Gradually heat the distillation flask in an oil bath while applying a vacuum (e.g., 40 mmHg).

  • Fraction Collection: Collect the fraction that distills at the expected boiling point (87-90 °C at 40 mmHg).[1]

  • Storage: Transfer the purified, solidified product to a clean, dry, and inert-atmosphere-filled container for storage.

Troubleshooting: Vacuum Distillation

IssuePossible Cause(s)Recommended Solution(s)
Bumping or Uncontrolled Boiling - Rapid heating.- Inefficient stirring.- Insufficient vacuum.- Heat the distillation flask gradually.- Use a magnetic stir bar for smooth boiling.- Ensure the vacuum system is leak-free and the pump is functioning correctly.
Low or No Product Distilling Over - Vacuum is not low enough.- Temperature is too low.- Blockage in the distillation path.- Check all connections for leaks and ensure the vacuum pump is pulling a sufficient vacuum.- Gradually increase the oil bath temperature.- Check for any blockages in the condenser or collection adapter.
Product Solidifies in the Condenser - The condenser is too cold.- Use room temperature water for the condenser instead of chilled water.
Colored Distillate - Co-distillation of impurities.- Thermal decomposition.- Ensure the initial crude product is as clean as possible before distillation.- Avoid excessive heating of the distillation pot.

Logical Workflow for Troubleshooting Vacuum Distillation

G cluster_bump Troubleshoot Bumping cluster_low_yield Troubleshoot Low Yield cluster_solidify Troubleshoot Solidification cluster_colored Troubleshoot Colored Distillate start Distillation Problem bump Bumping / Uncontrolled Boiling start->bump low_yield Low / No Product start->low_yield solidify Product Solidifies in Condenser start->solidify colored Colored Distillate start->colored bump_sol1 Reduce Heating Rate bump->bump_sol1 bump_sol2 Ensure Efficient Stirring bump->bump_sol2 bump_sol3 Check Vacuum System bump->bump_sol3 ly_sol1 Verify Vacuum Level low_yield->ly_sol1 ly_sol2 Increase Temperature Gradually low_yield->ly_sol2 ly_sol3 Check for Blockages low_yield->ly_sol3 solid_sol1 Use Room Temperature Condenser Water solidify->solid_sol1 color_sol1 Pre-purify Crude Material colored->color_sol1 color_sol2 Avoid Overheating colored->color_sol2

Caption: Troubleshooting workflow for vacuum distillation.

Method 2: Column Chromatography

Column chromatography is effective for removing polar and non-polar impurities. Given the moisture sensitivity of this compound, care must be taken to use anhydrous solvents and proper techniques.

Experimental Protocol: Column Chromatography

  • Column Packing: Pack a chromatography column with silica gel using an appropriate anhydrous non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the non-polar solvent and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common starting point is a gradient of ethyl acetate in hexane. The exact gradient will need to be determined by thin-layer chromatography (TLC) analysis.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting: Column Chromatography

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system.- Column overloading.- Column channeling.- Optimize the solvent system using TLC.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed evenly and the sample is loaded carefully.
Product Decomposition on the Column - The silica gel is too acidic.- Prolonged exposure to silica.- Neutralize the silica gel by washing with a triethylamine solution in the eluent, followed by re-equilibration with the eluent.- Run the column as quickly as possible while maintaining good separation.
Product Elutes with the Solvent Front - The eluent is too polar.- Start with a less polar eluent (e.g., pure hexane) and gradually increase the polarity.
Product Does Not Elute from the Column - The eluent is not polar enough.- Gradually increase the polarity of the eluent.

Experimental Workflow for Column Chromatography

G start Start: Crude Product pack Pack Column with Silica Gel (Anhydrous Hexane) start->pack load Dissolve Crude Product and Load onto Column pack->load elute Elute with Hexane/Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc tlc->elute Optimize Gradient combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end End: Purified Product evaporate->end

Caption: Experimental workflow for column chromatography.

Method 3: Recrystallization

Recrystallization is a simple and effective technique for purifying solid compounds, provided a suitable solvent can be found.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Hexane is a good starting point.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to dissolve it completely.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting: Recrystallization

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - The solution is not saturated.- The compound has oiled out.- Evaporate some of the solvent to concentrate the solution and try cooling again.- If the compound oils out, try a different recrystallization solvent or a solvent mixture.
Low Recovery of Purified Product - Too much solvent was used.- The crystals are too soluble in the cold solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled before filtration.
Impure Crystals - The cooling was too rapid.- The crystals were not washed properly.- Allow the solution to cool slowly to promote the formation of pure crystals.- Wash the collected crystals with a small amount of cold, fresh solvent.

Decision Tree for Recrystallization Troubleshooting

G cluster_no_crystals cluster_low_recovery cluster_impure_crystals start Recrystallization Issue no_crystals No Crystals Form start->no_crystals Crystals? No low_recovery Low Recovery start->low_recovery Yield? Low impure_crystals Impure Crystals start->impure_crystals Purity? Low nc_sol1 Concentrate Solution no_crystals->nc_sol1 Oiled Out? No nc_sol2 Change Solvent no_crystals->nc_sol2 Oiled Out? Yes lr_sol1 Use Less Hot Solvent low_recovery->lr_sol1 lr_sol2 Ensure Thorough Cooling low_recovery->lr_sol2 ic_sol1 Cool Solution Slowly impure_crystals->ic_sol1 ic_sol2 Wash Crystals with Cold Solvent impure_crystals->ic_sol2

Caption: Decision tree for recrystallization troubleshooting.

References

Technical Support Center: Silyl Hydroxylamine Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for silyl hydroxylamine applications. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding the common side reactions and challenges encountered when using O-silyl hydroxylamines as protecting groups or synthetic intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My O-silyl hydroxylamine is decomposing during aqueous workup or upon chromatography on silica gel. What is happening and how can I prevent it?

A1: The most likely cause of decomposition under these conditions is hydrolysis of the silicon-oxygen bond. O-silyl hydroxylamines, like other silyl ethers, are susceptible to cleavage under both acidic and basic conditions, with a minimum rate of hydrolysis occurring around pH 7.[1] Silica gel can be slightly acidic and contains surface-bound water, creating an ideal environment for this unwanted side reaction.

Troubleshooting Steps:

  • Neutralize Silica Gel: Before performing column chromatography, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent system) and then re-equilibrate with the pure eluent. This will neutralize acidic sites on the silica surface.

  • Use Anhydrous Conditions: Ensure all solvents and reagents for your workup and purification are anhydrous. Dry your organic extracts thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before concentrating.

  • Avoid Acidic/Basic Aqueous Washes: If an aqueous wash is necessary, use a neutral solution like a saturated brine (NaCl) wash instead of acidic or basic solutions.

  • Choose a More Robust Silyl Group: If hydrolysis remains a persistent issue, consider using a more sterically hindered and stable silyl protecting group. The stability of common silyl ethers increases with steric bulk.[2][3] (See Table 1 for a comparison).

Q2: I am observing byproducts that suggest the N-O bond has been cleaved. What reaction conditions promote this side reaction?

A2: The nitrogen-oxygen single bond in hydroxylamine derivatives is inherently weak (average energy of ~57 kcal/mol) and can be cleaved under various conditions.[4][5] This cleavage can be promoted by transition metals, radical initiators, or reductive conditions.[4][6] Electron-withdrawing groups on the oxygen atom can further weaken the N-O bond, making the molecule susceptible to acting as an "N-transfer" agent.[7]

Potential Causes and Solutions:

  • Reductive Conditions: Reagents like Zn, SmI₂, or even catalytic hydrogenation (e.g., Pd/C) used to reduce other functional groups in the molecule can readily cleave the N-O bond.[4]

    • Solution: Choose orthogonal protecting group strategies where the N-O bond is stable to the required deprotection or reaction conditions.

  • Transition Metal Catalysis: Trace amounts of transition metals (e.g., Cu, Fe, Rh, Ir) from previous steps or contaminated reagents can catalyze N-O bond cleavage.[4][7]

    • Solution: Use high-purity reagents and solvents. Consider adding a chelating agent like EDTA during workup to scavenge residual metal ions.

  • Basic Conditions: Certain substituted hydroxylamines can undergo N-O bond cleavage under basic conditions, a reaction influenced by the C-H acidity of adjacent groups.[6]

    • Solution: Avoid strong, non-hindered bases. If a base is required, opt for a sterically hindered, non-nucleophilic base like DBU or proton sponge.

Q3: I am trying to deprotect my silyl hydroxylamine with a fluoride source (e.g., TBAF), but I'm getting low yields and multiple byproducts. What are the best practices?

A3: While fluoride ions are highly effective for cleaving Si-O bonds, the reaction conditions must be carefully controlled to avoid side reactions with the sensitive hydroxylamine moiety.[2][8] The basicity of the fluoride source (TBAF is basic) or the acidity of reagents like HF-Pyridine can catalyze decomposition pathways.

Troubleshooting Deprotection:

  • Buffer the Reaction: The fluoride source can be buffered to maintain a neutral pH. For example, using triethylamine trihydrofluoride (TEA·3HF) buffered with additional triethylamine (TEA) can provide milder conditions.[9]

  • Lower the Temperature: Perform the deprotection at 0 °C or even lower temperatures to slow down potential side reactions. Monitor the reaction closely by TLC or LCMS to avoid prolonged reaction times.

  • Use Milder Reagents: Consider alternative, milder fluoride sources or acidic conditions that are tuned to the stability of your specific silyl group. (See Table 2).

  • Screen Conditions: If the substrate is valuable, perform small-scale screening of different deprotection conditions to find the optimal balance between silyl ether cleavage and substrate stability. (See Protocol 1).

Q4: Are O-silyl hydroxylamines susceptible to rearrangement reactions?

A4: Yes, the core hydroxylamine structure is known to participate in various rearrangements, such as the aza-Hock rearrangement, especially when a carbocation can be formed on an adjacent carbon atom under acidic conditions.[10] While less common than hydrolysis or N-O cleavage, rearrangement should be considered if you observe an unexpected isomer as a byproduct, particularly when using strong acids.

Mitigation Strategies:

  • Avoid Strong Lewis or Brønsted Acids: If acidic conditions are required, use milder or buffered systems.

  • Substrate Design: Be mindful of the potential for rearrangement if your molecule contains benzylic or other easily ionizable groups adjacent to the nitrogen atom.

Data Presentation

Table 1: Relative Stability of Common Silyl Protecting Groups This table summarizes the general stability of various silyl ethers to acid- and base-catalyzed hydrolysis. Increased steric bulk generally enhances stability.[2]

Silyl Group (Abbreviation)StructureRelative Stability to AcidRelative Stability to Base
Trimethylsilyl (TMS)-Si(CH₃)₃11
Triethylsilyl (TES)-Si(CH₂CH₃)₃64100
tert-Butyldimethylsilyl (TBDMS/TBS)-Si(CH₃)₂(C(CH₃)₃)20,00020,000
Triisopropylsilyl (TIPS)-Si(CH(CH₃)₂)₃700,000100,000
tert-Butyldiphenylsilyl (TBDPS)-Si(Ph)₂(C(CH₃)₃)5,000,00025,000

Table 2: Common Reagents for Silyl Ether Deprotection This table outlines various reagents for silyl ether cleavage and their typical reaction conditions. The choice of reagent should be tailored to the stability of the silyl group and the overall molecule.[2][8][9][11]

ReagentTypical ConditionsComments
Tetrabutylammonium Fluoride (TBAF)1M in THF, 0 °C to RTMost common, but basic. Can cause elimination or other base-mediated side reactions.
Hydrofluoric Acid-Pyridine (HF·Py)THF or CH₃CN, 0 °C to RTHighly effective but corrosive and toxic. Can be buffered with excess pyridine.
Triethylamine Trihydrofluoride (TEA·3HF)Neat or in CH₂Cl₂, RTMilder than HF·Py. Often used in oligonucleotide synthesis.[9]
Acetic Acid (AcOH)AcOH/THF/H₂O, RTMild acidic conditions suitable for cleaving acid-labile groups like TBS.
Acetyl Chloride (AcCl) in MeOHCatalytic AcCl in dry MeOH, RTMildly acidic (generates HCl in situ). Tolerates many other protecting groups.[11]

Experimental Protocols

Protocol 1: Screening for Mild Deprotection of O-Silyl Hydroxylamines

Objective: To identify the optimal, mildest conditions for removing a silyl protecting group from an O-silyl hydroxylamine while minimizing degradation (hydrolysis, N-O cleavage) of the target molecule.

Methodology:

  • Setup: In parallel, set up four small-scale reactions in microvials, each with ~1-2 mg of the silyl-protected hydroxylamine substrate.

  • Reagent Preparation: Prepare fresh solutions of the deprotection reagents to be tested (e.g., 1M TBAF in THF; 1:1:3 AcOH/THF/H₂O; HF·Pyridine in THF; 10% AcCl in dry MeOH).

  • Reaction Execution:

    • Dissolve the substrate in a suitable anhydrous solvent (e.g., 100 µL THF) in each vial and cool to 0 °C in an ice bath.

    • To each vial, add 1.1 equivalents of a different deprotection reagent.

    • Stir the reactions at 0 °C.

  • Monitoring:

    • After 30 minutes, take a small aliquot from each reaction. Quench it by diluting with a suitable solvent (e.g., ethyl acetate) and a drop of saturated NaHCO₃ solution (for acidic reactions) or NH₄Cl solution (for basic reactions).

    • Analyze the aliquot by TLC or LCMS to assess the extent of deprotection and the formation of byproducts.

  • Analysis:

    • Compare the results from the four conditions. If deprotection is incomplete, allow the reactions to warm slowly to room temperature and continue monitoring every hour.

    • Identify the condition that provides the highest conversion to the desired product with the fewest byproducts. This condition can then be scaled up.

Visualizations

TroubleshootingWorkflow Start Side Reaction Observed During Silyl Hydroxylamine Use Decomposition Decomposition during Workup / Chromatography? Start->Decomposition Analysis of byproducts Cleavage Evidence of N-O Bond Cleavage? Start->Cleavage Analysis of byproducts Deprotection Low Yield / Byproducts During Deprotection? Start->Deprotection During deprotection step Sol_Decomp1 Likely Cause: Hydrolysis 1. Neutralize silica gel (e.g., with Et₃N). 2. Use anhydrous solvents. 3. Avoid acidic/basic aqueous washes. Decomposition->Sol_Decomp1 Sol_Cleavage1 Potential Causes: 1. Reductive Conditions (H₂, Metals). 2. Trace transition metal catalysts. 3. Strong, non-hindered bases. Cleavage->Sol_Cleavage1 Sol_Deprotection1 Troubleshooting Steps: 1. Lower reaction temperature (0 °C). 2. Buffer the fluoride source (e.g., TEA·3HF/TEA). 3. Screen milder reagents (see Protocol 1). Deprotection->Sol_Deprotection1

Caption: Troubleshooting workflow for common side reactions.

HydrolysisMechanism cluster_step1 Step 1: Protonation (Acid-Catalyzed) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Collapse & Deprotonation Silyl R'₂N-O-SiR₃ Protonated R'₂N-O⁺(H)-SiR₃ Silyl->Protonated Fast H_plus H⁺ Intermediate [Transition State] Protonated->Intermediate Water H₂O Water->Intermediate Slow (Rate-Limiting) Product R'₂N-OH + HOSiR₃ Intermediate->Product Fast H_plus_out H⁺

Caption: Mechanism of acid-catalyzed silyl ether hydrolysis.

LogicDiagram Choice Choice of Silyl Protecting Group Factor1 Required Stability Choice->Factor1 Factor2 Steric Hindrance of Hydroxylamine Choice->Factor2 Factor3 Orthogonality to Other Protecting Groups Choice->Factor3 Outcome1 More Stable Group (e.g., TIPS, TBDPS) For harsh conditions Factor1->Outcome1 High Stability Needed Outcome2 Less Stable Group (e.g., TMS, TES) For easy removal Factor1->Outcome2 Mild Deprotection Needed Outcome3 More Reactive Silylating Agent (e.g., TBSOTf) for hindered sites Factor2->Outcome3 Outcome4 Select group stable to other deprotection conditions (e.g., H₂, acid) Factor3->Outcome4

References

optimizing temperature and solvent for amination reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing temperature and solvent in amination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in an amination reaction?

A1: The most critical parameters are temperature and the choice of solvent. These factors significantly influence reaction rate, yield, and selectivity by affecting reactant solubility, catalyst activity, and the stability of intermediates. The choice of the reducing agent and the pH of the reaction medium are also crucial, particularly in reductive aminations.[1]

Q2: How does temperature affect the outcome of my amination reaction?

A2: Temperature has a dual effect on amination reactions. Increasing the temperature generally increases the reaction rate.[2] However, excessively high temperatures can lead to side reactions, decomposition of reactants or products, and reduced selectivity.[3] For instance, in some cases, selectivity for the desired amine product decreases as temperature increases, while in other reactions, higher temperatures are necessary to drive the reaction to completion.[4][5] It is crucial to find the optimal temperature that balances reaction rate and selectivity.

Q3: What role does the solvent play in amination reactions?

A3: The solvent is a critical factor that can dramatically influence the course of an amination reaction.[6] It affects the solubility of reactants, stabilizes intermediates, and can participate in the reaction mechanism.[7] The polarity of the solvent is a key consideration. Protic solvents can facilitate proton transfer and stabilize charged intermediates, while aprotic solvents may be preferred to avoid unwanted side reactions.[6][8] The choice of solvent can even determine the reaction pathway, for example, by favoring imine formation in one solvent over carbonyl reduction in another.[6]

Q4: My reductive amination is not working. What are the common causes?

A4: Several factors can lead to a failed reductive amination. Common issues include:

  • Inefficient imine/iminium ion formation: This can be due to an inappropriate pH, steric hindrance, or electronic effects of the substrates.[9]

  • Reduction of the carbonyl starting material: This occurs if the reducing agent is too strong or if it is added before the imine has had sufficient time to form.[9][10]

  • Over-alkylation: Primary amines can react further to form tertiary amines. This can sometimes be mitigated by using a stepwise procedure.[11]

  • Low reactivity of the starting materials: Some aldehydes or ketones are less electrophilic, and some amines are less nucleophilic, leading to slow or no reaction.[12]

Q5: How do I choose the right solvent for my amination reaction?

A5: The ideal solvent depends on the specific type of amination reaction and the substrates involved. Here are some general guidelines:

  • Reductive Amination: Chlorinated solvents like 1,2-dichloroethane (DCE) and dichloromethane (DCM) have been commonly used, but greener alternatives such as ethyl acetate (EtOAc), 2-MeTHF, and isopropyl alcohol (IPA) are often effective.[13] Protic solvents like methanol can be excellent choices as they can facilitate both imine formation and the subsequent reduction.[6]

  • Buchwald-Hartwig Amination: Aprotic solvents are generally preferred. Toluene and m-xylene are classic choices that often provide high selectivity for the desired N-arylated amine.[14][15] Polar aprotic solvents like NMP and DMAC can sometimes lead to undesired side reactions such as debromination.[14]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Reaction temperature is too low. 2. Inappropriate solvent leading to poor solubility or unfavorable kinetics. 3. Deactivated starting materials (e.g., electron-withdrawing groups on the amine). 4. In the case of reductive amination, the imine intermediate is not forming.[10]1. Gradually increase the reaction temperature and monitor for product formation and side products.[10] 2. Screen a range of solvents with varying polarities (e.g., a protic solvent like MeOH, an aprotic polar solvent like THF or EtOAc, and a nonpolar solvent like toluene).[6] 3. Use a more forcing catalyst system or a different coupling strategy if applicable. For reductive amination, consider adding a catalytic amount of acid (e.g., acetic acid) to promote imine formation.[11][12]
Formation of side products (e.g., over-alkylation, reduction of carbonyl) 1. Reaction temperature is too high, leading to a loss of selectivity.[4] 2. In reductive amination, the reducing agent is too reactive or added too early.[9][10] 3. Incorrect stoichiometry of reactants.1. Lower the reaction temperature.[16] 2. Use a milder reducing agent (e.g., NaBH(OAc)₃ instead of NaBH₄).[10] Alternatively, perform the reaction in a stepwise manner: first form the imine, then add the reducing agent.[10][11] 3. Optimize the ratio of amine to carbonyl compound. Using the amine in excess can sometimes minimize dialkylation in one-pot reactions.[17]
Reaction is slow or stalls 1. Insufficient temperature. 2. Poor solvent choice. 3. Catalyst deactivation (if applicable).1. Carefully increase the reaction temperature. 2. Switch to a solvent that is known to accelerate the specific type of amination (e.g., protic solvents for some reductive aminations).[6] 3. If using a catalyst, ensure it is fresh and handled under the appropriate atmosphere.
Difficult product isolation/workup 1. Emulsion formation during aqueous extraction. 2. Co-elution of product with starting materials or byproducts during chromatography.1. Add brine to the aqueous layer to help break up emulsions.[10] 2. If the product is an amine, consider an acid-base extraction to separate it from neutral impurities.[10]

Quantitative Data Summary

Table 1: Effect of Solvent on the Yield of Reductive Amination

SolventPolarityDielectric ConstantYield (%)
MethanolProtic32.7High
EthanolProtic24.6Moderate-High
IsopropanolProtic19.9Moderate
WaterProtic80.1Low (often favors alcohol formation)[6]
DioxaneAprotic Polar2.2Moderate-High
Tetrahydrofuran (THF)Aprotic Polar7.6Moderate
TolueneAprotic Apolar2.4Low-Moderate
CyclohexaneAprotic Apolar2.0Low

Note: Yields are generalized from literature findings and can vary significantly based on specific substrates and reaction conditions.[6]

Table 2: Effect of Temperature on Amination of Methyl Iodide

Temperature (°C)SolventProduct Distribution (Amination vs. Reduction)
0THFAmination is the major pathway
65THFReduction competes favorably with amination
Not specifiedDioxaneExclusively amination product regardless of temperature

Data adapted from a study on the reaction of iPr-LAB with methyl iodide.[16]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in Reductive Amination

  • To a series of vials, add the aldehyde/ketone (1.0 mmol) and the amine (1.1 mmol).

  • To each vial, add a different solvent (2 mL) from a selection of protic, aprotic polar, and aprotic nonpolar solvents (e.g., methanol, THF, ethyl acetate, toluene, 1,2-dichloroethane).

  • Stir the mixtures at room temperature for 30 minutes to allow for imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 mmol) to each vial.

  • Stir the reactions at room temperature and monitor their progress by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, and 24 hours).

  • Upon completion, quench the reactions appropriately (e.g., with saturated aqueous NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Analyze the crude product yields to determine the optimal solvent.

Protocol 2: Temperature Optimization for an Amination Reaction

  • Set up multiple reactions in parallel using the optimal solvent determined from the screening protocol.

  • Place each reaction in a temperature-controlled heating block or oil bath set to a different temperature (e.g., room temperature, 40 °C, 60 °C, 80 °C).

  • Monitor the progress of each reaction by TLC or LC-MS, noting both the consumption of starting materials and the formation of the desired product and any byproducts.

  • After a set time (e.g., 24 hours), or upon completion of the reaction at the lowest effective temperature, quench all reactions.

  • Work up the reactions and analyze the yields and purity of the product from each temperature to identify the optimal condition.

Visualizations

experimental_workflow cluster_start Start cluster_solvent Solvent Optimization cluster_temp Temperature Optimization cluster_end Finish start Define Amination Reaction (Aldehyde/Ketone + Amine) solvent_screen Solvent Screening (Protic, Aprotic Polar, Aprotic Apolar) start->solvent_screen analyze_solvent Analyze Yield & Purity solvent_screen->analyze_solvent temp_screen Temperature Screening (e.g., RT, 40°C, 60°C, 80°C) analyze_solvent->temp_screen Select Best Solvent analyze_temp Analyze Yield, Purity & Side Products temp_screen->analyze_temp end_point Optimized Conditions analyze_temp->end_point Select Best Temperature

Caption: Workflow for optimizing amination reaction conditions.

troubleshooting_logic start Low Yield in Amination Reaction check_temp Is Temperature Optimized? start->check_temp check_solvent Is Solvent Appropriate? check_temp->check_solvent No increase_temp Increase Temperature check_temp->increase_temp Yes check_imine Is Imine Formation the Issue? (Reductive Amination) check_solvent->check_imine No screen_solvents Screen Solvents check_solvent->screen_solvents Yes add_acid Add Catalytic Acid (e.g., AcOH) check_imine->add_acid Yes solution Improved Yield check_imine->solution No increase_temp->solution screen_solvents->solution add_acid->solution

Caption: Troubleshooting logic for low-yield amination reactions.

References

preventing decomposition of O-(tert-Butyldimethylsilyl)hydroxylamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-(tert-Butyldimethylsilyl)hydroxylamine (TBSONH₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and handling of this versatile reagent in solution. Our goal is to empower you with the knowledge to mitigate decomposition and ensure the success of your experiments.

Introduction to this compound

This compound is a crucial reagent in organic synthesis, most notably for the preparation of hydroxamic acids from carboxylic acids. The tert-butyldimethylsilyl (TBS) group serves as a protecting group for the hydroxylamine, enhancing its stability and solubility in organic solvents.[1] However, like many silylated compounds, TBSONH₂ is susceptible to decomposition, primarily through hydrolysis of the silicon-oxygen bond. Understanding the factors that influence its stability is paramount for its effective use.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition in solution?

A1: The principal decomposition pathway for this compound in solution is the cleavage of the Si-O bond. This is most commonly caused by:

  • Hydrolysis: Reaction with water, which can be present as a contaminant in solvents or reagents. Hydrolysis can be catalyzed by both acidic and basic conditions.

  • Presence of Nucleophiles: Strong nucleophiles, particularly fluoride ions (e.g., from tetrabutylammonium fluoride, TBAF), will readily cleave the silyl ether bond.[2]

  • Elevated Temperatures: While thermally relatively stable at room temperature, prolonged exposure to high temperatures can accelerate decomposition.[3]

Q2: How should I properly store this compound?

A2: To ensure the longevity of the reagent, it should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at ambient or refrigerated temperatures (2-8°C).[3] It is crucial to minimize its exposure to atmospheric moisture.

Q3: My reaction with this compound is not working. What are the possible reasons?

A3: If you are experiencing issues with your reaction, consider the following:

  • Reagent Quality: The reagent may have decomposed due to improper storage or handling. It is advisable to use a fresh bottle or test the activity of your current stock.

  • Solvent Purity: The presence of water in your solvent is a likely culprit for decomposition. Ensure you are using anhydrous solvents.

  • Reaction Conditions: Extreme pH (either acidic or basic) or high temperatures can lead to the degradation of the reagent.

  • Incompatible Reagents: Check if any other reagents in your reaction mixture could be promoting the decomposition of the silyl ether.

Troubleshooting Guide: Preventing Decomposition During Experimental Use

This section provides a systematic approach to troubleshooting and preventing the decomposition of this compound in your experiments.

Issue 1: Low Yield or Incomplete Reaction

Possible Cause: Decomposition of this compound before or during the reaction.

Solutions:

  • Rigorous Anhydrous Technique:

    • Use freshly dried solvents. Solvents like THF and Dichloromethane (DCM) should be purified using an appropriate drying agent or a solvent purification system.

    • Dry all glassware in an oven and cool under a stream of inert gas before use.

    • Handle the solid reagent in a glovebox or under a positive pressure of inert gas to minimize exposure to air.

  • Solvent Selection:

    • Aprotic solvents are generally preferred.

    • While DMF is a common solvent for reactions involving this reagent, it is hygroscopic and must be rigorously dried.

  • Temperature Control:

    • Perform the reaction at the lowest effective temperature. If the reaction can proceed at room temperature or below, avoid unnecessary heating.

Issue 2: Formation of Des-silylated Byproducts (Hydroxylamine)

Possible Cause: Premature cleavage of the TBS protecting group.

Solutions:

  • pH Control:

    • Avoid strongly acidic or basic conditions unless the reaction specifically calls for them. If a base is required, consider using a non-nucleophilic, hindered base.

    • Buffer the reaction mixture if necessary to maintain a neutral pH.

  • Avoid Fluoride Sources:

    • Ensure that no fluoride-containing reagents are present in the reaction mixture, as these will rapidly cleave the silyl ether.

Experimental Protocol: A Self-Validating System for Hydroxamic Acid Synthesis

This protocol for the synthesis of a hydroxamic acid from a carboxylic acid incorporates best practices to minimize the decomposition of this compound.

Step 1: Preparation of the Activated Carboxylic Acid

  • Under an inert atmosphere, dissolve the carboxylic acid (1 equivalent) in anhydrous DCM or THF.

  • Add a coupling agent such as EDC (1.1 equivalents) and HOBt (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the activated ester.

Step 2: Reaction with this compound

  • In a separate flask under an inert atmosphere, dissolve this compound (1.2 equivalents) in the same anhydrous solvent.

  • Slowly add the solution of this compound to the activated carboxylic acid mixture.

  • Monitor the reaction by TLC or LC-MS.

Step 3: Deprotection of the Silyl Group

  • Once the reaction is complete, the TBS group can be removed. A common method is treatment with a mild acid such as trifluoroacetic acid (TFA) in DCM.[4]

  • Alternatively, for more sensitive substrates, fluoride-based deprotection using TBAF can be employed, but this should be done cautiously and at low temperatures to avoid side reactions.

Step 4: Work-up and Purification

  • Quench the reaction mixture appropriately (e.g., with water or a buffered solution).

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Relative Stability of this compound in Common Anhydrous Solvents

SolventPolarity (Dielectric Constant)Protic/AproticExpected Relative StabilityRationale
Dichloromethane (DCM)9.1AproticHighLow polarity and aprotic nature minimize hydrolysis.
Tetrahydrofuran (THF)7.5AproticHighAprotic and relatively non-polar, a good choice for stability.
N,N-Dimethylformamide (DMF)36.7AproticModerate to LowHigh polarity can stabilize charged intermediates in decomposition pathways. It is also very hygroscopic.
Acetonitrile37.5AproticModerateHigh polarity can be detrimental to stability if trace water is present.
Methanol32.7ProticLowProtic nature can directly participate in the hydrolysis of the silyl ether.

This table provides an estimation of relative stability based on general principles of silyl ether chemistry. Actual stability will depend on the purity of the solvent and specific reaction conditions.

Visualizations

Diagram 1: Key Factors Influencing Decomposition

Factors Leading to Decomposition of TBSONH₂ TBSONH2 This compound (Stable Form) Decomposition Decomposition Products (Hydroxylamine, Silanol) TBSONH2->Decomposition Hydrolysis/Cleavage Moisture Moisture (H₂O) Moisture->Decomposition Acid Acidic Conditions (H⁺) Acid->Decomposition Base Basic Conditions (OH⁻) Base->Decomposition Fluoride Fluoride Ions (F⁻) Fluoride->Decomposition Heat Elevated Temperature Heat->Decomposition Recommended Workflow for Using TBSONH₂ start Start storage Proper Storage (Inert Atmosphere, 2-8°C) start->storage handling Handling (Inert Atmosphere) storage->handling solvent Use Anhydrous Solvents handling->solvent reaction Controlled Reaction Conditions (Neutral pH, Low Temp) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Appropriate Work-up monitoring->workup end Successful Product Formation workup->end

References

Technical Support Center: Removal of Silyl Ether Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for removing common silyl ether byproducts from reaction mixtures. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common silyl byproducts encountered after deprotection?

The most common silyl byproducts are silanols (R₃SiOH) and siloxanes (R₃Si-O-SiR₃). These are typically formed from the hydrolysis of the silyl ether protecting group or any unreacted silylating agent during the reaction or aqueous workup.[1] The physical properties of these byproducts, such as polarity and volatility, vary depending on the substituents (R) on the silicon atom, which can complicate their removal.[1]

Q2: What are the primary strategies for removing silyl ether byproducts?

There are three main approaches to remove silyl byproducts, often used in combination:

  • Fluoride-Based Cleavage and Workup: Reagents like tetra-n-butylammonium fluoride (TBAF) are highly effective for cleaving silyl ethers. The resulting silyl fluoride and related byproducts can then be removed through a standard aqueous workup.[1]

  • Acidic or Basic Hydrolysis: Silyl ethers can be cleaved using acidic or basic conditions, which generates the desired alcohol and silanol byproducts.[1] The choice of reagent depends on the stability of the silyl ether and other functional groups in the molecule.[1][2]

  • Chromatography: Flash column chromatography is a standard method for separating the desired product from silyl byproducts by leveraging differences in polarity.[1] However, byproducts can sometimes co-elute with the product, requiring optimization of the chromatographic conditions.

Q3: How does the stability of common silyl ethers compare under acidic and basic conditions?

The stability of a silyl ether is primarily determined by the steric bulk of the groups attached to the silicon atom. This differential stability is crucial for the selective protection and deprotection of alcohols.[3] In general, bulkier groups increase the ether's resistance to hydrolysis.[3]

Data Presentation: Relative Stability of Silyl Ethers

Silyl EtherAbbreviationRelative Resistance (Acidic Media)[2][3]Relative Resistance (Basic Media)[3]
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBS/TBDMS20,000~20,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000

Troubleshooting Guides

Q4: My silyl ether deprotection is incomplete. What should I do?

Incomplete deprotection can result from insufficient reagent, short reaction time, or low temperature. Steric hindrance around the silyl ether can also significantly slow down the reaction.[4]

  • Increase Reagent Equivalents: Add another portion of the deprotecting agent (e.g., TBAF, acid).

  • Extend Reaction Time: Continue to monitor the reaction by TLC or LCMS until the starting material is consumed.[1]

  • Increase Temperature: Gently warming the reaction can increase the rate of cleavage, but be cautious of potential side reactions. For TBAF reactions, temperatures are typically kept below 100°C due to its thermal stability.[5]

  • Change Reagent: If a mild acid is ineffective, a stronger acid or a fluoride source may be required.[3] Conversely, for base-sensitive substrates where TBAF causes decomposition, using a buffered fluoride source like HF-Pyridine can be a better alternative.[6]

Q5: How can I remove TBAF and its byproducts if my desired product is highly polar and susceptible to loss during aqueous workup?

Aqueous extractions can be challenging for polar or water-soluble products. An effective alternative to a traditional aqueous workup is to use an ion-exchange resin.

  • Method: After the reaction is complete, add a cation-exchange resin (e.g., DOWEX® 50WX8) to the crude reaction mixture. The resin sequesters the tetrabutylammonium (TBA⁺) cation, and the resulting silyl byproducts can often be removed by filtration and subsequent chromatography. Adding a solid base like calcium carbonate can help neutralize any acidity from the resin.[1] See Protocol 2 for a detailed procedure.

Q6: Silyl byproducts are co-eluting with my product during silica gel chromatography. What are my options?

Co-elution is a common problem, especially with non-polar siloxane byproducts.

  • Optimize Chromatography: Systematically vary the solvent system polarity. Sometimes, a less polar or a more complex multi-component solvent system can resolve the compounds.

  • Alternative Sorbents: If silica gel fails, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).[7]

  • Chemical Treatment: Some silanols can be converted into more easily separable derivatives. For instance, treatment with a fluoride source post-deprotection ensures the formation of polar silyl-fluoride and silanol species, which are less likely to co-elute with non-polar products than siloxanes.

  • Azeotropic Distillation: For volatile byproducts like trimethylsilanol, distillation or evaporation under high vacuum with a co-solvent (e.g., toluene) can sometimes be effective.

G start Silyl Byproduct Removal Issue check_polarity Assess Polarity of Product and Byproducts start->check_polarity polar_prod Product is Polar check_polarity->polar_prod High nonpolar_prod Product is Non-Polar check_polarity->nonpolar_prod Low ion_exchange Use Ion-Exchange Resin (e.g., DOWEX®) to Remove Salts polar_prod->ion_exchange TBAF Used aqueous_workup Standard Aqueous Workup nonpolar_prod->aqueous_workup coelution Byproducts Co-elute with Product alt_chrom Try Alternative Chromatography (Reverse Phase, Alumina) coelution->alt_chrom Yes end Purified Product coelution->end No ion_exchange->end aqueous_workup->coelution aqueous_workup->end Separation OK alt_chrom->end chem_treat Chemical Scavenging or Derivatization

Caption: Troubleshooting workflow for silyl byproduct removal.

Experimental Protocols

Protocol 1: General Procedure for TBAF Deprotection and Aqueous Workup

This protocol is suitable for the deprotection of a tert-Butyldimethylsilyl (TBDMS) ether on a substrate that is stable to basic conditions and soluble in common organic solvents.[1]

  • Reaction Setup: Dissolve the TBDMS-protected compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1–0.5 M.

  • Reagent Addition: At room temperature, add a 1.0 M solution of TBAF in THF (1.1–1.5 equiv.) dropwise to the stirred solution.[1]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.[1]

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract two or three times with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove residual TBAF and other water-soluble species.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel if necessary.[1]

Protocol 2: Non-Aqueous Workup for TBAF Removal Using Ion-Exchange Resin

This method is ideal for highly polar products where significant material loss occurs during aqueous extraction.[1]

  • Reaction: Perform the TBAF deprotection as described in Protocol 1 (Steps 1-3).

  • Resin Addition: To the crude reaction mixture, add powdered calcium carbonate (~5 equiv. based on TBAF) followed by DOWEX® 50WX8 resin (~1.5 g per mmol of TBAF).[1]

  • Stirring: Add methanol to the suspension (typically equal to the volume of the reaction solvent) and stir vigorously at room temperature for 1-2 hours.[1]

  • Filtration: Prepare a small pad of Celite® in a fritted funnel and filter the reaction mixture.

  • Washing: Wash the filter cake thoroughly with methanol to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, now largely free of tetrabutylammonium salts.[1]

  • Purification: Further purify the product by flash column chromatography as needed.

G cluster_0 Fluoride-Mediated Silyl Ether Cleavage ROSiR3 Silyl Ether (R'-O-SiR3) pentavalent_Si Pentavalent Silicon Intermediate [R'-O-SiR3F]⁻ ROSiR3->pentavalent_Si Nucleophilic Attack F_ion Fluoride Ion (F⁻) (from TBAF) F_ion->pentavalent_Si RO_ion Alkoxide (R'-O⁻) pentavalent_Si->RO_ion Cleavage FSiR3 Fluorosilane (F-SiR3) pentavalent_Si->FSiR3 ROH Deprotected Alcohol (R'-OH) RO_ion->ROH workup Aqueous or Acidic Workup workup->ROH

References

Technical Support Center: Managing Aminoxy-tert-butyldimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminoxy-tert-butyldimethylsilane, also known as O-(tert-Butyldimethylsilyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful handling and application of this moisture-sensitive reagent. Our goal is to move beyond simple instructions and explain the causality behind each recommendation, ensuring your experiments are both reproducible and successful.

Part 1: Frequently Asked Questions - The Fundamentals

This section addresses the most common initial questions regarding the properties and stability of aminoxy-tert-butyldimethylsilane.

Q1: What is aminoxy-tert-butyldimethylsilane and why is it useful?

A1: Aminoxy-tert-butyldimethylsilane (TBSO-NH₂) is a hydroxylamine derivative where the oxygen atom is protected by a tert-butyldimethylsilyl (TBS) group. This silyl ether is a versatile synthetic intermediate. The TBS group is a sterically bulky protecting group, which makes the molecule relatively stable compared to smaller silyl ethers like trimethylsilyl (TMS) ethers.[1][2] It is frequently used in drug development and organic synthesis where a protected hydroxylamine moiety is required for subsequent transformations.

Q2: What does "moisture-sensitive" mean in the context of this reagent?

A2: "Moisture-sensitive" signifies that aminoxy-tert-butyldimethylsilane will readily react with water, leading to its degradation. This reaction is an irreversible hydrolysis of the silicon-oxygen bond.[3][4] Exposure to atmospheric humidity, residual water in solvents, or moisture adsorbed onto glassware is sufficient to initiate this degradation, compromising the reagent's purity and reactivity in your experiments.

Q3: What is the chemical mechanism of its degradation by water?

A3: The degradation occurs via hydrolysis of the silyl ether bond (Si-O). The silicon atom is electrophilic and susceptible to nucleophilic attack by water. This process can be catalyzed by either acid or base. The lone pair of electrons on the water molecule attacks the silicon center, leading to a pentacoordinate silicon intermediate. This intermediate then collapses, breaking the Si-O bond and resulting in the formation of tert-butyldimethylsilanol and hydroxylamine. The bulky tert-butyl group provides significant steric hindrance around the silicon atom, which slows the rate of hydrolysis compared to less hindered silyl ethers.[5][6]

Q4: How does the stability of the TBS group in this molecule compare to other common silyl protecting groups?

A4: The stability of silyl ethers is largely dictated by the steric bulk of the substituents on the silicon atom. Increased bulk hinders the approach of nucleophiles (like water) or other reagents.[1][2] The general order of stability is:

  • Least Stable: TMS (Trimethylsilyl)

  • TES (Triethylsilyl)

  • TBS/TBDMS (tert-Butyldimethylsilyl) - Our reagent of interest

  • TIPS (Triisopropylsilyl)

  • Most Stable: TBDPS (tert-Butyldiphenylsilyl)

This moderate stability makes the TBS group robust enough for many reaction conditions while still being removable under specific, controlled protocols, often using a fluoride source like tetra-n-butylammonium fluoride (TBAF).[1][2][5]

Part 2: Essential Protocols for Handling & Storage

Adherence to rigorous air-free techniques is not merely a suggestion but a requirement for success. Even trace amounts of moisture can significantly impact your results.

Recommended Storage Protocol

Proper storage is the first line of defense against degradation.

ParameterRecommendationRationale
Temperature 2–8 °C[3][7]Slows the rate of any potential decomposition reactions.
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Container Tightly sealed, original manufacturer's bottle (e.g., Sure/Seal™)The septum cap is designed for multiple punctures with a syringe while maintaining an inert atmosphere.[8][9]
Location Dry, well-ventilated area away from acids and oxidizers.[10]Prevents accidental contact with incompatible chemicals.
Experimental Workflow: Handling Moisture-Sensitive Reagents

The following protocol outlines the critical steps for transferring aminoxy-tert-butyldimethylsilane from its storage bottle to a reaction vessel. This workflow is designed to prevent atmospheric exposure at every step.

Step 1: Glassware Preparation

  • All glassware (flasks, syringes, needles) must be scrupulously dried to remove adsorbed moisture.

  • Method: Place glassware in an oven at >125 °C for a minimum of 4 hours, or preferably overnight.[8][9][11]

  • Action: Assemble the hot glassware (e.g., flask with condenser) and allow it to cool to room temperature under a positive pressure of dry inert gas (Argon or Nitrogen). This process, known as "flame-drying" with a heat gun while flushing with inert gas, is an alternative for assembled apparatus.[9][11]

Step 2: Establish an Inert Atmosphere

  • The reaction will be performed using Schlenk line or glovebox techniques.[12][13]

  • Method (Schlenk Line): Connect the cooled, assembled reaction flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "purge-and-refill" cycle at least three times to ensure all atmospheric gases are removed.[13]

Step 3: Solvent Preparation and Transfer

  • Use only anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but their water content should be verified for highly sensitive reactions.

  • Verification: The gold standard for quantifying trace water is Karl Fischer titration.[14][15] For many labs, using a freshly opened bottle of anhydrous solvent packaged under an inert atmosphere is a practical alternative.

  • Action: Transfer the anhydrous solvent to the reaction flask via a dry syringe or cannula under a positive pressure of inert gas.

Step 4: Reagent Transfer

  • Preparation: Allow the bottle of aminoxy-tert-butyldimethylsilane to warm to room temperature before opening to prevent condensation of moisture on the cold surface.

  • Method (Syringe Transfer):

    • Create a positive pressure of inert gas in the reaction flask, vented through an oil bubbler.[9]

    • Puncture the septum of the reagent bottle with a needle connected to your inert gas line to equalize pressure.

    • Using a dry syringe with a long needle, pierce the septum of the reagent bottle and draw the required volume of the reagent (if it is a liquid or solution). If it is a solid, this transfer must be done in a glovebox.

    • Quickly withdraw the syringe and insert it through the septum on your reaction flask.

    • Inject the reagent into the reaction flask.

    • Flush the syringe with inert gas before cleaning.

Below is a diagram illustrating this workflow.

G cluster_prep Preparation Phase cluster_reaction Reaction Setup cluster_transfer Reagent Transfer Dry_Glassware 1. Dry Glassware (Oven, >125°C, 4h+) Cool_Inert 2. Assemble & Cool Under Inert Gas Dry_Glassware->Cool_Inert Inert_Atmosphere 4. Establish Inert Atmosphere (3x Purge/Refill Cycle) Cool_Inert->Inert_Atmosphere Prep_Solvent 3. Prepare Anhydrous Solvent Add_Solvent 5. Add Solvent (Syringe/Cannula) Prep_Solvent->Add_Solvent Inert_Atmosphere->Add_Solvent Warm_Reagent 6. Warm Reagent Bottle to Room Temp Add_Solvent->Warm_Reagent Transfer_Reagent 7. Transfer Reagent (Dry Syringe) Warm_Reagent->Transfer_Reagent To_Reaction 8. Add to Reaction Flask Transfer_Reagent->To_Reaction

Caption: Inert atmosphere workflow for handling aminoxy-tert-butyldimethylsilane.

Part 3: Troubleshooting Guide

Even with careful technique, problems can arise. This section provides a logical framework for diagnosing and solving common issues.

Q5: My reaction yield was low, and NMR analysis shows byproducts consistent with hydrolyzed starting material. What went wrong?

A5: This is the most common failure mode and almost certainly points to moisture contamination. Use the following checklist to pinpoint the source:

  • Glassware Dryness: Was the glassware oven-dried for a sufficient time and cooled under a continuous flow of inert gas? Even small, complex pieces like condensers can trap moisture if not dried properly.[8][9]

  • Solvent Quality: Was the solvent truly anhydrous? A previously opened bottle, even of an "anhydrous" grade, can absorb atmospheric moisture. Consider using a fresh bottle or drying the solvent over a suitable agent (e.g., molecular sieves) and verifying its water content. Commercial organic solvents can contain anywhere from 10 to over 200 ppm of water.[16]

  • Inert Atmosphere Integrity: Was a positive pressure of inert gas maintained throughout the entire experiment? A common error is a brief lapse during reagent addition. Ensure the bubbler indicates a slight positive pressure at all times.[11]

  • Reagent Handling: Was the reagent bottle allowed to fully warm to room temperature before use? Transferring a cold bottle into the lab environment will cause atmospheric water to condense on it, which can be introduced when the septum is pierced.

Q6: I am performing a reaction that requires an aqueous workup. How can I prevent the degradation of my TBS-protected product?

A6: While the TBS group is relatively robust, it can be cleaved under harsh acidic or basic conditions, especially during prolonged workups.[1]

  • Neutralize First: Before extraction, carefully neutralize the reaction mixture to a pH of ~7 using a buffered solution.

  • Use Mild Buffers: Wash the organic layer with saturated sodium bicarbonate (to remove acid) or saturated ammonium chloride (to remove base) instead of strong acids or bases.[1]

  • Minimize Contact Time: Perform extractions quickly and avoid letting the organic and aqueous layers sit together for extended periods.[1]

  • Consider a Non-Aqueous Workup: If the product is extremely sensitive, explore filtering the reaction mixture through a plug of celite or silica gel with anhydrous solvents as an alternative to an aqueous wash.

Q7: My product, which contains the TBS-O-N moiety, is decomposing during purification by silica gel chromatography. What should I do?

A7: Standard silica gel is inherently acidic and can catalyze the hydrolysis of silyl ethers.[1]

  • Neutralize the Silica: Prepare a slurry of the silica gel in your eluent and add ~1% triethylamine or another non-nucleophilic base. After stirring, pack the column as usual. This will neutralize the acidic sites on the silica surface.[1]

  • Use Pre-Treated Silica: Commercially available neutral or deactivated silica gel is an excellent alternative.

  • Optimize Eluent: Avoid using protic solvents like methanol in your eluent system if possible, as they can facilitate hydrolysis on the acidic silica surface.[1]

Below is a troubleshooting decision tree to help diagnose experimental issues.

Caption: Troubleshooting decision tree for experiments with aminoxy-tert-butyldimethylsilane.

References

Technical Support Center: Reaction Condition Optimization for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their asymmetric synthesis experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during asymmetric synthesis in a question-and-answer format.

Low Enantioselectivity

Question: My reaction is proceeding with a high yield, but the enantiomeric excess (ee) is consistently low. What are the potential causes and how can I improve it?

Answer: Low enantioselectivity is a common challenge and can stem from several factors related to the catalyst, substrate, and reaction conditions. A systematic approach is crucial for identifying and resolving the issue.[1][2]

Potential Causes & Solutions:

  • Catalyst Integrity and Purity:

    • Is the catalyst or ligand pure? Impurities can interfere with the catalytic cycle or act as poisons. Ensure the chiral ligand and catalyst are of high enantiomeric and chemical purity.[2][3]

    • Has the catalyst been properly activated and handled? Many catalysts are sensitive to air and moisture. Ensure proper handling under inert conditions if necessary.[2][4]

    • Is the catalyst loading optimal? Both too low and too high catalyst loadings can sometimes lead to decreased enantioselectivity. A screening of catalyst loadings is recommended.[4]

  • Reaction Conditions:

    • Is the temperature optimized? Generally, lower temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this is not a universal rule, and some reactions benefit from higher temperatures. A temperature screening study is advisable.[4][5]

    • Is the solvent appropriate? The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state and, therefore, the enantioselectivity. Screening a range of solvents is often beneficial.[6]

  • Substrate and Reagents:

    • Are the starting materials pure? Impurities in the substrate or reagents can interfere with the catalyst, leading to poor stereocontrol.[2][3]

  • Racemization:

    • Is the product racemizing under the reaction or workup conditions? Analyze the ee at different reaction times to investigate this possibility. If racemization is occurring, consider milder reaction or workup conditions.

Poor Yield

Question: My reaction shows high enantioselectivity, but the yield of the desired product is unacceptably low. What steps can I take to improve it?

Answer: Low yield in an otherwise selective reaction can be frustrating. A careful review of the entire experimental procedure is necessary.

Potential Causes & Solutions:

  • Catalyst Deactivation:

    • Is the catalyst being deactivated? Impurities in the substrate or solvent can poison the catalyst. Ensure all components are pure and, if necessary, run the reaction in a glovebox under an inert atmosphere. Consider screening for more robust catalysts.[1]

  • Reaction Kinetics:

    • Is the reaction stalling at low conversion? This could be due to catalyst deactivation or product inhibition. Try increasing the catalyst loading or the reaction temperature, but monitor the effect on enantioselectivity.[1][3]

    • Is the reaction time sufficient? Monitor the reaction progress over time to ensure it has reached completion.

  • Reagent and Substrate Issues:

    • Is there an issue with reagent stoichiometry? Carefully check the amounts of all reagents.

    • Are the reactants fully dissolved? Poor solubility can lead to a slow, heterogeneous reaction. Select a solvent in which all reactants are fully soluble at the reaction temperature.[3]

  • Workup and Purification:

    • Is the product being lost during workup or purification? Optimize the workup procedure (e.g., pH adjustments, choice of extraction solvent) and consider alternative purification methods if the product is unstable on silica gel.[1]

Reproducibility Issues

Question: I am having trouble reproducing my results, especially the enantioselectivity. What could be the cause?

Answer: Lack of reproducibility is a common problem and often points to subtle variations in experimental conditions.

Potential Causes & Solutions:

  • Reagent and Solvent Quality: The quality of commercially available reagents and solvents can vary between batches. Use freshly purified solvents and reagents for critical experiments.

  • Catalyst Handling: Even brief exposure of air- and moisture-sensitive catalysts to the atmosphere can affect performance. Handle these catalysts in a glovebox or under a stream of inert gas.[7]

  • Temperature Control: Fluctuations in reaction temperature can significantly impact both yield and enantioselectivity. Use a reliable thermostat or cryostat to maintain a constant temperature.[7]

  • Stirring: Ensure consistent and efficient stirring. Poor mixing can lead to localized concentration gradients and affect the reaction rate and selectivity.[7]

  • Order of Addition: The order in which reagents are added can be critical. For instance, pre-forming the catalyst by mixing the metal precursor and the chiral ligand before adding the substrate can be crucial for achieving high enantioselectivity.

Data Presentation: Optimizing Reaction Parameters

The following tables provide examples of how varying reaction parameters can influence the outcome of an asymmetric synthesis.

Table 1: Effect of Catalyst Loading on a Hypothetical Asymmetric Michael Addition
Catalyst Loading (mol%)Enantiomeric Excess (ee, %)Yield (%)
0.58595
1.09298
2.09599
5.09399
10.08897
Data is illustrative and compiled from general trends observed in the literature.
Table 2: Influence of Solvent on the Proline-Catalyzed Aldol Reaction of Cyclopentanone
SolventEnantiomeric Ratio (er)
Hexane65:35
MethanolNot Specified
AcetonitrileNot Specified
DMSO95:5
Data from a study on proline-catalyzed aldol reactions.[8]
Table 3: Effect of Temperature and Base on the Asymmetric Hydrogenation of Acetophenone
EntryTemperature (°C)BaseConversion (%)Enantiomeric Excess (ee, %)
125K₂CO₃9682
225Na₂CO₃9580
325Cs₂CO₃9785
40Cs₂CO₃9892
5-20Cs₂CO₃9895
Data from the optimization of reaction conditions for the asymmetric hydrogenation of acetophenone.[3]

Experimental Protocols

Detailed methodologies for key optimization experiments are provided below.

Protocol 1: General Procedure for Solvent Screening

Objective: To identify the optimal solvent for a given asymmetric transformation to maximize enantioselectivity and/or yield.

Methodology:

  • Preparation: In an inert atmosphere glovebox, arrange a series of clean, dry reaction vials.

  • Stock Solutions: Prepare stock solutions of the substrate, reagent(s), and an internal standard in a solvent known to dissolve all components to ensure accurate and consistent dispensing.

  • Reaction Setup:

    • To each vial, add the catalyst.

    • Add an equal volume of a different anhydrous solvent to each vial (e.g., Toluene, THF, CH₂Cl₂, Hexane, Acetonitrile).

    • Add the substrate and reagent(s) from their stock solutions.

  • Execution:

    • Seal the vials and place them on a stirrer plate at a constant temperature.

    • Run all reactions for the same amount of time.

  • Analysis:

    • Quench the reactions.

    • Determine the conversion and enantiomeric excess for each reaction using a validated analytical method (e.g., chiral HPLC or GC).

  • Selection: Identify the solvent that provides the best balance of reaction rate, yield, and high enantioselectivity.

Protocol 2: General Procedure for Temperature Optimization

Objective: To determine the optimal reaction temperature for achieving the highest enantioselectivity.

Methodology:

  • Preparation: Set up a series of identical reactions in parallel, each in a vessel equipped with a stir bar and under an inert atmosphere.

  • Execution:

    • Add the catalyst, substrate, and optimal solvent (determined from solvent screening) to each reaction vessel.

    • Allow the reaction mixtures to equilibrate to their target temperatures (e.g., 40°C, room temperature, 0°C, -20°C, -40°C, -78°C) using appropriate cooling or heating baths.

    • Initiate the reactions by adding the final reagent.

    • Run all reactions for the same amount of time.

  • Analysis:

    • Quench the reactions at the designated time.

    • Analyze the enantiomeric excess and conversion for each reaction.

  • Selection: Identify the temperature that provides the highest enantioselectivity with an acceptable reaction rate.

Protocol 3: General Procedure for Catalyst Loading Optimization

Objective: To find the minimum amount of catalyst required to achieve high yield and enantioselectivity in a reasonable timeframe.

Methodology:

  • Preparation: In an inert atmosphere, arrange a series of reaction vials.

  • Reaction Setup:

    • To each vial, add a different amount of the catalyst (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%).

    • Add the optimal solvent and temperature conditions previously determined.

    • Add the substrate and reagents.

  • Monitoring:

    • Monitor the progress of each reaction over time by taking aliquots and analyzing for conversion and enantioselectivity.

  • Evaluation:

    • Compare the reaction rates, final yields, and enantioselectivities for each catalyst loading.

    • Select the lowest catalyst loading that provides the desired outcome in an acceptable reaction time.

Protocol 4: Design of Experiments (DoE) for Reaction Optimization

Objective: To systematically and efficiently screen multiple reaction parameters simultaneously to find the optimal conditions.[9][10][11]

Workflow:

  • Define Objective and Responses:

    • Objective: To maximize yield and enantiomeric excess.

    • Responses: Yield (%) and Enantiomeric Excess (ee, %).

  • Identify Factors and Ranges:

    • Identify the key reaction parameters (factors) to be investigated (e.g., temperature, catalyst loading, concentration, solvent ratio).

    • Define a high and low level for each factor.

  • Select a Design:

    • For initial screening to identify the most significant factors, a fractional factorial design can be used.

    • For optimization, a full factorial or a response surface methodology (RSM) design (e.g., Box-Behnken or Central Composite Design) is appropriate.[12]

  • Execute Experiments: Run the experiments in a randomized order as specified by the DoE software.

  • Analyze Results:

    • Input the experimental results (yield and ee) into the DoE software.

    • Use statistical analysis (e.g., ANOVA) to determine the significant factors and their interactions.

    • Generate response surface models to visualize the relationship between the factors and the responses.

  • Confirmation and Optimization: Use the model to predict the optimal conditions and run a confirmation experiment to validate the model's prediction.

Visualizations

Troubleshooting Workflow for Low Enantioselectivity

Troubleshooting_Low_ee start Low Enantioselectivity Observed purity Verify Purity of Substrates & Reagents start->purity setup Confirm Reaction Setup (Inert atmosphere, dry solvents) purity->setup temp Screen Reaction Temperature setup->temp solvent Screen Solvents temp->solvent catalyst Screen Catalyst/ Ligand Variants solvent->catalyst loading Optimize Catalyst Loading catalyst->loading end Optimal Conditions Identified loading->end

Caption: A systematic workflow for troubleshooting low enantioselectivity.[1]

General Workflow for Reaction Condition Optimization

Reaction_Optimization_Workflow start Initial Reaction Conditions solvent_screen Solvent Screening start->solvent_screen temp_screen Temperature Screening solvent_screen->temp_screen catalyst_loading Catalyst Loading Optimization temp_screen->catalyst_loading concentration Concentration Optimization catalyst_loading->concentration optimized Optimized Conditions concentration->optimized

Caption: A general workflow for the systematic optimization of reaction conditions.

Logical Relationship of Key Parameters in Asymmetric Synthesis

Parameter_Relationships Catalyst Catalyst/Ligand Structure & Purity Yield Yield Catalyst->Yield Enantioselectivity Enantioselectivity (ee) Catalyst->Enantioselectivity Primary Effect Substrate Substrate Structure & Purity Substrate->Yield Substrate->Enantioselectivity Solvent Solvent Solvent->Yield Solubility Solvent->Enantioselectivity Influences Transition State Temperature Temperature Temperature->Yield Reaction Rate Temperature->Enantioselectivity ΔΔG‡ vs. kT Concentration Concentration/ Catalyst Loading Concentration->Yield Reaction Rate Concentration->Enantioselectivity Aggregation

Caption: Interrelationship of key experimental parameters affecting the outcome of an asymmetric synthesis.

References

Technical Support Center: Synthesis of Sterically Hindered Hydroxylamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sterically hindered hydroxylamines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of sterically hindered hydroxylamines, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Steric Hindrance: The bulky nature of the substrates is impeding the reaction.- Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments. For some reactions, higher temperatures can overcome the activation energy barrier imposed by steric hindrance.- Prolong Reaction Time: Monitor the reaction over an extended period (e.g., 24-48 hours) using techniques like TLC or LC-MS to check for slow conversion.- Choose a Less Hindered Reagent: If possible, select a synthetic route that utilizes a less sterically demanding reagent.- Use of Additives: For certain reactions, Lewis acid additives can enhance reactivity.[1]
Inappropriate Solvent: The chosen solvent may not be optimal for the reaction.- Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities. For instance, in the synthesis of O-tert-butyl-N,N-disubstituted hydroxylamines, anhydrous THF is effective.[2] In other cases, a combination of solvents like dichloromethane and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to improve yields.[1]
Catalyst Inactivity or Incompatibility: The catalyst may be poisoned, decomposed, or unsuitable for the sterically demanding substrate.- Select a Robust Catalyst: For catalytic reductions of oximes, earth-abundant metal catalysts like nickel have shown high efficiency.[3] Platinum-based heterogeneous catalysts have also been used but may require acidic conditions.[4][5][6]- Check Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration.- Ensure Anhydrous/Inert Conditions: If the catalyst is sensitive to air or moisture, ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Poor Nucleophilicity/Basicity of Substrate: The inherent electronic properties of the starting material may hinder the reaction.- Change the Base: When a base is required, screen different organic and inorganic bases of varying strengths. For example, in the synthesis of O-acyl-N,N-disubstituted hydroxylamines, Cs2CO3 has been used effectively.[3]

Issue 2: Formation of Significant Side Products

Side Product Potential Cause Troubleshooting Steps
Amine (from Oxime Reduction): Over-reduction of the hydroxylamine product or cleavage of the N-O bond.- Milder Reducing Agent: Switch to a less reactive hydride source or reduce the equivalents of the reducing agent.- Optimize Reaction Conditions: Lower the reaction temperature and pressure (for hydrogenations).- Catalyst Selection: The choice of catalyst can significantly influence selectivity. For instance, dimethyl sulfoxide can inhibit the further hydrogenation of hydroxylamines to anilines in the reduction of nitroaromatics.[7]
Benzamide (from Secondary Amine Oxidation): Competing N-C bond formation instead of N-O bond formation.- Sterically Matched Reagents: For less sterically hindered secondary amines, using a more sterically hindered electrophile (e.g., 2,6-dimethyl-tert-butylperbenzoate instead of tert-butylperbenzoate) can favor the desired N-O bond formation.[8]- Solvent Effects: The choice of solvent can influence the reaction pathway. For example, using THF instead of CH2Cl2 has been shown to alter reactivity in certain syntheses.[3]
Nitrones (from Oxidation of Secondary Amines): Over-oxidation of the desired hydroxylamine.- Control Stoichiometry of Oxidant: Carefully control the equivalents of the oxidizing agent to avoid over-oxidation.[9]- Milder Oxidizing Agent: Employ a milder or more selective oxidant. Choline peroxydisulfate has been reported to prevent over-oxidation to nitrones.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing sterically hindered hydroxylamines?

A1: The primary methods include:

  • Oxidation of sterically hindered secondary amines: This approach directly forms the N-O bond. Common oxidants include benzoyl peroxide and choline peroxydisulfate.[9][10] Care must be taken to avoid over-oxidation to nitrones.[9]

  • Catalytic reduction of sterically hindered oximes: This is a widely used method, but challenges include preventing over-reduction to the corresponding amine and the lability of the N-O bond.[4][5][6]

  • Direct N-O bond formation: This involves the reaction of a nitrogen nucleophile (like a magnesium amide) with an oxygen electrophile (like a perester). This method has proven effective for synthesizing O-tert-butyl-N,N-disubstituted hydroxylamines.[2][11][12]

Q2: How does steric hindrance affect the choice of synthetic strategy?

A2: Steric hindrance is a critical factor. For instance, in the direct N-O bond formation using magnesium amides and peresters, a "steric matching" principle applies. Less sterically hindered amines may require a more hindered perester to prevent side reactions like benzamide formation. Conversely, highly hindered amines can react efficiently with less hindered peresters.[8]

Q3: Are protecting groups necessary for the synthesis of sterically hindered hydroxylamines?

A3: The need for protecting groups is context-dependent. While some modern methods aim for protecting-group-free syntheses, traditional alkylation routes often rely on protecting groups like N-hydroxyphthalimide (NHPI).[3] For more complex molecules or peptide synthesis, nitrone protecting groups for N-hydroxy-α-amino acids have been developed.[13] UV-cleavable protecting groups for the hydroxylamine moiety also exist.[7][14]

Q4: What are some key considerations for the catalytic reduction of sterically hindered oximes?

A4: Key factors include the choice of catalyst, solvent, and reaction conditions. Platinum-based catalysts are often effective but may require acidic conditions.[4][5][6] The E/Z geometry of the oxime can also influence the stereoselectivity of the reduction. A significant challenge is preventing the reductive cleavage of the weak N-O bond, which leads to the formation of the primary amine as a side product.[4][5][6]

Q5: Can you recommend a general procedure for the synthesis of O-tert-butyl-N,N-disubstituted hydroxylamines?

A5: A successful method involves the direct N-O bond formation using magnesium amides and a suitable perester. A general protocol is provided in the "Experimental Protocols" section below. This method is advantageous due to its mild reaction conditions and broad functional group tolerance.[2]

Quantitative Data Summary

The following tables summarize yields for selected syntheses of sterically hindered hydroxylamines under various conditions.

Table 1: Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines via Direct N-O Bond Formation

Amine SubstratePerester ElectrophileYield (%)Reference
Dibenzylaminetert-Butyl 2,6-dimethylperbenzoate80[3]
N-Methylanilinetert-Butyl 2,6-dimethylperbenzoate75[3]
Piperidinetert-Butyl 2,6-dimethylperbenzoate65[3]
Morpholinetert-Butyl perbenzoate0 (Benzamide formed)[8]
Morpholinetert-Butyl 2,6-dimethylperbenzoate72[8]

Table 2: Catalytic Reduction of Sterically Congested Oximes

Oxime SubstrateCatalyst/ConditionsProductYield (%)Reference
tert-Butyl substituted oximeNi-catalyst, 50 bar H2Corresponding Hydroxylamine90[3]
Aryl ketoximesNi/(R,R)-Quinoxp* catalystN,O-disubstituted hydroxylamine97[3]
Azide-bearing oxime etherModified standard conditions, 20 bar H2Corresponding Hydroxylamine80[3]

Table 3: Oxidation of Sterically Hindered Secondary Amines

Secondary AmineOxidant/ConditionsProductYield (%)Reference
Dibenzylaminem-CPBA, CH2Cl2O-benzoyl-N,N-dibenzylhydroxylamine89[3]
DiisopropylamineCholine Peroxydisulfate, 60°C, 1hN,N-diisopropylhydroxylamine96[9]

Experimental Protocols

Protocol 1: Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines via Direct N-O Bond Formation [2]

This protocol is adapted from the work of Hill and Crich (2021).

Materials:

  • Appropriate secondary amine

  • Anhydrous Tetrahydrofuran (THF)

  • Ethylmagnesium bromide (EtMgBr, 3 M in diethyl ether)

  • tert-Butyl 2,6-dimethylperbenzoate (or other suitable perester)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Under an argon atmosphere, dissolve the secondary amine (2.5 eq.) in anhydrous THF at 0°C.

  • To the stirred solution, add EtMgBr (2.0 eq.) dropwise. Stir the resulting magnesium amide solution for 15 minutes at 0°C.

  • In a separate flask, dissolve the perester (1.0 eq.) in a minimal amount of anhydrous THF.

  • Add the perester solution dropwise to the stirred magnesium amide solution at 0°C.

  • Stir the reaction mixture for an additional 15 minutes (total reaction time of 30 minutes) at 0°C.

  • Quench the reaction by diluting with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with an appropriate mixture of EtOAc and Hexanes) to afford the desired O-tert-butyl-N,N-disubstituted hydroxylamine.

Protocol 2: Catalytic Reduction of a Sterically Hindered Oxime using a Nickel Catalyst [3]

This protocol is a general representation based on the work of Zhang (2022).

Materials:

  • Sterically hindered ketoxime

  • Nickel catalyst system (e.g., Ni/(R,R)-Quinoxp*)

  • Solvent (e.g., TFE/AcOH mixture)

  • Hydrogen gas (H2)

  • High-pressure reactor (autoclave)

Procedure:

  • To a high-pressure reactor, add the sterically hindered ketoxime and the nickel catalyst system under an inert atmosphere.

  • Add the appropriate solvent mixture.

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).

  • Stir the reaction mixture at the appropriate temperature for the required duration. Monitor the reaction progress if possible.

  • After the reaction is complete, carefully vent the reactor and purge with an inert gas.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography or crystallization) to yield the N,O-disubstituted hydroxylamine.

Visualizations

Troubleshooting_Low_Yield Start Low or No Yield Check_Sterics Is Steric Hindrance a Likely Issue? Start->Check_Sterics Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Prolong Reaction Time Check_Sterics->Optimize_Conditions Yes Check_Solvent Is the Solvent Optimal? Check_Sterics->Check_Solvent No Change_Reagent Consider Alternative Reagent or Route Optimize_Conditions->Change_Reagent End Improved Yield Optimize_Conditions->End Change_Reagent->End Solvent_Screen Perform Solvent Screen Check_Solvent->Solvent_Screen No Check_Catalyst Is the Catalyst Active/Appropriate? Check_Solvent->Check_Catalyst Yes Solvent_Screen->End Catalyst_Screen Screen Catalysts and/or Optimize Loading Check_Catalyst->Catalyst_Screen No Check_Catalyst->End Yes Catalyst_Screen->End

Caption: Troubleshooting workflow for low reaction yield.

Synthetic_Method_Selection Start Select Synthetic Method for Sterically Hindered Hydroxylamine Substrate_Type What is the starting material? Start->Substrate_Type Secondary_Amine Sterically Hindered Secondary Amine Substrate_Type->Secondary_Amine Secondary Amine Oxime Sterically Hindered Oxime Substrate_Type->Oxime Oxime Amine_Nucleophile Amine Nucleophile for N-O bond formation Substrate_Type->Amine_Nucleophile Other N-nucleophile Oxidation Oxidation of Secondary Amine Secondary_Amine->Oxidation Reduction Reduction of Oxime Oxime->Reduction NO_Bond_Formation Direct N-O Bond Formation Amine_Nucleophile->NO_Bond_Formation Considerations_Oxidation Considerations: - Over-oxidation to nitrone - Choice of oxidant Oxidation->Considerations_Oxidation Considerations_Reduction Considerations: - Over-reduction to amine - N-O bond cleavage - Catalyst choice Reduction->Considerations_Reduction Considerations_NO Considerations: - Steric matching of reagents - Side reaction to benzamide NO_Bond_Formation->Considerations_NO

Caption: Decision tree for selecting a synthetic method.

Side_Reactions cluster_oxime Oxime Reduction cluster_amine Secondary Amine Oxidation Oxime R2C=NOH Sterically Hindered Oxime Hydroxylamine R2CH-NHOH Desired Product Oxime->Hydroxylamine Controlled Reduction Amine R2CH-NH2 Side Product Oxime->Amine N-O Cleavage Hydroxylamine->Amine Over-reduction Sec_Amine R2NH Sterically Hindered Amine Hydroxylamine2 R2NOH Desired Product Sec_Amine->Hydroxylamine2 Controlled Oxidation Benzamide R(CO)NR' Side Product (with peresters) Sec_Amine->Benzamide N-C Bond Formation Nitroxide R2NO• Side Product Hydroxylamine2->Nitroxide Over-oxidation

Caption: Common side reactions in hydroxylamine synthesis.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of O-(tert-Butyldimethylsilyl)hydroxylamine and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of chemical reagents is paramount. O-(tert-Butyldimethylsilyl)hydroxylamine is a key building block in organic synthesis, valued for its role in the formation of oximes and nitrones, and as a precursor to hydroxylamine-containing compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of this compound and its sterically diverse analogues, O-(Triisopropylsilyl)hydroxylamine and O-(Triphenylsilyl)hydroxylamine.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and two common alternatives. The data has been compiled from publicly available spectral databases.

Table 1: ¹H NMR Spectral Data

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
This compound -Si-C(CH₃)₃0.89s9H
-Si-(CH₃)₂0.07s6H
-NH₂5.35br s2H
O-(Triisopropylsilyl)hydroxylamine -Si-CH(CH₃)₂1.05 - 1.15m18H
-Si-CH(CH₃)₂1.15 - 1.25m3H
-NH₂5.40br s2H
O-(Triphenylsilyl)hydroxylamine -Si-(C₆H₅)₃7.30 - 7.60m15H
-NH₂6.10br s2H

Table 2: ¹³C NMR Spectral Data

CompoundFunctional GroupChemical Shift (δ, ppm)
This compound -Si-C(CH₃)₃25.9
-Si-C(CH₃)₃18.1
-Si-(CH₃)₂-5.9
O-(Triisopropylsilyl)hydroxylamine -Si-CH(CH₃)₂17.9
-Si-CH(CH₃)₂12.0
O-(Triphenylsilyl)hydroxylamine -Si-C (ipso)134.5
-Si-C-C (ortho)135.2
-Si-C-C-C (meta)127.8
-Si-C-C-C-C (para)129.8

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of silyl-protected hydroxylamines. Specific parameters may need to be optimized for individual instruments and samples.

Sample Preparation:

  • Weigh approximately 5-10 mg of the silyl-protected hydroxylamine for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

NMR Data Acquisition:

  • Instrument: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A range appropriate for proton spectra (e.g., -2 to 12 ppm).

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A range appropriate for carbon spectra (e.g., -10 to 220 ppm).

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

Structure-Spectra Correlations

The chemical shifts observed in the NMR spectra of these silyl-protected hydroxylamines are consistent with their molecular structures.

G cluster_tbs This compound cluster_tips O-(Triisopropylsilyl)hydroxylamine cluster_tps O-(Triphenylsilyl)hydroxylamine TBS Si tBu C(CH₃)₃ TBS->tBu Me1 CH₃ TBS->Me1 Me2 CH₃ TBS->Me2 O O TBS->O NH2 NH₂ O->NH2 TIPS Si iPr1 CH(CH₃)₂ TIPS->iPr1 iPr2 CH(CH₃)₂ TIPS->iPr2 iPr3 CH(CH₃)₂ TIPS->iPr3 O2 O TIPS->O2 NH2_2 NH₂ O2->NH2_2 TPS Si Ph1 C₆H₅ TPS->Ph1 Ph2 C₆H₅ TPS->Ph2 Ph3 C₆H₅ TPS->Ph3 O3 O TPS->O3 NH2_3 NH₂ O3->NH2_3

Caption: Molecular structures of the compared silyl-protected hydroxylamines.

In this compound, the protons of the tert-butyl group appear as a sharp singlet around 0.89 ppm, while the methyl groups directly attached to the silicon atom resonate further upfield at approximately 0.07 ppm. The labile amine protons give rise to a broad singlet, the chemical shift of which can be concentration and solvent dependent.

For O-(Triisopropylsilyl)hydroxylamine, the increased steric bulk and the presence of methine protons in the isopropyl groups lead to more complex multiplets in the ¹H NMR spectrum. The downfield shift of the aromatic protons in O-(Triphenylsilyl)hydroxylamine is a characteristic feature of phenyl groups attached to silicon.

The ¹³C NMR spectra show the expected signals for the different carbon environments. The upfield chemical shifts for the methyl and tert-butyl carbons in the tert-butyldimethylsilyl group are typical for alkyl groups attached to silicon. The aromatic carbons of the triphenylsilyl group appear in the characteristic downfield region for sp² hybridized carbons.

This comparative guide provides a foundational understanding of the NMR spectral features of this compound and its analogues, aiding in their identification, purity assessment, and effective use in research and development.

Experimental Protocol: FTIR Analysis of Solid Samples

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the FTIR Spectroscopic Analysis of O-tert-Butyldimethylsilylhydroxylamine (TBS-ONH2)

For researchers, scientists, and professionals engaged in drug development and organic synthesis, O-tert-Butyldimethylsilylhydroxylamine (TBS-ONH2) is a valuable reagent, primarily utilized for the protection of hydroxyl groups. Its spectroscopic characterization is crucial for identity confirmation and quality control. This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectroscopic data of TBS-ONH2 with relevant alternative compounds, supported by experimental protocols and data visualizations.

A standard and reliable method for obtaining the FTIR spectrum of a solid organic compound like TBS-ONH2 is the Potassium Bromide (KBr) pellet technique.

Objective: To prepare a sample of a solid organic compound in a KBr pellet for analysis by transmission FTIR spectroscopy.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • Infrared lamp or oven for drying

  • Spatula

  • Analytical balance

  • Potassium Bromide (KBr), spectroscopy grade

  • The solid sample (e.g., TBS-ONH2)

Procedure:

  • Drying: Thoroughly dry the spectroscopic grade KBr under an infrared lamp or in an oven to remove any adsorbed water, which can interfere with the FTIR spectrum, particularly in the O-H stretching region.

  • Grinding: In the agate mortar, grind a small amount (1-2 mg) of the solid sample until it becomes a fine, uniform powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar containing the ground sample. Mix the sample and KBr thoroughly by gentle grinding with the pestle until a homogeneous mixture is obtained.

  • Pellet Formation: Transfer the mixture to the pellet-forming die. Apply pressure using the hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Data Presentation: Comparative FTIR Analysis

The following table summarizes the expected and observed vibrational frequencies for TBS-ONH2 and comparable compounds. The data for TBS-ONH2 is predicted based on its functional groups and comparison with related molecules.

Functional Group Vibrational Mode **TBS-ONH2 (Predicted, cm⁻¹) **Hydroxylamine Hydrochloride (Observed, cm⁻¹)[1][2][3][4][5] tert-Butyldimethylsilyl Chloride (Observed, cm⁻¹)[6][7] O-(Trimethylsilyl)hydroxylamine (Analogous Compound)[8][9]
N-H Symmetric & Asymmetric Stretch3300 - 3400~3200 - 3400N/A3300 - 3400
N-H Bending (Scissoring)~1600~1563N/A~1600
C-H Alkyl Stretch2850 - 2960N/A2850 - 29602850 - 2960
C-H Alkyl Bend1360 - 1470N/A1360 - 14701360 - 1470
Si-O Stretch1000 - 1100N/AN/A~1050
N-O Stretch~900~1000N/A~900
Si-C Stretch/Bend800 - 850N/A800 - 850800 - 850
C-N Stretch1000 - 1250~1115N/A1000 - 1250

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for FTIR analysis and the chemical structure of TBS-ONH2 with its key vibrational modes.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis start Start drying Dry KBr start->drying grind_sample Grind Solid Sample drying->grind_sample mix Mix Sample with KBr grind_sample->mix pelletize Form KBr Pellet mix->pelletize acquire Acquire FTIR Spectrum pelletize->acquire process Process and Analyze Data acquire->process end End process->end

FTIR Experimental Workflow

TBS-ONH2 Structure and Vibrational Modes

References

A Comparative Guide to the Mass Spectrometry of Silylated Hydroxylamine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of analytical methodologies for the detection and quantification of hydroxylamine, focusing on silylation followed by Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective analysis of performance, experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their applications.

Hydroxylamine and its derivatives are crucial reagents and intermediates in the pharmaceutical and chemical industries. However, their potential genotoxicity necessitates sensitive and reliable analytical methods for their detection and quantification at trace levels. This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of hydroxylamine, with a particular focus on the widely used technique of silylation followed by GC-MS. We will also explore alternative methods, presenting their performance data to offer a well-rounded perspective for researchers, scientists, and drug development professionals.

Performance Comparison of Analytical Methods

The choice of an analytical method for hydroxylamine is often dictated by the required sensitivity, the sample matrix, and the available instrumentation. Here, we compare three prominent mass spectrometry-based methods: silylation followed by GC-MS, derivatization with acetone followed by GC-MS, and a direct Liquid Chromatography-Mass Spectrometry (LC-MS) approach. The following table summarizes their key performance metrics.

ParameterSilylation-GC-MSAcetone Derivatization-GC-MSDirect LC-MS
Limit of Detection (LOD) 30 ng/mL[1]0.45 µg/ml[2]0.008 ppm
Limit of Quantification (LOQ) Not explicitly foundNot explicitly found0.025 ppm
Linearity Range Not explicitly foundUp to 2.7 µg/ml[2]0.025 - 0.075 ppm
Precision (%RSD) Not explicitly found<10%Not explicitly found
Accuracy (% Recovery) Not explicitly foundNot explicitly found72-96%

Mass Spectrometry Data of Hydroxylamine Derivatives

The derivatization of hydroxylamine is essential for GC-MS analysis to improve its volatility and thermal stability. Silylation and reaction with acetone are two common derivatization strategies.

Silylated Hydroxylamine Derivatives

Silylation of hydroxylamine with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can yield di- and tri-trimethylsilyl (TMS) derivatives.

Di-TMS Hydroxylamine:

  • Molecular Formula: C₆H₁₉NOSi₂

  • Molecular Weight: 177.39 g/mol

  • Key Mass Fragments (m/z): 177 (M+), 162, 147, 73

Tri-TMS Hydroxylamine:

  • Molecular Formula: C₉H₂₇NOSi₃

  • Molecular Weight: 249.57 g/mol

  • Key Mass Fragments (m/z): 249 (M+), 234, 147, 73

Acetone Oxime Derivative

The reaction of hydroxylamine with acetone produces acetone oxime, which is amenable to GC-MS analysis.

  • Molecular Formula: C₃H₇NO

  • Molecular Weight: 73.09 g/mol

  • Key Mass Fragments (m/z): 73 (M+), 58, 43, 42[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the experimental protocols for the three analytical methods discussed.

Silylation Derivatization for GC-MS Analysis

This protocol is a representative procedure for the silylation of hydroxylamine.

Materials:

  • Hydroxylamine hydrochloride standard

  • Silylating reagent (e.g., BSTFA with 1% TMCS, or MSTFA)

  • Pyridine (anhydrous)

  • Organic solvent (e.g., hexane or ethyl acetate)

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of hydroxylamine hydrochloride standard into a reaction vial.

  • Derivatization:

    • Add 100 µL of anhydrous pyridine to the vial.

    • Add 100 µL of the silylating reagent (e.g., BSTFA with 1% TMCS).

    • Seal the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Extraction (Optional): After cooling, the derivative can be extracted with an organic solvent like hexane.

  • GC-MS Analysis:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.

Acetone Derivatization for GC-MS Analysis

This method provides a simple and rapid derivatization for hydroxylamine.

Materials:

  • Hydroxylamine hydrochloride standard

  • Acetone

  • Pyridine

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a standard solution of hydroxylamine hydrochloride.

  • Derivatization:

    • To an aliquot of the standard solution, add acetone and a small amount of pyridine as a catalyst.

    • Vortex the mixture to ensure complete reaction.

  • GC-MS Analysis:

    • Inject an aliquot of the reaction mixture directly into the GC-MS.

    • GC Conditions: Use a suitable column (e.g., DB-5ms) with a temperature program that allows for the separation of acetone oxime from the solvent front.

    • MS Conditions: Monitor the characteristic ion of acetone oxime at m/z 73 in Selected Ion Monitoring (SIM) mode for quantification.

Direct LC-MS Analysis

This method offers the advantage of analyzing hydroxylamine without the need for derivatization.

Materials:

  • Hydroxylamine hydrochloride standard

  • LC-MS grade water and acetonitrile

  • Formic acid

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a standard solution of hydroxylamine hydrochloride in a suitable solvent (e.g., water:acetonitrile).

  • LC-MS Analysis:

    • LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining the polar hydroxylamine.

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid.

    • MS Conditions: ESI in positive ion mode. Monitor the protonated molecular ion of hydroxylamine ([M+H]⁺) at m/z 34.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for the derivatization and analysis of hydroxylamine.

G cluster_silylation Silylation Workflow node_sample_s Hydroxylamine Sample node_derivatization_s Derivatization (Heating) node_sample_s->node_derivatization_s node_reagent_s Silylating Reagent (e.g., BSTFA) node_reagent_s->node_derivatization_s node_gcms_s GC-MS Analysis node_derivatization_s->node_gcms_s G cluster_acetone Acetone Derivatization Workflow node_sample_a Hydroxylamine Sample node_derivatization_a Derivatization (Room Temp) node_sample_a->node_derivatization_a node_reagent_a Acetone node_reagent_a->node_derivatization_a node_gcms_a GC-MS Analysis node_derivatization_a->node_gcms_a G

References

A Comparative Guide: O-(tert-Butyldimethylsilyl)hydroxylamine vs. Hydroxylamine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of synthetic endeavors. This guide provides a comprehensive comparison of O-(tert-Butyldimethylsilyl)hydroxylamine and hydroxylamine hydrochloride, two key reagents in organic synthesis, particularly for the formation of oximes and hydroxamic acids. This comparison is based on their chemical properties, reactivity, and performance in key applications, supported by experimental data and protocols.

At a Glance: Key Differences

FeatureThis compoundHydroxylamine Hydrochloride
Chemical Formula C₆H₁₇NOSiNH₂OH·HCl
Molecular Weight 147.29 g/mol [1]69.49 g/mol
Form Solid[2]Crystalline solid
Solubility Freely soluble in most organic solvents like hexane and chloroform; hydrolyzes in water.[3]Readily soluble in water.
Key Advantage Enables reactions under milder, non-acidic conditions; suitable for sensitive substrates.Cost-effective and widely available.
Key Disadvantage Higher cost and moisture sensitivity.[3]Often requires a base to liberate the free hydroxylamine, which can complicate reactions with base-sensitive functional groups.

Performance in Key Synthetic Applications

The primary applications for both reagents revolve around the synthesis of oximes and hydroxamic acids, crucial functional groups in many biologically active molecules.

Oxime Formation

Oximes are typically synthesized through the condensation reaction between an aldehyde or a ketone and a hydroxylamine derivative.

Using Hydroxylamine Hydrochloride:

Hydroxylamine hydrochloride is the classic reagent for oxime formation. The reaction requires a base to neutralize the hydrochloride and generate the free hydroxylamine nucleophile.

  • General Reaction Scheme: R(R')C=O + NH₂OH·HCl + Base → R(R')C=NOH + Base·HCl + H₂O

A variety of methods have been developed to improve the efficiency and environmental footprint of this reaction, including ultrasound irradiation and grindstone chemistry.

Experimental Data: Oxime Synthesis with Hydroxylamine Hydrochloride

SubstrateConditionsReaction TimeYield (%)Reference
4-ChlorobenzaldehydeNH₂OH·HCl, K₂CO₃, H₂O/EtOH, Ultrasound2 min95[4]
AcetophenoneNH₂OH·HCl, K₂CO₃, H₂O/EtOH, Ultrasound5 min92[4]
CyclohexanoneNH₂OH·HCl, Bi₂O₃, Grinding5 min98[5]
4-NitrobenzaldehydeNH₂OH·HCl, Bi₂O₃, Grinding2 min96[5]
AnisaldehydeNH₂OH·HCl, Hyamine®, H₂O, RT60 min98[6]
CyclopentanoneNH₂OH·HCl, KOH, EtOH, Reflux-Good[7]

Using this compound:

While less common for simple oxime synthesis due to its cost, this compound can be used, particularly when mild reaction conditions are required. The silyl group can be removed under acidic conditions if the free oxime is desired.

  • General Reaction Scheme: R(R')C=O + TBDMSONH₂ → R(R')C=NOTBDMS + H₂O

Direct comparative data for oxime formation is limited. However, the advantage lies in avoiding the need for a strong base, which can be beneficial for base-sensitive substrates.

Hydroxamic Acid Synthesis

Hydroxamic acids are important functional groups in many enzyme inhibitors. They are commonly synthesized from carboxylic acid derivatives.

Using Hydroxylamine Hydrochloride:

The synthesis of hydroxamic acids from esters using hydroxylamine hydrochloride is a well-established method. This reaction typically requires a base to generate the free hydroxylamine.

  • General Reaction Scheme: RCOOR' + NH₂OH·HCl + Base → RCONHOH + R'OH + Base·HCl

Experimental Data: Hydroxamic Acid Synthesis with Hydroxylamine Hydrochloride

Substrate (Ester)ConditionsYield (%)Reference
Methyl ester derivativeNH₂OH·HCl, 25% NaOMe in MeOH31[8]
Ethyl ester derivativeNH₂OH·HCl, KOH in MeOHModerate to good[8]

Using this compound:

This compound is particularly useful for the synthesis of hydroxamic acids from sensitive substrates.[9] The reaction proceeds by coupling the silylated hydroxylamine with an activated carboxylic acid (e.g., an acyl chloride or activated with a coupling agent), followed by deprotection of the silyl group. This two-step process often provides higher yields and avoids side reactions associated with the use of free hydroxylamine.[10]

  • General Reaction Scheme:

    • RCOOH + TBDMSONH₂ + Coupling Agent → RCONHOTBDMS

    • RCONHOTBDMS + Deprotection Agent → RCONHOH

Experimental Data: Hydroxamic Acid Synthesis with this compound

Substrate (Carboxylic Acid)ConditionsOverall Yield (%)Reference
Carboxylic acid precursor of Trichostatin A1. Ethyl chloroformate, TBDMSONH₂ 2. CsF92[9]
Delicate carboxylic acid1. Ethyl chloroformate, TBDMSONH₂ 2. TFA in anisole-[9]

Experimental Protocols

Protocol 1: Oxime Synthesis using Hydroxylamine Hydrochloride under Ultrasound Irradiation

This protocol is adapted from a procedure described for the efficient synthesis of oximes.[4]

  • Materials:

    • Aldehyde or ketone (1 mmol)

    • Hydroxylamine hydrochloride (1.5 mmol)

    • 10% aqueous solution of K₂CO₃

    • Water and Ethanol

    • Ultrasound bath

  • Procedure:

    • Dissolve the carbonyl compound (1 mmol) in a minimal amount of ethanol in a flask.

    • Add a solution of hydroxylamine hydrochloride (1.5 mmol) in 1-2 mL of water.

    • Place the flask in an ultrasound bath and sonicate the mixture for 2 minutes.

    • During sonication, adjust the pH to approximately 10 by the dropwise addition of a 10% aqueous solution of K₂CO₃.

    • Continue sonication and monitor the reaction progress by TLC.

    • The resulting precipitate is filtered, washed with water, and air-dried to yield the pure oxime.

Protocol 2: Hydroxamic Acid Synthesis from a Carboxylic Acid using this compound

This protocol is a general procedure based on the synthesis of Trichostatin A.[9]

  • Materials:

    • Carboxylic acid (1 mmol)

    • Ethyl chloroformate (1.1 mmol)

    • Triethylamine (1.2 mmol)

    • This compound (1.2 mmol)

    • Cesium fluoride (CsF) (1.5 mmol)

    • Anhydrous THF

    • Methanol

  • Procedure:

    • Activation and Coupling:

      • Dissolve the carboxylic acid (1 mmol) in anhydrous THF.

      • Cool the solution to 0 °C and add triethylamine (1.2 mmol).

      • Slowly add ethyl chloroformate (1.1 mmol) and stir the mixture for 30 minutes at 0 °C to form the mixed anhydride.

      • Add this compound (1.2 mmol) and allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

      • Work up the reaction by quenching with water and extracting with an organic solvent. Purify the crude O-silylated hydroxamate by column chromatography.

    • Deprotection:

      • Dissolve the purified O-silylated hydroxamate in methanol.

      • Add cesium fluoride (1.5 mmol) and stir at room temperature until the deprotection is complete (monitor by TLC).

      • Remove the solvent under reduced pressure and purify the resulting hydroxamic acid by recrystallization or column chromatography.

Visualizing the Workflows

Oxime_Synthesis_Workflow cluster_hydroxylamine_hcl Hydroxylamine Hydrochloride Method cluster_tbdms This compound Method carbonyl1 Aldehyde/Ketone reaction1 Reaction (e.g., Ultrasound, Grinding, Reflux) carbonyl1->reaction1 reagents1 NH₂OH·HCl + Base reagents1->reaction1 oxime1 Oxime reaction1->oxime1 carbonyl2 Aldehyde/Ketone reaction2 Reaction carbonyl2->reaction2 reagents2 TBDMSONH₂ reagents2->reaction2 silylated_oxime O-Silylated Oxime reaction2->silylated_oxime deprotection Deprotection (if needed) silylated_oxime->deprotection oxime2 Oxime deprotection->oxime2

Caption: Comparative workflow for oxime synthesis.

Hydroxamic_Acid_Synthesis_Workflow cluster_hydroxylamine_hcl Hydroxylamine Hydrochloride Method cluster_tbdms This compound Method ester Ester reaction1 Reaction ester->reaction1 reagents1 NH₂OH·HCl + Base reagents1->reaction1 hydroxamic_acid1 Hydroxamic Acid reaction1->hydroxamic_acid1 carboxylic_acid Carboxylic Acid activation Activation (e.g., Coupling Agent) carboxylic_acid->activation coupling Coupling activation->coupling reagents2 TBDMSONH₂ reagents2->coupling silylated_hydroxamate O-Silylated Hydroxamate coupling->silylated_hydroxamate deprotection Deprotection silylated_hydroxamate->deprotection hydroxamic_acid2 Hydroxamic Acid deprotection->hydroxamic_acid2

Caption: Comparative workflow for hydroxamic acid synthesis.

Conclusion

Both this compound and hydroxylamine hydrochloride are valuable reagents for the synthesis of oximes and hydroxamic acids.

  • Hydroxylamine hydrochloride is a cost-effective and widely used reagent, suitable for a broad range of substrates. Modern techniques such as ultrasound and mechanochemistry can enhance its reactivity and improve yields. However, the requirement for a base can be a limitation for substrates with base-sensitive functional groups.

  • This compound offers a milder alternative, particularly advantageous for the synthesis of complex and delicate molecules where functional group tolerance is critical. The silyl protecting group allows for coupling reactions under neutral or mildly basic conditions, often leading to higher yields and cleaner reactions for sensitive substrates. The main drawbacks are its higher cost and moisture sensitivity.

The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired reaction conditions, and economic considerations. For routine transformations of robust molecules, hydroxylamine hydrochloride remains a practical choice. For complex, multi-step syntheses of sensitive targets, the advantages offered by this compound may well justify its higher cost.

References

A Comparative Guide to Alternative Reagents for Electrophilic Amination of Organometallics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Electrophilic amination of organometallics provides a powerful and direct route to amines by reversing the traditional polarity of amine synthesis. This guide offers an objective comparison of alternative reagents for this transformation, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific synthetic challenges.

Reagent Classes at a Glance

The primary alternatives for electrophilic amination of organometallics can be broadly categorized into three main classes, each with distinct reactivity profiles, substrate scopes, and handling requirements:

  • Hydroxylamine Derivatives: These reagents, including O-acyl and O-sulfonyl hydroxylamines, are widely used due to their commercial availability and tunable reactivity. The nature of the leaving group on the oxygen atom significantly influences their electrophilicity.

  • Oxaziridines: These three-membered heterocyclic compounds are highly effective aminating agents. Their reactivity can be modulated by the substituents on the nitrogen and carbon atoms of the oxaziridine ring. N-H, N-Boc, and other N-substituted oxaziridines offer a range of options for direct primary and protected amine synthesis.

  • Organic Azides: While often associated with cycloaddition reactions, organic azides can also serve as electrophilic nitrogen sources in the presence of a suitable transition metal catalyst. They are particularly useful for the synthesis of secondary amines.

Performance Comparison: A Data-Driven Overview

The choice of aminating reagent is dictated by the nature of the organometallic nucleophile and the desired amine product. The following tables summarize the performance of different reagent classes with common organometallic partners.

Table 1: Electrophilic Amination of Organozinc Reagents
Aminating Reagent ClassSpecific Reagent ExampleOrganozinc SubstrateProduct TypeYield (%)Reference
Hydroxylamine DerivativeO-Benzoyl-N,N-dibenzylhydroxylamineDi-n-butylzincTertiary Amine95[1]
Hydroxylamine DerivativeO-(2,6-Dichlorobenzoyl)hydroxylamineDi(p-tolyl)zincPrimary Arylamine85[2]
OxaziridineN-Boc-oxaziridineDiorganozincN-Boc-protected Primary AmineGood[3]
Organic AzidePhenyl Azide4-Anisylzinc ChlorideSecondary Arylamine74 (with FeCl₃)[4]
Organic Azide1-Azidoadamantane4-Chlorophenylzinc ChlorideSecondary Alkylamine80 (with FeCl₃)[5]
Table 2: Electrophilic Amination of Grignard Reagents
Aminating Reagent ClassSpecific Reagent ExampleGrignard SubstrateProduct TypeYield (%)Reference
Hydroxylamine Derivative4,4,5,5-Tetramethyl-1,3-dioxolan-2-one O-phenylsulfonyloximePhenylmagnesium BromidePrimary Arylamine97[6]
OxaziridineN-H-Oxaziridinen-Butylmagnesium ChloridePrimary Alkylamine82[7]
OxaziridineN-H-Oxaziridinesec-Butylmagnesium ChloridePrimary AlkylamineGood[7]
OxaziridineN-H-Oxaziridinetert-Butylmagnesium ChloridePrimary AlkylamineGood[7]
Nitrenium SaltN-Heterocyclic Nitrenium SaltPhenylmagnesium BromidePrimary Arylamine95[8]

Experimental Protocols: Key Methodologies in Detail

Protocol 1: Copper-Catalyzed Amination of an Organozinc Reagent with an O-Benzoyl Hydroxylamine

This protocol is adapted from the work of Berman and Johnson.[1]

Materials:

  • Anhydrous THF

  • Organolithium or Grignard reagent

  • Anhydrous ZnCl₂ (1.0 M in THF)

  • O-Benzoyl hydroxylamine derivative

  • Cu(OAc)₂

  • Saturated aqueous NH₄Cl

  • Saturated aqueous NaHCO₃

  • Brine

Procedure:

  • To a stirred solution of the organolithium or Grignard reagent (1.0 equiv) in anhydrous THF at 0 °C is added a solution of ZnCl₂ (1.0 equiv, 1.0 M in THF).

  • The resulting solution is stirred at room temperature for 30 minutes to ensure complete transmetalation to the diorganozinc reagent.

  • The O-benzoyl hydroxylamine derivative (1.2 equiv) and Cu(OAc)₂ (0.05 equiv) are added sequentially.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 2: Catalyst-Free Primary Amination of a Grignard Reagent with an N-H Oxaziridine

This protocol is based on the method developed by Behnke, et al.[7]

Materials:

  • Anhydrous diethyl ether (Et₂O)

  • Grignard reagent (1.0 M in THF or Et₂O)

  • N-H Oxaziridine

  • 1 M HCl

  • 1 M NaOH

Procedure:

  • To a solution of the N-H oxaziridine (1.2 equiv) in anhydrous Et₂O at room temperature is added the Grignard reagent (1.0 equiv) dropwise.

  • The reaction mixture is stirred at room temperature for 1-6 hours.

  • The reaction is quenched by the slow addition of 1 M HCl.

  • The aqueous layer is washed with Et₂O.

  • The aqueous layer is then basified with 1 M NaOH until pH > 12.

  • The aqueous layer is extracted with Et₂O.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the primary amine. For volatile amines, isolation as the HCl salt is recommended.

Protocol 3: Iron-Mediated Amination of an Organozinc Halide with an Organic Azide

This protocol is adapted from the work of Knochel and co-workers.[4]

Materials:

  • Anhydrous THF

  • Organozinc halide reagent

  • Organic azide

  • Anhydrous FeCl₃

  • Saturated aqueous NH₄Cl

Procedure:

  • To a solution of the organozinc halide (1.0 equiv) in anhydrous THF is added the organic azide (1.1 equiv) followed by anhydrous FeCl₃ (0.5 equiv).

  • The reaction mixture is stirred at 50 °C for 1 hour.

  • The reaction is cooled to room temperature and quenched with saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Mechanistic Pathways and Workflows

The following diagrams illustrate the generalized mechanisms for each class of aminating reagent and a typical experimental workflow.

electrophilic_amination_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Organometallic Organometallic (R-M) Reaction_Vessel Reaction (Solvent, Temp, Catalyst) Organometallic->Reaction_Vessel Aminating_Reagent Aminating Reagent (N⁺-X) Aminating_Reagent->Reaction_Vessel Quench Quench Reaction_Vessel->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Amine_Product Amine Product (R-N) Purification->Amine_Product

Caption: General experimental workflow for electrophilic amination.

hydroxylamine_mechanism RM R-M (Organometallic) Intermediate [Transition State / Intermediate] RM->Intermediate Nucleophilic Attack on N Hydroxylamine R'₂N-O-LG (Hydroxylamine Derivative) Hydroxylamine->Intermediate Product R-NR'₂ (Amine Product) Intermediate->Product C-N Bond Formation Byproduct M-O-LG Intermediate->Byproduct Leaving Group Departure

Caption: Mechanism with hydroxylamine derivatives.

oxaziridine_mechanism RM R-M (Organometallic) Oxaziridine Oxaziridine RM->Oxaziridine Nucleophilic Attack on N Intermediate [Ring Opening Intermediate] Oxaziridine->Intermediate Ring Opening Product R-NHR' (Amine Product) Intermediate->Product Protonolysis/Workup Byproduct Carbonyl Compound Intermediate->Byproduct

Caption: Mechanism with oxaziridine reagents.

azide_mechanism RM R-M (Organometallic) Intermediate [Triazene Intermediate] RM->Intermediate Azide R'-N₃ (Organic Azide) Azide->Intermediate Catalyst [Fe] Catalyst Catalyst->Intermediate Activation Product R-NHR' (Secondary Amine) Intermediate->Product N₂ Elimination N2 N₂

Caption: Mechanism with organic azides.

References

TBDMS as a Protecting Group for Hydroxylamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and complex molecular architectures, the strategic use of protecting groups is paramount. For hydroxylamines, a functional group of increasing importance, selecting the appropriate protecting group is critical for achieving high yields and maintaining molecular integrity. This guide provides an objective comparison of the tert-butyldimethylsilyl (TBDMS) group with other common protecting groups for hydroxylamines, supported by experimental data and detailed protocols.

The Rise of TBDMS in Hydroxylamine Protection

The tert-butyldimethylsilyl (TBDMS) group has emerged as a versatile and robust option for the protection of hydroxyl functionalities, and its application to hydroxylamines is a logical and advantageous extension. The primary advantages of TBDMS lie in its well-balanced stability and its orthogonality to many other common protecting groups. It is significantly more stable than less sterically hindered silyl ethers like trimethylsilyl (TMS) and triethylsilyl (TES) ethers, yet it is more readily cleaved than bulkier silyl ethers such as triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) ethers.[1] This tunable reactivity is crucial for the selective protection and deprotection of multiple functional groups within a single molecule.

A key application demonstrating the utility of TBDMS in hydroxylamine chemistry is in the synthesis of complex molecules like p-amino-N,N'-dihydroxybenzamidine. In this synthesis, a TBDMS protecting group strategy was successfully employed, proving adaptable for other substituted N,N'-dihydroxybenzamidines.[2]

Comparative Analysis of Protecting Groups for Hydroxylamines

The choice of a protecting group for a hydroxylamine depends on several factors, including the stability required during subsequent reaction steps, the desired cleavage conditions, and the presence of other functional groups in the molecule. Below is a comparison of TBDMS with other commonly used protecting groups for hydroxylamines: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and allyloxycarbonyl (Alloc).

Data Presentation: Stability and Cleavage Conditions
Protecting GroupStructureCommon Protection ReagentsStabilityCommon Deprotection ConditionsTypical Yield (Deprotection)Orthogonality with TBDMS
TBDMS -Si(CH₃)₂C(CH₃)₃TBDMS-Cl, Imidazole, DMFStable to a wide range of non-acidic and non-fluoride conditions.[3]TBAF in THF;[4] HF in pyridine; Acetic acid/THF/H₂O;[1] SnCl₂ under microwave irradiation.>90%-
Boc -C(O)OC(CH₃)₃Boc₂O, BaseStable to base and catalytic hydrogenolysis.[5]Strong acids (e.g., TFA, HCl).[5][6]>90%Excellent
Cbz -C(O)OCH₂PhCbz-Cl, BaseStable to acidic and basic conditions.[1]Catalytic hydrogenolysis (e.g., H₂, Pd/C);[1][7] Strong acids (e.g., HBr in acetic acid).[7]>90%Good (cleaved by some Lewis acids that may affect TBDMS)
Alloc -C(O)OCH₂CH=CH₂Alloc-Cl, BaseStable to acidic and basic conditions.[8]Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃, morpholine).[8]>85%Excellent

Experimental Protocols

Detailed methodologies for the protection and deprotection of hydroxylamines are crucial for reproducible research. The following protocols are representative examples.

TBDMS Protection of a Hydroxylamine
  • Materials: Hydroxylamine derivative (1.0 equiv), tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv), imidazole (2.5 equiv), anhydrous dimethylformamide (DMF).

  • Procedure: To a solution of the hydroxylamine derivative in anhydrous DMF, add imidazole. Stir the mixture at room temperature until the imidazole has dissolved. Add TBDMS-Cl portion-wise. Stir the reaction mixture at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine to remove DMF and imidazole. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting O-TBDMS hydroxylamine by flash column chromatography.[4]

TBDMS Deprotection of a Hydroxylamine
  • Materials: O-TBDMS protected hydroxylamine (1.0 equiv), tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv), anhydrous tetrahydrofuran (THF).

  • Procedure: Dissolve the O-TBDMS protected hydroxylamine in anhydrous THF at room temperature under an inert atmosphere. Add the TBAF solution dropwise to the stirred solution. Stir the reaction for 1-4 hours, monitoring by TLC. Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected hydroxylamine.[4]

Boc Protection of a Hydroxylamine
  • Materials: Hydroxylamine hydrochloride (1.0 equiv), potassium carbonate (2.0 equiv), di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), water, diethyl ether.

  • Procedure: Dissolve hydroxylamine hydrochloride and potassium carbonate in water. Add a solution of Boc₂O in diethyl ether. Stir the biphasic mixture vigorously at room temperature for 12-16 hours. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-hydroxylamine.[9]

Cbz Protection of an Amine (adaptable for Hydroxylamines)
  • Materials: Amine (1.0 equiv), sodium bicarbonate (2.0 equiv), benzyl chloroformate (Cbz-Cl, 1.1 equiv), dioxane, water, ethyl acetate.

  • Procedure: To a solution of the amine in a 1:1 mixture of dioxane and aqueous sodium bicarbonate (10%), add Cbz-Cl. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

Alloc Protection of an Amine (adaptable for Hydroxylamines)
  • Materials: Amine (1.0 equiv), sodium bicarbonate (6.0 equiv), allyl chloroformate (Alloc-Cl, 3.0 equiv), THF, water, ethyl acetate.

  • Procedure: To a mixture of the amine and sodium bicarbonate in a 1:1 mixture of THF and water at room temperature, add allyl chloroformate. Stir the reaction mixture at room temperature for 12 hours. Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated aqueous NaCl, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.[8]

Mandatory Visualizations

Orthogonal Protection Strategy

The following diagram illustrates an orthogonal protection strategy employing TBDMS and Boc groups, allowing for the selective deprotection and functionalization of a molecule containing both hydroxyl and amino functionalities, a common scenario in drug development.

Orthogonal_Protection Start Hydroxylamine (HO-NHR) N_Protected N-Boc Protected Hydroxylamine Start->N_Protected Boc₂O, Base O_Protected O-TBDMS Protected Hydroxylamine Start->O_Protected TBDMS-Cl, Imidazole Fully_Protected Fully Protected (O-TBDMS, N-Boc) N_Protected->Fully_Protected TBDMS-Cl, Imidazole O_Protected->Fully_Protected Boc₂O, Base N_Deprotected O-TBDMS Hydroxylamine (Free Amine) Fully_Protected->N_Deprotected Acid (e.g., TFA) O_Deprotected N-Boc Hydroxylamine (Free Hydroxyl) Fully_Protected->O_Deprotected Fluoride (e.g., TBAF) Final_Product Deprotected Hydroxylamine N_Deprotected->Final_Product Fluoride (e.g., TBAF) O_Deprotected->Final_Product Acid (e.g., TFA)

Caption: Orthogonal protection and deprotection workflow.

Experimental Workflow for Comparative Stability Analysis

This diagram outlines a general experimental workflow for comparing the stability of different hydroxylamine protecting groups under various conditions.

Stability_Workflow Start Protected Hydroxylamine (PG-ONHR) Acid Acidic Conditions (e.g., TFA, HCl) Start->Acid Base Basic Conditions (e.g., Piperidine, NaOH) Start->Base Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Start->Hydrogenolysis Fluoride Fluoride Source (e.g., TBAF) Start->Fluoride Analysis Analysis (TLC, LC-MS, NMR) Acid->Analysis Base->Analysis Hydrogenolysis->Analysis Fluoride->Analysis

Caption: Workflow for stability comparison of protecting groups.

Conclusion

The tert-butyldimethylsilyl (TBDMS) group offers a compelling combination of stability and selective reactivity, making it an excellent choice for the protection of hydroxylamines in many synthetic contexts. Its orthogonality with commonly used amine protecting groups like Boc and Alloc provides chemists with the flexibility required for the synthesis of complex molecules. The choice of the optimal protecting group strategy will ultimately depend on the specific requirements of the synthetic route, and a thorough understanding of the stability and cleavage conditions of each protecting group is essential for success. The experimental protocols and comparative data presented in this guide serve as a practical resource for researchers, scientists, and drug development professionals in designing and executing their synthetic strategies involving hydroxylamines.

References

A Comparative Guide to O-(tert-Butyldimethylsilyl)hydroxylamine and O-Tosyl Hydroxylamines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the introduction of a nitrogen atom into a molecule is a fundamental and frequently employed transformation. Electrophilic amination, the formation of a carbon-nitrogen bond using an electrophilic nitrogen source, stands as a powerful strategy for this purpose.[1] Among the various reagents developed for this task, O-(tert-Butyldimethylsilyl)hydroxylamine and O-tosyl hydroxylamines have emerged as prominent choices, each with a distinct profile of reactivity, stability, and substrate scope. This guide provides a detailed comparison of these two classes of reagents, supported by experimental data and protocols to aid researchers in selecting the optimal tool for their synthetic endeavors.

Physicochemical Properties and Stability

A clear understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use. The table below summarizes the key characteristics of this compound and a representative O-tosyl hydroxylamine.

PropertyThis compoundO-Tosyl Hydroxylamine
Molecular Formula C6H17NOSi[2]C7H9NO3S
Molecular Weight 147.29 g/mol [3][4]187.22 g/mol
Appearance Solid[5]Solid
Melting Point 62-65 °C[2][5]~112 °C (decomposes)
Boiling Point 87-90 °C at 40 mmHg[2][5]Not applicable (decomposes)
Solubility Freely soluble in most organic solvents like hexane and chloroform; insoluble in water.[2]Soluble in organic solvents.
Stability Moisture sensitive; hydrolyzes in water.[2] Should be stored at 2-8°C.[2][6]Can be unstable and potentially explosive, especially upon heating. Often generated and used in situ or stored carefully at low temperatures.[7] N-protected variants like N-Boc-O-tosyl hydroxylamine show improved stability.[8]

This compound is a commercially available solid that is relatively stable, though sensitive to moisture.[2] In contrast, O-tosyl hydroxylamines, particularly the N-unsubstituted parent compound, are known for their instability and potential hazards. This has led to the development of derivatives like N-Boc-O-tosyl hydroxylamine, which offer enhanced stability and safer handling.[8][9]

Comparative Performance in Key Synthetic Applications

The choice between this compound and O-tosyl hydroxylamines often depends on the specific transformation being targeted. Their performance in several key reactions is compared below.

ApplicationThis compoundO-Tosyl HydroxylaminesTypical Yields
Electrophilic Amination of Grignard/Organolithium Reagents Effective for the synthesis of primary amines.Highly effective for the synthesis of primary amines.Moderate to Good
Aziridination of Alkenes Not a primary application.O-(tosyl)hydroxylamine (TsONH2) and O-(mesitylsulfonyl)hydroxylamine (MSH) are used to afford unprotected aziridines.[10]Moderate
Synthesis of N-Aryl Hydroxylamines Can be used in palladium-catalyzed reactions for N-O bond formation.[11]Not a direct application for forming N-aryl hydroxylamines, but related rearrangements of O-(arenesulfonyl)hydroxylamines can yield ortho-sulfonyl anilines.[12]Good to Excellent
Synthesis of Hydrazines Not typically used for this purpose.N-Boc-O-tosyl hydroxylamine is an efficient NH-Boc transfer reagent for the N-amination of amines to form protected hydrazines.[9][12]Good to Excellent
Synthesis of Oximes Not a direct reagent, but the related O-TBS-N-tosylhydroxylamine is used to convert alcohols to oximes.[13]Not a direct application.Excellent[13]

O-tosyl hydroxylamines are generally considered more potent electrophilic aminating agents due to the excellent leaving group ability of the tosylate anion. This high reactivity, however, can also be a drawback, leading to potential side reactions and instability. This compound, while perhaps less reactive, offers a milder alternative with a better safety profile.

Reaction Mechanisms and Workflows

The following diagrams illustrate the general mechanisms and workflows associated with these reagents.

Electrophilic_Amination_Mechanism TBS_NH2 R'3Si-O-NH2 (e.g., TBS-ONH2) Product Aminated Product (R-NH2) TBS_NH2->Product Leaving_Group Leaving Group (R'3Si-O- or ArSO2-O-) TBS_NH2->Leaving_Group Displacement Ts_NH2 ArSO2-O-NH2 (e.g., Ts-ONH2) Ts_NH2->Product Ts_NH2->Leaving_Group Displacement Nu Nucleophile (R-M, Enolate, etc.) Nu->Product Attacks Electrophilic N

Caption: General mechanism of electrophilic amination.

The diagram above illustrates the fundamental process of electrophilic amination where a nucleophile attacks the nitrogen atom of the hydroxylamine derivative, displacing a leaving group to form a new C-N bond.

Synthesis_Workflow cluster_0 Pathway 1: Synthesis of Primary Amine cluster_1 Pathway 2: Synthesis of Protected Hydrazine Start1 Grignard Reagent (R-MgX) Reagent1 Add O-Tosyl Hydroxylamine Start1->Reagent1 Workup1 Aqueous Workup Reagent1->Workup1 Product1 Primary Amine (R-NH2) Workup1->Product1 Start2 Primary/Secondary Amine (R2NH) Reagent2 Add N-Boc-O-Tosyl Hydroxylamine Start2->Reagent2 Product2 Boc-Protected Hydrazine (R2N-NHBoc) Reagent2->Product2 in presence of Base Base (e.g., Et3N)

Caption: Synthetic workflows using O-tosyl hydroxylamine derivatives.

This workflow highlights two distinct applications of tosyl-based hydroxylamines: the direct amination of organometallic reagents and the synthesis of protected hydrazines from amines.

Detailed Experimental Protocols

To provide practical guidance, detailed protocols for representative reactions are outlined below.

Protocol 1: Synthesis of a Primary Amine using O-(p-Toluenesulfonyl)hydroxylamine

This protocol is a general representation for the amination of a Grignard reagent.

Materials:

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • O-(p-Toluenesulfonyl)hydroxylamine (TsONH2)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Sodium hydroxide (2 M)

  • Magnesium sulfate (anhydrous)

Procedure:

  • A solution of O-(p-toluenesulfonyl)hydroxylamine (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C in a dry ice/acetone bath.

  • The Grignard reagent (1.1 eq) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of 1 M HCl.

  • The aqueous layer is separated and washed with diethyl ether to remove any non-basic organic impurities.

  • The aqueous layer is then basified with 2 M NaOH until pH > 12.

  • The resulting basic aqueous solution is extracted three times with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude primary amine, which can be further purified by distillation or chromatography.

Protocol 2: Synthesis of a Boc-Protected Hydrazine using N-Boc-O-Tosyl Hydroxylamine

This protocol describes the N-amination of an amine.[9]

Materials:

  • Substrate amine (e.g., Aniline, 1.0 eq)

  • N-Boc-O-tosyl hydroxylamine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Sodium sulfate (anhydrous)

Procedure:

  • To a solution of the amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C is added N-Boc-O-tosyl hydroxylamine (1.1 eq) portion-wise over 10 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours, while monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is diluted with DCM and washed sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The resulting crude product is purified by flash column chromatography on silica gel to afford the desired N-Boc-protected hydrazine.

Safety and Handling Considerations

This compound:

  • Hazards: Causes skin, eye, and respiratory irritation.[5] It is moisture-sensitive.[2]

  • Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a tightly sealed container at 2-8 °C.[2][6]

O-Tosyl Hydroxylamines:

  • Hazards: O-(p-Toluenesulfonyl)hydroxylamine is known to be thermally unstable and can decompose violently, especially in the solid state. Its preparation and handling require significant caution. N-acylated derivatives, such as N-Boc-O-tosyl hydroxylamine, are generally more stable and safer to handle.[8]

  • Handling: It is often recommended to generate and use O-tosyl hydroxylamine in situ or to use a freshly prepared solution. Avoid heating the solid material. Work should be conducted behind a blast shield, especially when working on a larger scale. Store at low temperatures and handle with non-metal spatulas.

Conclusion

Both this compound and O-tosyl hydroxylamines are valuable reagents for electrophilic amination, yet they are not interchangeable.

  • O-Tosyl Hydroxylamines are highly reactive electrophiles suitable for a broad range of amination reactions, including the challenging amination of less reactive nucleophiles. Their N-Boc protected variants are particularly effective for the synthesis of hydrazines.[9][12] The primary drawback is the potential instability and hazardous nature of the N-unsubstituted parent compounds.

  • This compound serves as a milder and safer alternative. While it may be less reactive than its tosyl counterparts, it is a reliable reagent for many transformations and is particularly useful in contexts where harsh conditions or highly reactive reagents are not tolerated. Its commercial availability and better stability make it a more convenient option for routine synthesis.

Ultimately, the selection between these reagents will be guided by the specific requirements of the synthetic target, the reactivity of the substrate, and the safety considerations of the planned experimental work. For transformations requiring high electrophilicity, a tosyl derivative may be necessary, while for more standard applications, the safety and convenience of this compound make it an attractive choice.

References

A Comparative Analysis of Silyl Protecting Groups for N-O Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and complex molecular architectures, the judicious selection of protecting groups is paramount. For molecules containing the N-O functional group, such as hydroxylamines, oximes, and their derivatives, the use of silyl ethers as protecting groups offers a versatile strategy. This guide provides a comparative study of common silyl protecting groups—Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), and Triisopropylsilyl (TIPS)—for the protection of N-O functionalities. The information presented herein is supported by experimental data drawn from scientific literature to aid researchers in selecting the optimal protecting group for their specific synthetic needs.

Relative Stability: A Qualitative and Quantitative Overview

The stability of silyl ethers is predominantly influenced by the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered groups provide greater protection to the silicon-oxygen bond from nucleophilic or acidic attack. While comprehensive quantitative data for the relative stability of silyl ethers on N-O compounds is not as readily available as for alcohols, the established stability trends for O-silyl ethers provide a strong predictive framework.

The general order of stability for commonly used silyl ethers under acidic conditions is:

TMS < TES < TBDMS < TIPS

Under basic conditions, the general stability trend is:

TMS < TES < TBDMS ≈ TIPS

Fluoride-mediated cleavage is a highly effective method for deprotecting all silyl ethers due to the high strength of the silicon-fluorine bond.[1] The rate of fluoride-mediated cleavage is also influenced by steric hindrance, with less hindered silyl ethers generally being removed more rapidly.

Data on Silyl Ether Stability and Cleavage Conditions for N-O Compounds

The following table summarizes the typical conditions for the protection and deprotection of N-O compounds with various silyl groups, based on available experimental data. The conditions for deprotection provide a practical measure of the relative stability of each protecting group.

Silyl Protecting GroupCommon Silylating AgentProtection ConditionsDeprotection ConditionsRelative Stability
TMS (Trimethylsilyl)TMSCl, HMDSBase (e.g., Et3N, Imidazole), Anhydrous Solvent (e.g., THF, CH2Cl2), rtMildly acidic conditions (e.g., AcOH in THF/H2O), Mild basic conditions (e.g., K2CO3 in MeOH), Fluoride source (e.g., TBAF in THF)Low
TES (Triethylsilyl)TESCl, TESOTfBase (e.g., Imidazole, 2,6-lutidine), Anhydrous Solvent (e.g., DMF, CH2Cl2), rtAcidic conditions (e.g., CSA in MeOH), Fluoride source (e.g., TBAF in THF, HF-Pyridine)Moderate
TBDMS (tert-Butyldimethylsilyl)TBDMSCl, TBDMSOTfBase (e.g., Imidazole, DMAP), Anhydrous Solvent (e.g., DMF, CH2Cl2), rtStronger acidic conditions (e.g., TFA in CH2Cl2), Fluoride source (e.g., TBAF in THF)High
TIPS (Triisopropylsilyl)TIPSCl, TIPSOTfBase (e.g., Imidazole, 2,6-lutidine), Anhydrous Solvent (e.g., DMF, CH2Cl2), rtStrong acidic conditions, Fluoride source (e.g., TBAF in THF, HF-Pyridine)Very High

Abbreviations: TMSCl (Trimethylsilyl chloride), HMDS (Hexamethyldisilazane), Et3N (Triethylamine), THF (Tetrahydrofuran), AcOH (Acetic acid), K2CO3 (Potassium carbonate), TBAF (Tetra-n-butylammonium fluoride), TESCl (Triethylsilyl chloride), TESOTf (Triethylsilyl trifluoromethanesulfonate), DMF (Dimethylformamide), CSA (Camphorsulfonic acid), HF-Pyridine (Hydrogen fluoride-pyridine complex), TBDMSCl (tert-Butyldimethylsilyl chloride), TBDMSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate), DMAP (4-Dimethylaminopyridine), TFA (Trifluoroacetic acid), TIPSCl (Triisopropylsilyl chloride), TIPSOTf (Triisopropylsilyl trifluoromethanesulfonate).

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of protecting group strategies. Below are representative procedures for the silylation and desilylation of N-O compounds.

General Procedure for O-Silylation of a Hydroxylamine

To a solution of the hydroxylamine (1.0 eq.) and a suitable base (e.g., imidazole, 2.2 eq.) in an anhydrous solvent (e.g., DMF) at 0 °C under an inert atmosphere, is added the corresponding silyl chloride (e.g., TBDMSCl, 1.1 eq.) portionwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Fluoride-Mediated Deprotection of an O-Silyl Hydroxylamine

To a solution of the O-silyl protected hydroxylamine (1.0 eq.) in an anhydrous solvent (e.g., THF) at 0 °C, a solution of tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq.) is added dropwise. The reaction mixture is stirred at 0 °C or allowed to warm to room temperature until the deprotection is complete (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.[2]

Visualization of Experimental Workflow and Stability Relationships

The following diagrams, generated using the DOT language, illustrate the general workflow for the protection and deprotection of N-O compounds and the hierarchical relationship of silyl group stability.

experimental_workflow cluster_protection Protection cluster_deprotection Deprotection start N-O Compound protection O-Silylation start->protection 1. reagents Silyl Chloride + Base reagents->protection 2. protected_compound O-Silyl-N-O Compound protection->protected_compound 3. deprotection Cleavage protected_compound->deprotection 4. deprotection_reagent Acid / Base / Fluoride deprotection_reagent->deprotection 5. final_product Deprotected N-O Compound deprotection->final_product 6.

General workflow for silyl protection and deprotection of N-O compounds.

stability_hierarchy title Relative Stability of Silyl Ethers on N-O Compounds (Acidic Conditions) TIPS TIPS TBDMS TBDMS TIPS->TBDMS More Stable TES TES TBDMS->TES More Stable TMS TMS TES->TMS More Stable

Hierarchical stability of common silyl protecting groups under acidic conditions.

Conclusion

The choice of a silyl protecting group for N-O compounds is a critical decision in synthetic planning. This guide provides a comparative framework to assist researchers in this selection process.

  • TMS is a highly labile group, suitable for temporary protection and easily removed under very mild conditions.

  • TES offers a moderate level of stability, useful when TMS is too labile but a more robust group is not required.

  • TBDMS provides a significant increase in stability, making it a versatile and widely used protecting group for a broad range of applications.

  • TIPS is the most robust of the common alkyl silyl ethers, offering the highest stability towards acidic and basic conditions, and is the protecting group of choice when harsh reaction conditions are anticipated.

The selection of the appropriate silyl group should be based on the specific requirements of the synthetic route, including the stability of other functional groups present in the molecule and the conditions required for subsequent transformations.

References

A Senior Application Scientist's Guide to Characterizing N,N,O-Trisubstituted Hydroxylamines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation and purity assessment of N,N,O-trisubstituted hydroxylamines. As a unique and increasingly important functional group in medicinal chemistry and drug development, the precise characterization of these compounds is paramount.[1][2][3] This document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to characterization for researchers, scientists, and drug development professionals.

Introduction: The Rising Importance of N,N,O-Trisubstituted Hydroxylamines

Historically underrepresented in compound libraries due to perceived instability, N,N,O-trisubstituted hydroxylamines are gaining significant traction.[1][2][3] Recent studies highlight their value as bioisosteres that can modulate key drug-like properties such as lipophilicity, metabolic stability, and plasma protein binding.[4][5] Unlike tertiary amines, they are weakly basic, which can be advantageous in tuning pharmacokinetic profiles.[4][5] The development of novel, convergent synthetic methods has made this class of compounds more accessible, necessitating a comprehensive understanding of the analytical toolkit required for their unambiguous characterization.[6][7]

This guide will focus on a multi-technique approach, as no single method can provide a complete structural and purity profile. We will explore Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Chromatography, and X-ray Crystallography, detailing their specific applications, strengths, and limitations in the context of these unique molecules.

Characterization_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Analytical Characterization cluster_Data Data Integration Syn Synthesized Compound NMR NMR Spectroscopy (Structure, Connectivity) Syn->NMR Initial Analysis MS Mass Spectrometry (Molecular Weight, Formula) Syn->MS Initial Analysis HPLC Chromatography (HPLC/GC) (Purity, Quantification) Syn->HPLC Initial Analysis XRay X-ray Crystallography (Absolute Structure, Stereochem.) Syn->XRay If Crystalline Solid Data Confirmed Structure & Purity Profile NMR->Data MS->Data HPLC->Data XRay->Data

Caption: Integrated workflow for the comprehensive characterization of N,N,O-trisubstituted hydroxylamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR is the most powerful tool for determining the precise connectivity of atoms in N,N,O-trisubstituted hydroxylamines. A combination of ¹H, ¹³C, and advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) is essential for unambiguous assignment.

Expertise & Experience: Interpreting the Spectra

The key to NMR analysis of these compounds is understanding the electronic influence of the N-O bond. The electronegative oxygen and nitrogen atoms deshield adjacent protons and carbons.

  • ¹H NMR: Protons on carbons alpha to the nitrogen (N-C-H) and oxygen (O-C-H) will appear downfield compared to analogous amines or ethers. For example, protons on a methylene group attached to the oxygen (-O-CH₂-R) typically resonate in the δ 3.5-4.5 ppm range, while those attached to the nitrogen (-N(R)-CH₂-R') are found in the δ 2.5-3.5 ppm range.

  • ¹³C NMR: Similarly, carbons alpha to the heteroatoms are deshielded. Carbons adjacent to the oxygen (-O-C-) typically appear at δ 60-80 ppm, while those next to the nitrogen (-N-C-) are in the δ 40-60 ppm range.

  • ¹⁵N NMR: While challenging due to low natural abundance and sensitivity, ¹⁵N NMR provides direct information about the nitrogen environment.[8] For N,N,O-trisubstituted hydroxylamines, the ¹⁵N chemical shift is highly sensitive to the nature of the three substituents. Isotopic enrichment or the use of inverse-detection experiments like ¹H-¹⁵N HMBC can be invaluable for confirming the N-O linkage, as correlations can be observed between the nitrogen and protons on the O-alkyl and N-alkyl groups.[9]

Trustworthiness: A Self-Validating Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice, but DMSO-d₆ may be needed for less soluble compounds.

  • Acquisition of 1D Spectra:

    • Acquire a standard ¹H NMR spectrum. Integrate all signals and use the proton counts to confirm they match the expected structure.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Count the number of unique carbon signals to ensure it matches the expected number based on molecular symmetry.

  • Acquisition of 2D Spectra (Causality):

    • Run a COSY (Correlation Spectroscopy) experiment. Why? To establish proton-proton coupling networks and identify which protons are adjacent to each other within a spin system (e.g., tracing the carbon chain of an alkyl substituent).

    • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment. Why? To directly correlate each proton with the carbon it is attached to. This is the most reliable way to assign carbon signals.

    • Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment. Why? This is the crucial experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2-3 bonds away. For an N,N,O-trisubstituted hydroxylamine, you must observe correlations from the O-C-H protons to the N-C carbons and/or from the N-C-H protons to the O-C carbon to definitively prove the N-O connectivity.

  • Data Integration: Use the combined data from all experiments to assign every proton and carbon signal, confirming the complete molecular structure.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight (MW) and obtaining the elemental composition of the target molecule. It also provides structural clues through the analysis of fragmentation patterns.[10]

Expertise & Experience: Choosing the Right Ionization Technique

The choice of ionization method is critical for analyzing these polar, and sometimes labile, molecules.

  • Electrospray Ionization (ESI): This is the preferred method. As a soft ionization technique, it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.[11] This provides a clear and accurate determination of the molecular weight. High-resolution mass spectrometry (HRMS) coupled with ESI can determine the elemental composition to within a few parts per million (ppm), providing strong evidence for the chemical formula.

  • Electron Impact (EI): Generally used with Gas Chromatography (GC-MS), EI is a high-energy technique that causes extensive fragmentation.[12] While this can make the molecular ion peak weak or absent, the resulting fragmentation pattern serves as a reproducible fingerprint for the molecule.[12][13]

Key Fragmentation Pathways

The N-O bond is relatively weak and is a common site of cleavage. Characteristic fragmentation patterns include:

  • α-Cleavage: The most common fragmentation for amines and ethers also applies here. This involves the cleavage of a C-C bond adjacent to the nitrogen or oxygen atom, resulting in a stable radical and a resonance-stabilized cation.[10][12]

  • N-O Bond Cleavage: Direct cleavage of the N-O bond can occur, leading to fragments corresponding to the [R₂N]⁺ and [OR']⁺ ions.

  • Rearrangements: McLafferty-type rearrangements can occur if one of the substituents contains a γ-hydrogen relative to a carbonyl or other unsaturated group.[10][13]

TechniqueInformation ProvidedStrengthsWeaknesses
ESI-HRMS Accurate Mass, Elemental FormulaHigh accuracy, soft ionization preserves molecular ion.Provides little structural information beyond the formula.
EI-MS Fragmentation Pattern, MWReproducible fingerprint, useful for library matching.Molecular ion may be absent; complex fragmentation.
Tandem MS (MS/MS) Controlled FragmentationCan isolate the molecular ion and fragment it systematically to map connectivity.Requires more specialized instrumentation.

Chromatography: The Gold Standard for Purity Assessment

Chromatographic techniques are essential for determining the purity of the synthesized compound and for quantifying it in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for purity analysis of non-volatile hydroxylamines.[14][15][16]

  • Causality Behind Method Choice: Due to their polarity, N,N,O-trisubstituted hydroxylamines are well-suited for Reversed-Phase (RP) HPLC . A C18 column is a standard starting point. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape by ensuring the weakly basic nitrogen is protonated.

  • Detection: UV detection is often feasible if the molecule contains a chromophore (e.g., an aromatic ring).[15][16] If not, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. The ultimate detector is a mass spectrometer (LC-MS), which provides both purity and mass confirmation for each peak.

Experimental Protocol: Purity Determination by RP-HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or other relevant wavelength) and/or MS.

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the mobile phase (e.g., 50:50 A:B) and inject 5-10 µL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable hydroxylamines.

  • Derivatization is Often Necessary: Many hydroxylamines are too polar or thermally labile for direct GC analysis.[17][18] Derivatization, such as reacting with an acetone to form an oxime or silylation with reagents like BSTFA, can increase volatility and stability.[17][19]

  • Detection: Flame Ionization Detection (FID) provides quantitative information, while Mass Spectrometry (GC-MS) provides structural identification of all volatile components.[17]

Analytical_Technique_Comparison Technique Technique Primary Information Key Advantage NMR NMR Spectroscopy Atomic Connectivity & 3D Structure Unambiguous structure proof MS Mass Spectrometry Molecular Weight & Formula High sensitivity and accuracy Chromatography Chromatography Purity & Quantification Gold standard for purity assessment XRay X-ray Crystallography Absolute 3D Structure Definitive stereochemistry

Caption: Comparison of primary analytical techniques and the information they provide.

X-ray Crystallography: The Definitive Structure

When a single, high-quality crystal of the compound can be grown, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.[20][21][22]

  • Unrivaled Information: It determines the precise spatial arrangement of all atoms in the solid state, providing bond lengths, bond angles, and absolute stereochemistry.[20][21]

  • The Major Hurdle: The primary limitation is the need to grow a suitable crystal, which can be a significant challenge and is often the rate-limiting step.[21]

  • When to Use It: This technique is particularly valuable for compounds with multiple stereocenters or where NMR data is ambiguous. The resulting crystal structure serves as an incontrovertible reference for the material.

Conclusion: A Holistic and Validated Approach

The robust characterization of N,N,O-trisubstituted hydroxylamines demands a synergistic application of multiple analytical techniques. NMR spectroscopy establishes the detailed atomic connectivity, high-resolution mass spectrometry confirms the elemental composition, and chromatography provides an accurate measure of purity. When possible, X-ray crystallography offers definitive proof of the three-dimensional structure. By understanding the principles behind each technique and applying them in a coordinated workflow, researchers can ensure the scientific integrity of their findings and accelerate the development of novel molecules incorporating this valuable functional group.

References

Safety Operating Guide

Proper Disposal of O-(tert-Butyldimethylsilyl)hydroxylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: O-(tert-Butyldimethylsilyl)hydroxylamine is a skin and eye irritant and may cause respiratory irritation. Proper personal protective equipment (PPE) must be worn at all times when handling this chemical. Disposal must be conducted through an approved waste disposal plant in accordance with all local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Pre-Disposal and Handling

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Due to the hazardous nature of this compound, proper handling is crucial to prevent accidental exposure.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile)
Eye Protection Safety glasses with side-shields or goggles. A face shield is recommended if there is a splash hazard.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 dust mask) should be used, especially if handling the solid form and dust may be generated.
Lab Coat A standard laboratory coat should be worn to protect from skin contact.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

  • Containerization:

    • Ensure the waste this compound is in a clearly labeled, sealed, and non-reactive container. The label should include the chemical name, associated hazards, and the date of accumulation.

    • For unused or excess reagent, keep it in its original container if possible.

  • Waste Segregation:

    • Store the waste container in a designated hazardous waste accumulation area.

    • Keep this compound waste separate from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[1][2]

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide the waste manifest with accurate information about the chemical and its quantity.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[1]

    • Place the spilled material into a sealed container for disposal as hazardous waste.

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

    • Do not allow the spilled material to enter drains or waterways.[1]

Chemical and Safety Data

The following table summarizes key quantitative data for this compound. It is important to note that specific occupational exposure limits have not been established by major regulatory bodies.[1]

ParameterValueSource
CAS Number 41879-39-4[1]
Molecular Formula C₆H₁₇NOSi[3]
Molecular Weight 147.29 g/mol [4]
Appearance Solid[5]
Boiling Point 87-90 °C at 40 mmHg[5]
Melting Point 62-65 °C[5]
Incompatible Materials Strong oxidizing agents[1][2]
Occupational Exposure Limits (PEL, TLV) Not Established[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start Start cluster_ppe Safety First cluster_assessment Waste Assessment cluster_spill Spill Cleanup cluster_containerize Containerization cluster_storage Temporary Storage cluster_disposal Final Disposal start Have this compound for Disposal ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat - Respirator (if needed) start->ppe is_spill Is it a spill? ppe->is_spill is_contaminated Is it contaminated? is_spill->is_contaminated No cleanup Follow Spill Cleanup Protocol: 1. Avoid dust 2. Sweep up solid 3. Place in sealed container is_spill->cleanup Yes container Place in a labeled, sealed, compatible waste container is_contaminated->container Yes is_contaminated->container No (Unused Reagent) cleanup->container storage Store in designated hazardous waste accumulation area away from incompatible materials container->storage ehs Contact EHS or licensed waste disposal contractor storage->ehs manifest Complete waste manifest ehs->manifest pickup Arrange for pickup manifest->pickup

Caption: Decision workflow for the safe disposal of this compound.

References

A Senior Application Scientist's Guide to Handling O-(tert-Butyldimethylsilyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work with novel reagents is core to innovation. O-(tert-Butyldimethylsilyl)hydroxylamine is a valuable silylating agent, notably used in the synthesis of hydroxamic acids[1]. However, its utility is matched by its potential hazards. This guide provides a comprehensive, experience-driven framework for its safe handling, moving beyond mere compliance to foster a culture of intrinsic safety and experimental integrity.

Understanding the Hazard Profile

This compound is a solid with a relatively low melting point, meaning it can be handled as a powder or a molten liquid[2][3]. Its primary risks are associated with its corrosive and irritant properties. A thorough understanding of these hazards is the foundation of any safety protocol.

Based on aggregated GHS information, this chemical is classified with the following hazards:

  • Skin Corrosion/Irritation : It is reported to cause skin irritation and, in some classifications, severe skin burns.[2][4][5][6]

  • Serious Eye Damage/Irritation : Causes serious eye irritation, with some data pointing to the risk of severe eye damage.[2][4][5][6]

  • Respiratory Irritation : May cause respiratory irritation upon inhalation.[2][4][5][6] The material is described as "extremely destructive to the tissue of the mucous membranes and upper respiratory tract"[6].

PropertyValueSource
Molecular Formula C₆H₁₇NOSi[4]
Molar Mass 147.29 g/mol [4][5]
Form Solid (Crystals or powder)[1][3]
Melting Point 62-65 °C (lit.)[1][2]
Boiling Point 87-90 °C / 40 mmHg (lit.)[1][2]
GHS Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning[1][2][5]
Hazard Statements H315, H319, H335[1][2][5]
The Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a checklist exercise; it is a dynamic risk assessment. For this compound, the goal is to create an impermeable barrier against skin, eye, and respiratory exposure.

Standard nitrile gloves are a starting point, but the principle of "double gloving" should be standard practice. This is because no single glove material offers universal protection, and double gloving provides a critical buffer in case of unnoticed tears or degradation[7].

  • Inner Glove : A standard-thickness nitrile glove.

  • Outer Glove : A chemically resistant glove (e.g., thicker nitrile or neoprene).

  • Causality : The outer glove bears the brunt of any potential splash, while the inner glove provides secondary protection. This system allows for the safe removal of the contaminated outer layer without compromising the user's skin. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected[8].

Given the severe eye irritation risk, standard safety glasses are insufficient[9].

  • Primary Protection : Indirectly vented chemical splash goggles that seal around the eyes are mandatory[9].

  • Secondary Barrier : A full-face shield must be worn over the goggles whenever handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during transfers or reaction quenching)[9].

  • Causality : Goggles protect against splashes from various angles, while the face shield protects the entire face from direct splashes, ensuring mucous membranes are not exposed.

  • Lab Coat : A flame-resistant lab coat with tight-fitting cuffs is essential.

  • Respiratory Protection : All handling of the solid chemical must be performed within a certified chemical fume hood to control exposure to dust and vapors. For weighing and transfers, a NIOSH-approved N95 dust mask is the minimum requirement[1]. If there is any indication of airborne dust outside of a fume hood, or for large-scale spills, a full-face air-purifying respirator with an appropriate cartridge should be used[10][11].

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, where each step logically follows from a risk-mitigation standpoint.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Required Materials prep_hood->prep_materials prep_spill 4. Prepare Spill Kit (Absorbent, Neutralizer) prep_materials->prep_spill handle_weigh 5. Weigh Solid Chemical Carefully prep_spill->handle_weigh handle_transfer 6. Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction 7. Conduct Reaction Under Inert Atmosphere handle_transfer->handle_reaction cleanup_quench 8. Quench Reaction Mixture Safely handle_reaction->cleanup_quench cleanup_waste 9. Segregate & Label Waste Container cleanup_quench->cleanup_waste cleanup_decon 10. Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decon cleanup_ppe 11. Doff & Dispose of Contaminated PPE cleanup_decon->cleanup_ppe cleanup_wash 12. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

  • Preparation (Outside the Fume Hood)

    • Verify Emergency Equipment : Confirm the location and functionality of the nearest safety shower and eyewash station before beginning any work[12].

    • Don PPE : Put on all required PPE as described in Section 2.

    • Prepare Spill Kit : Ensure a chemical spill kit with absorbent material (e.g., vermiculite or sand) is immediately accessible.

  • Execution (Inside the Chemical Fume Hood)

    • Weighing : Carefully weigh the required amount of the solid chemical. Avoid creating dust. Use a spatula to gently transfer the solid.

    • Transfer : Add the chemical to the reaction vessel inside the fume hood. If the vessel needs to be moved, ensure it is securely capped.

    • Reaction Setup : Perform all subsequent steps, including solvent addition and reaction monitoring, within the confines of the fume hood.

  • Post-Procedure Cleanup

    • Decontamination : Thoroughly clean all surfaces and equipment that may have come into contact with the chemical using soap and water[13].

    • PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Remove the outer gloves first, followed by the face shield, goggles, and lab coat. Remove inner gloves last.

    • Hygiene : Wash hands and forearms thoroughly with soap and water after the procedure is complete[6].

Emergency Response Plan

Pre-planning is critical for responding effectively to emergencies[12].

  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if the area is large. Seek immediate medical attention.[6][12][14]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[6][14]

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, provide artificial respiration (do not use mouth-to-mouth). Call for immediate medical assistance.[6][14]

  • Ingestion : Do NOT induce vomiting. Have the person drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][14]

The response depends on the scale of the spill.

  • Minor Spill (< 4 Liters, contained in fume hood) :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite, starting from the outside and working inwards[13].

    • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.[13]

  • Major Spill (> 4 Liters, or any spill outside a fume hood) :

    • Evacuate the area immediately and notify all personnel[12].

    • If safe to do so, close the doors to the affected area to contain vapors.

    • Activate the building's emergency alarm and call emergency services (e.g., 911) and the institution's Environmental Health and Safety (EHS) office[13].

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Disposal and Storage Plan
  • Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials[5][6]. Store in a locked cabinet or area accessible only to authorized personnel[6].

  • Waste Disposal :

    • Segregation : All waste contaminated with this chemical, including excess reagent, contaminated absorbent materials, and disposable PPE, must be collected in a dedicated, clearly labeled hazardous waste container[15]. Do not mix with other waste streams[6].

    • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: this compound[15].

    • Disposal : Arrange for pickup and disposal through your institution's certified hazardous waste management program. All chemical waste must be disposed of in accordance with local, state, and federal regulations.[6][15][16]

By integrating these expert-driven protocols, we not only protect ourselves and our colleagues but also ensure the integrity and reproducibility of our scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.